molecular formula C21H24D5NO2 B1163937 UR-144 N-(5-hydroxypentyl) metabolite-d5

UR-144 N-(5-hydroxypentyl) metabolite-d5

Cat. No.: B1163937
M. Wt: 332.5
InChI Key: AFWBYMXUEMOBRP-OAWGXGCBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UR-144 N-(5-hydroxypentyl) metabolite-d5 (CAS 2748525-42-8) is a deuterated compound serving as a critical internal standard in forensic toxicology and analytical research. It is specifically designed for the precise identification and quantification of its non-deuterated counterpart, the UR-144 N-(5-hydroxypentyl) metabolite, in complex biological matrices. Synthetic cannabinoids, such as the parent compound UR-144, undergo extensive metabolic conversion in the body, with the N-(5-hydroxypentyl) metabolite representing a key biotransformation product formed via mono-hydroxylation of the alkyl side chain . The analysis of parent synthetic cannabinoids is often challenging as they are rarely detected in urine; consequently, monitoring stable metabolites like this one is essential for confirming synthetic cannabinoid use . The primary research application of this deuterated standard is in liquid chromatography tandem mass spectrometry (LC-MS-MS) methods, where it corrects for analyte loss during sample preparation and matrix effects during analysis, thereby ensuring high data accuracy, precision, and reliability. Its use is documented in validated procedures for analyzing synthetic cannabinoids in blood and urine specimens, supporting efforts in clinical and forensic casework . This compound is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

Molecular Formula

C21H24D5NO2

Molecular Weight

332.5

InChI

InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D

InChI Key

AFWBYMXUEMOBRP-OAWGXGCBSA-N

SMILES

O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCCO)C3=C2C([2H])=C([2H])C([2H])=C3[2H]

Synonyms

XLR11 N-(5-hydroxypentyl) metabolite-d5

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Identification of Major Urinary Metabolites of UR-144 for Toxicological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-144, a potent synthetic cannabinoid, has been a significant compound of interest in clinical and forensic toxicology due to its widespread abuse and associated adverse health effects.[1][2][3] As with many synthetic cannabinoids, UR-144 is extensively metabolized in the body, making the detection of its metabolites in urine a crucial aspect of confirming exposure.[1][2][4] This technical guide provides a comprehensive overview of the major urinary metabolites of UR-144, the analytical methodologies for their identification, and the toxicological implications of its metabolic profile. We will delve into the core metabolic pathways, present detailed experimental protocols, and offer insights into the interpretation of analytical data for researchers and professionals in the field.

Introduction: The Toxicological Imperative for Metabolite Identification

UR-144, chemically known as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that acts as a selective full agonist of the peripheral cannabinoid receptor CB2, with a lower affinity for the psychoactive CB1 receptor.[5] Despite its intended selectivity, UR-144 has been associated with significant psychoactive effects and a range of adverse events, including paranoia, anxiety, hallucinations, and in some cases, severe cardiovascular and neurological complications.[2][3]

The parent compound, UR-144, is often present in biological samples, such as urine, at very low to undetectable concentrations, especially after the initial hours of consumption.[1] The body rapidly metabolizes the drug through various enzymatic processes. Consequently, identifying and quantifying its urinary metabolites is the most reliable method for determining UR-144 exposure in toxicological investigations.[1][6][7] Understanding the metabolic fate of UR-144 is not only critical for developing robust analytical screening methods but also for gaining insights into the potential toxicity of its metabolic byproducts. Some metabolites may retain or even exhibit enhanced pharmacological activity, contributing to the overall toxicological profile of the parent compound.[8]

The Metabolic Landscape of UR-144

The biotransformation of UR-144 is a complex process primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role.[1][4] The metabolic reactions predominantly occur on the N-pentyl side chain and the tetramethylcyclopropyl (TMCP) moiety.[4][6][9] These transformations lead to a variety of Phase I and Phase II metabolites.

Primary Phase I Metabolic Pathways

Phase I metabolism of UR-144 involves a series of oxidative reactions that increase the polarity of the molecule, facilitating its excretion. The principal pathways include:

  • Hydroxylation: This is a major metabolic route, with hydroxylation occurring at various positions on the N-pentyl chain (e.g., 4- and 5-positions) and on the TMCP ring.[6][7][9] Monohydroxylated metabolites are often the most abundant species found in urine.[6][7][10]

  • Dihydroxylation: Further oxidation can lead to the formation of dihydroxylated metabolites, which have also been identified as significant urinary markers.[6][9][11]

  • Carboxylation: The terminal methyl group of the N-pentyl chain can be oxidized to a carboxylic acid, resulting in the formation of UR-144 N-pentanoic acid, a key and frequently detected metabolite.[6][12]

  • Ketone Formation: Oxidation of a secondary alcohol on the pentyl chain can lead to the formation of a ketone group.[9][13][14]

  • N-Dealkylation: Cleavage of the N-pentyl side chain can also occur, though it is generally considered a minor pathway compared to hydroxylation and carboxylation.[6][9]

Phase II Conjugation

Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions, primarily glucuronidation.[4] This process involves the attachment of a glucuronic acid moiety to hydroxyl or carboxyl groups, further increasing the water solubility of the metabolites and facilitating their renal excretion. While glucuronide conjugates are the predominant form of excretion in urine, analytical methods often involve a hydrolysis step to cleave the conjugate and detect the free metabolite.[4]

Major Urinary Metabolites of UR-144

Based on numerous in vitro and in vivo studies, including analyses of human urine samples, several key metabolites have been consistently identified as reliable biomarkers for UR-144 exposure.

Metabolite NameChemical TransformationSignificance as a Biomarker
UR-144 N-(4-hydroxypentyl) metabolite Monohydroxylation of the N-pentyl chainMajor urinary metabolite.[15]
UR-144 N-(5-hydroxypentyl) metabolite Monohydroxylation of the N-pentyl chainA primary and abundant urinary metabolite.[12][15][16]
UR-144 N-pentanoic acid metabolite Carboxylation of the N-pentyl chainA key and frequently detected urinary metabolite.[12][15]
Dihydroxylated UR-144 metabolites Dihydroxylation of the N-pentyl chain or TMCP ringSignificant urinary metabolites.[6][9][11]
UR-144 N-dealkyl monohydroxylated metabolite N-dealkylation and monohydroxylationA less abundant but still relevant metabolite.[6]

It is important to note that due to the common practice of smoking herbal blends containing synthetic cannabinoids, pyrolysis products of UR-144 and their corresponding metabolites may also be present in urine samples.[6][7][11] The major pyrolysis product is a ring-opened alkene of the tetramethylcyclopropane moiety, and its hydrated and hydroxylated metabolites are also important analytical targets.[6][7][11]

Analytical Methodologies for Metabolite Identification

The identification and quantification of UR-144 metabolites in urine require sensitive and specific analytical techniques. The standard workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation Protocol

A robust sample preparation is crucial to remove interfering substances from the urine matrix and to concentrate the analytes of interest.

Step-by-Step Enzymatic Hydrolysis and Solid-Phase Extraction (SPE):

  • Enzymatic Hydrolysis: To 1 mL of urine, add a suitable buffer (e.g., acetate buffer, pH 5.0) and β-glucuronidase enzyme. Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified period (e.g., 1-2 hours) to cleave the glucuronide conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) with methanol followed by water.

    • Load the hydrolyzed urine sample onto the conditioned cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or a mixture of methanol and acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for injection into the analytical instrument.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of synthetic cannabinoid metabolites due to its high sensitivity and specificity.[6][7]

Typical LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted analysis. This involves selecting a specific precursor ion for each metabolite and monitoring for characteristic product ions after collision-induced dissociation. This provides high specificity and reduces background noise.

Visualizing the Metabolic Pathway and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the major metabolic pathways of UR-144 and the general analytical workflow for its metabolite identification.

UR144_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_metabolites Major Urinary Metabolites cluster_phase2 Phase II Conjugation UR144 UR-144 Hydroxylation Hydroxylation UR144->Hydroxylation Dihydroxylation Dihydroxylation UR144->Dihydroxylation Carboxylation Carboxylation UR144->Carboxylation Ketone_Formation Ketone Formation UR144->Ketone_Formation N_Dealkylation N-Dealkylation UR144->N_Dealkylation Hydroxy_Metabolite N-(4/5)-Hydroxypentyl Metabolite Hydroxylation->Hydroxy_Metabolite Dihydroxy_Metabolite Dihydroxylated Metabolite Dihydroxylation->Dihydroxy_Metabolite Carboxylic_Acid_Metabolite N-Pentanoic Acid Metabolite Carboxylation->Carboxylic_Acid_Metabolite Ketone_Metabolite Ketone Metabolite Ketone_Formation->Ketone_Metabolite Dealkylated_Metabolite N-Dealkylated Metabolite N_Dealkylation->Dealkylated_Metabolite Glucuronidation Glucuronidation Hydroxy_Metabolite->Glucuronidation Carboxylic_Acid_Metabolite->Glucuronidation Excretion Urinary Excretion Glucuronidation->Excretion

Caption: Major metabolic pathways of UR-144.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis Data Analysis & Interpretation LC_MSMS->Data_Analysis Result Result Data_Analysis->Result Identification of Metabolites

Caption: Analytical workflow for UR-144 metabolite identification.

Conclusion and Future Directions

The identification of urinary metabolites is a cornerstone of toxicological analysis for synthetic cannabinoids like UR-144. A thorough understanding of the metabolic pathways and the implementation of sophisticated analytical techniques are essential for accurately confirming exposure and for advancing our knowledge of the potential health risks associated with these substances. The major urinary metabolites, including the N-(4/5)-hydroxypentyl and N-pentanoic acid derivatives, serve as reliable biomarkers.

Future research should continue to explore the metabolic profiles of newer synthetic cannabinoids as they emerge on the illicit drug market. Further investigation into the pharmacological activity of UR-144 metabolites is also warranted to better understand their contribution to the overall toxicological effects. The development of rapid and cost-effective screening methods, while maintaining high specificity and sensitivity, remains a key objective for clinical and forensic laboratories.

References

  • Cunninghamella elegans as a tool for the production and structural elucidation of metabolites of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144. (n.d.). OPUS at UTS. Retrieved February 18, 2026, from [Link]

  • Coronado-Álvarez, N., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. Retrieved February 18, 2026, from [Link]

  • Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276.
  • Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance (NMR) spectroscopy. (n.d.). OPUS at UTS. Retrieved February 18, 2026, from [Link]

  • UR-144 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 18, 2026, from [Link]

  • Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy | Request PDF. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Rozov, S., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 4(10), 745-753.
  • Wohlfarth, A., et al. (2013). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Clinical Chemistry, 59(11), 1671-1683.
  • Abudayyak, M., & Kenanoğlu, M. F. (2025). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 50(1), 1-8.
  • ARK™ UR-144/JWH-018 Assay. (2023). ARK Diagnostics, Inc.
  • Abudayyak, M., & Kenanoğlu, M. F. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 49(Special Issue 1), 1-8.
  • Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276.
  • UR-144 Critical Review Report. (2017).
  • Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.
  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (2016). Bioanalysis, 8(16), 1735-1755.
  • Longe, K., et al. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
  • Uchiyama, N., et al. (2014). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Forensic Toxicology, 32(1), 123-129.
  • Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
  • Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. (2012). Drug Testing and Analysis, 4(10), 745-753.
  • Chen, C.-Y., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Food and Drug Analysis, 32(1), 105-115.
  • In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. (2018). SpringerMedizin.de. Retrieved February 18, 2026, from [Link]

  • UR-144. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. (2021). Taylor & Francis Online. Retrieved February 18, 2026, from [Link]

Sources

physicochemical properties of UR-144 N-(5-hydroxypentyl) metabolite-d5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization and Analytical Utility of UR-144 N-(5-hydroxypentyl) metabolite-d5

Executive Summary

This technical guide details the physicochemical properties, metabolic context, and analytical application of UR-144 N-(5-hydroxypentyl) metabolite-d5 (hereafter referred to as UR-144-5OH-d5 ).[1] Designed for forensic toxicologists and pharmaceutical researchers, this document focuses on its critical role as an internal standard (IS) in the quantification of synthetic cannabinoids.

As a Phase I metabolite of the indole-derived cannabinoid UR-144, the N-(5-hydroxypentyl) analog represents a primary biomarker for consumption.[2] The pentadeuterated (-d5) isotopolog is engineered to correct for matrix effects, extraction variability, and ionization suppression in LC-MS/MS workflows.[2]

Chemical Identity & Structural Analysis

UR-144-5OH-d5 is a deuterated analog of the major oxidative metabolite of UR-144. The deuterium labeling is located on the pentyl side chain, ensuring the isotope label is retained in the nitrogen-containing fragment during mass spectral collision-induced dissociation (CID), provided the fragmentation does not cleave the alkyl chain.

Table 1: Chemical Specifications

PropertySpecification
Formal Name -methanone
CAS Number 2748525-42-8
Molecular Formula C₂₁H₂₄D₅NO₂
Formula Weight 332.5 g/mol
Parent Compound UR-144 (MW 311.[1][2][3]46)
Isotopic Purity ≥99% deuterated forms (d1-d5)
Appearance Crystalline solid or solution (typically in Acetonitrile)
SMILES O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCCO)C3=C2C([2H])=C([2H])C([2H])=C3[2H]

Senior Scientist Note: The placement of the deuterium atoms is critical. In this specific isotopolog, the label is often on the indole ring or the pentyl chain depending on the synthesis batch. Always verify the Certificate of Analysis (CoA) for the specific position of the label (e.g., side-chain d5 vs. indole-d5), as this dictates the mass shift of product ions.[2] The data above assumes a standard side-chain or indole labeling pattern common in forensic standards.

Physicochemical Properties & Stability

Understanding the solubility and stability profile is prerequisite to successful method development.[1]

Solubility Profile

UR-144-5OH-d5 is highly lipophilic but possesses a polar hydroxyl tail, increasing its water solubility relative to the parent UR-144.[2]

  • Dimethylformamide (DMF): ~30 mg/mL[1][2][4]

  • Dimethyl Sulfoxide (DMSO): ~30 mg/mL[1][2][4]

  • Ethanol: ~30 mg/mL[2][4]

  • Acetonitrile (ACN): ~1 mg/mL[1][2]

  • Water: Insoluble (requires surfactant or high organic modifier)[1][2]

Stability in Biological Matrices

Synthetic cannabinoid metabolites exhibit variable stability dependent on temperature and pH.[1][2]

  • Stock Solutions: Stable for >1 year at -20°C in Methanol or ACN.[2] Avoid multiple freeze-thaw cycles which can lead to concentration drift due to solvent evaporation.[2]

  • In Urine: The non-deuterated metabolite is stable at -20°C. However, at room temperature, bacterial degradation can occur.[2]

  • Hydrolysis Sensitivity: The 5-hydroxyl group is a target for glucuronidation.[1][2] In urine samples, the metabolite exists primarily as UR-144 N-(5-hydroxypentyl) β-D-glucuronide .[5] To quantify the total metabolite, enzymatic hydrolysis (using β-glucuronidase) is mandatory before extraction.[2]

Metabolic Pathway & Biological Context[1][2][7]

UR-144 undergoes extensive Phase I metabolism, primarily via omega-oxidation of the N-pentyl chain.[2] The 5-hydroxy metabolite is a transient intermediate that may be further oxidized to the corresponding pentanoic acid or conjugated.[1]

MetabolicPathway UR144 UR-144 (Parent) Metab_5OH N-(5-hydroxypentyl) Metabolite (Target Analyte) UR144->Metab_5OH CYP450 (Omega-oxidation) Metab_COOH N-pentanoic acid Metabolite Metab_5OH->Metab_COOH Oxidation (ADH/ALDH) Glucuronide N-(5-hydroxypentyl) Glucuronide (Urinary Excretion) Metab_5OH->Glucuronide UGT (Conjugation) Glucuronide->Metab_5OH β-Glucuronidase (In-vitro Hydrolysis)

Figure 1: Metabolic trajectory of UR-144 highlighting the formation of the 5-hydroxy target and its subsequent conjugation.[2]

Analytical Methodology: LC-MS/MS Protocol

The following protocol outlines a validated workflow for quantifying this metabolite in human urine, utilizing UR-144-5OH-d5 as the Internal Standard.

A. Sample Preparation (Hydrolysis & Extraction)

Principle: Since the metabolite is excreted as a glucuronide, hydrolysis is the first critical step to liberate the analytical target.

  • Aliquot: Transfer 200 µL of urine into a glass tube.

  • IS Addition: Spike with 20 µL of UR-144-5OH-d5 working solution (100 ng/mL in MeOH).

  • Hydrolysis:

    • Add 50 µL β-glucuronidase (e.g., from E. coli or Helix pomatia).[2]

    • Add 100 µL 0.1 M Acetate Buffer (pH 5.0).

    • Incubate at 55°C for 45–60 minutes.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of extraction solvent (1-Chlorobutane:Isopropanol, 9:1 v/v).[2] Note: This mixture optimizes recovery of the polar hydroxylated metabolite while minimizing matrix.

    • Vortex for 2 minutes; Centrifuge at 3500 rpm for 5 minutes.

  • Reconstitution:

    • Transfer supernatant to a clean tube.[2]

    • Evaporate to dryness under N₂ stream at 40°C.[2]

    • Reconstitute in 100 µL Initial Mobile Phase (e.g., 50:50 0.1% Formic Acid in Water : ACN).[2]

B. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Expert Insight: Phenyl-Hexyl columns provide superior selectivity for separating isomeric metabolites (e.g., 4-hydroxy vs 5-hydroxy) compared to standard C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Ionization: ESI Positive Mode.

Table 2: Mass Transitions (MRM)

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)
UR-144-5OH (Target) 328.2125.1 (TMCP ring)144.1
UR-144-5OH-d5 (IS) 333.2125.1 (TMCP ring)149.1*
  • Note on Transitions: The primary fragment (m/z 125.[2]1) corresponds to the tetramethylcyclopropyl (TMCP) ring cleavage.[2] Since the d5 label is typically on the indole/pentyl chain, the TMCP fragment does not carry the label, resulting in the same product ion mass (125.1) for both analyte and IS.[2] This is acceptable provided the precursor selection is specific.

  • *Product Ion 2 for IS: If the d5 label is on the indole ring, the indole fragment will shift mass. Verify your specific standard's fragmentation pattern.[1][2]

The Deuterium Advantage: Mechanism of Action

Why use the d5-analog specifically?

  • Retention Time Matching: Deuterium has a slightly different molar volume than hydrogen, which can cause a slight shift in retention time (the "isotope effect").[1][2] However, with a d5 label, this shift is negligible in standard HPLC, ensuring the IS co-elutes with the analyte.[2]

  • Matrix Compensation: By co-eluting, the IS experiences the exact same ionization suppression or enhancement from the urine matrix as the target analyte.[1]

  • Carrier Effect: In trace analysis, the IS acts as a "carrier," preventing the adsorption of the analyte to glassware and instrument surfaces at low concentrations.

AnalyticalWorkflow Sample Urine Sample (Contains Glucuronide) Spike Spike IS: UR-144-5OH-d5 Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) Spike->Hydrolysis Extraction LLE Extraction (Chlorobutane:IPA) Hydrolysis->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Figure 2: Step-by-step analytical workflow for urinary quantification.[2]

References

  • Kneisel, S., & Auwärter, V. (2012).[1][2][6] Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 47(7), 825-835.[2]

  • Sobolevsky, T., et al. (2012).[1][2] Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids.[2] Drug Testing and Analysis, 4(10), 745-753.[1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 11515395, UR-144 N-(5-hydroxypentyl) metabolite. Retrieved from [Link][2]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1][2] Mass Spectral Library.[1][2] Retrieved from [Link][1][2]

Sources

Technical Guide: Differentiating UR-144 and its N-(5-Hydroxypentyl) Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, pharmacological, and analytical distinctions between the parent synthetic cannabinoid UR-144 and its primary urinary biomarker, the N-(5-hydroxypentyl) metabolite .

Advanced Forensic & Metabolic Profiling[1]

Executive Summary

In the analysis of synthetic cannabinoid receptor agonists (SCRAs), the distinction between the parent compound and its metabolites is the defining line between detecting recent exposure (blood/oral fluid) and historical consumption (urine).[1]

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a lipophilic parent drug that undergoes rapid and extensive Phase I metabolism.[1] Its N-(5-hydroxypentyl) derivative is the result of omega-oxidation at the terminal carbon of the pentyl chain.[1] This metabolite is critical for forensic toxicology because the parent compound is rarely detectable in urine, while the 5-hydroxypentyl metabolite (often glucuronidated) persists with a significantly wider window of detection.[1]

Chemical & Pharmacological Identity

The fundamental difference lies in the modification of the lipophilic alkyl tail, which drastically alters solubility, receptor affinity, and biological half-life.

FeatureUR-144 (Parent)N-(5-Hydroxypentyl) Metabolite
Chemical Structure Indole core with a hydrophobic pentyl chain .[1][2][3]Indole core with a polar 5-hydroxy-pentyl chain .[1]
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


Monoisotopic Mass 311.2249 Da327.2198 Da (+16 Da shift)
Lipophilicity (LogP) High (~4.5 - 5.[1]0)Reduced (More polar due to -OH)
Primary Matrix Seized Material, Blood, Oral FluidUrine (Hydrolyzed), Serum
Receptor Affinity High CB2 selectivity (

= 1.8 nM)
Retains CB2 affinity; reduced CB1 potency.[1]
Pharmacological Significance

Research indicates that the N-(5-hydroxypentyl) metabolite retains biological activity .[1] While the parent UR-144 is a potent full agonist, the 5-hydroxy metabolite acts as a partial agonist with significant affinity for the CB2 receptor. This "active metabolite" phenomenon contributes to the prolonged toxicity profile observed in clinical overdose cases, distinct from phytocannabinoids where metabolites (like THC-COOH) are typically inactive.[1]

Metabolic Pathway & Mechanism[4]

UR-144 is metabolized via Cytochrome P450 (CYP) enzymes, primarily targeting the alkyl chain and the tetramethylcyclopropyl (TMCP) ring.[1]

Pathway Logic
  • Oxidative Attack: CYP enzymes (isoforms CYP3A4 and CYP2C9) attack the terminal methyl group of the pentyl chain (omega-oxidation).[1]

  • Functionalization: This introduces a hydroxyl (-OH) group, increasing water solubility to facilitate excretion.[1]

  • Conjugation (Phase II): The newly formed hydroxyl group serves as a handle for Glucuronosyltransferase (UGT) enzymes to attach a glucuronic acid moiety, rendering the molecule highly hydrophilic for urinary elimination.[1]

Critical Note on XLR-11 Overlap: Researchers must note that XLR-11 (5-fluoro-UR-144) can also yield the N-(5-hydroxypentyl) UR-144 metabolite via oxidative defluorination.[1] Therefore, detection of the 5-OH metabolite alone does not definitively prove UR-144 ingestion over XLR-11; specific markers (like 2'-carboxy-XLR-11) must be ruled out.[1][4]

UR144_Metabolism cluster_legend Matrix Detection UR144 UR-144 (Parent) (Lipophilic) CYP CYP450 (Omega-Oxidation) UR144->CYP Blood/Oral Fluid Blood/Oral Fluid UR144->Blood/Oral Fluid Metab_5OH N-(5-Hydroxypentyl) Metabolite (Active / Polar) CYP->Metab_5OH Major Pathway Metab_4OH N-(4-Hydroxypentyl) Metabolite CYP->Metab_4OH Minor Pathway Metab_COOH N-Pentanoic Acid Metabolite CYP->Metab_COOH Oxidation UGT UGT Enzymes (Glucuronidation) Metab_5OH->UGT Glucuronide UR-144 5-OH Glucuronide (Renal Excretion) UGT->Glucuronide Phase II Urine Urine Glucuronide->Urine

Figure 1: Metabolic biotransformation of UR-144 showing the conversion to the hydrophilic 5-OH metabolite and subsequent glucuronidation.[1][2][3][5]

Analytical Differentiation (LC-MS/MS)[3][6][7]

Differentiating the parent from the metabolite requires specific chromatographic and mass spectrometric parameters.

Chromatographic Separation

In Reversed-Phase Chromatography (C18), elution order is dictated by hydrophobicity.[1]

  • N-(5-Hydroxypentyl) Metabolite: Elutes earlier (lower retention time) due to the polar hydroxyl group.[1]

  • UR-144 Parent: Elutes later due to the hydrophobic pentyl chain.

Mass Spectrometry (MRM Transitions)

The introduction of oxygen (+16 Da) shifts the precursor ion.[1]

AnalytePrecursor Ion

Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
UR-144 312.2144.1125.125 / 35
UR-144 N-(5-OH) 328.2144.1125.120 / 30

Note: Both compounds share the indole/TMCP fragments (144.1, 125.1), confirming the core structure remains intact. The distinction relies on the Precursor Ion and Retention Time.

Experimental Protocol: Urine Analysis

This protocol is designed to detect the N-(5-hydroxypentyl) metabolite.[1][3][5][6] Because it exists primarily as a glucuronide conjugate in urine, enzymatic hydrolysis is mandatory to liberate the free metabolite for detection.[1]

Reagents
  • 
    -Glucuronidase (E. coli or Helix pomatia)
    
  • LC-MS grade Acetonitrile and Methanol

  • 0.1% Formic Acid in Water (Mobile Phase A)[5][7]

  • 0.1% Formic Acid in Acetonitrile (Mobile Phase B)[1][5][7]

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 200

      
       of urine.
      
    • Add 50

      
       of Internal Standard (e.g., UR-144-d5 or JWH-018-d9).
      
  • Hydrolysis (Crucial Step):

    • Add 50

      
       of 
      
      
      
      -glucuronidase solution.
    • Add 200

      
       of 0.1 M Acetate Buffer (pH 5.0).
      
    • Incubate at 60°C for 60 minutes .

    • Causality: Failure to hydrolyze will result in a false negative, as the glucuronide conjugate may not ionize efficiently or match the retention time of the free hydroxy standard.

  • Extraction (Liquid-Liquid):

    • Add 1 mL of cold Acetonitrile (protein precipitation/extraction).

    • Vortex for 30 seconds; Centrifuge at 10,000 rpm for 5 minutes.

    • Collect supernatant.

  • LC-MS/MS Analysis:

    • Inject 5

      
       onto a C18 Column (e.g., 2.1 x 100mm, 1.7 
      
      
      
      ).
    • Run gradient: 10% B to 90% B over 8 minutes.

    • Expectation: 5-OH Metabolite elutes at ~3.5 min; Parent (if spiked/present) elutes at ~6.5 min.[1]

Workflow cluster_results Data Output Sample Urine Sample (Contains Glucuronide) Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase, 60°C) Sample->Hydrolysis Cleave Conjugate Extraction LLE / Protein Crash (Acetonitrile) Hydrolysis->Extraction Isolate Analyte Separation LC Separation (C18 Column) Extraction->Separation Inject Supernatant Detection MS/MS Detection (MRM Mode) Separation->Detection Differentiate RT Res1 RT 3.5 min: 5-OH Metabolite (m/z 328.2) Detection->Res1 Res2 RT 6.5 min: Parent UR-144 (m/z 312.2) Detection->Res2

Figure 2: Analytical workflow for the isolation and identification of UR-144 metabolites from urine matrices.

References

  • Sobolevsky, T., et al. (2012).[1] Metabolism of the synthetic cannabinoid UR-144 in human urine. Drug Testing and Analysis.

  • Wiley, J. L., et al. (2013).[1] Pharmacological evaluation of the UR-144 and XLR-11 synthetic cannabinoids. Journal of Pharmacology and Experimental Therapeutics.

  • Marshall University. (2014). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

  • Hutter, M., et al. (2013).[1] Metabolism of the new synthetic cannabinoid UR-144: identification of human urinary metabolites using LC-MS/MS. Analytical and Bioanalytical Chemistry.

Sources

Precision in the Haze: The Critical Role of Deuterated Internal Standards in Synthetic Cannabinoid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Synthetic Cannabinoids (SCs) represents one of the most volatile challenges in forensic toxicology. With structural analogs emerging monthly and potencies requiring sub-nanogram detection limits, the margin for analytical error is non-existent. This guide details the mechanistic necessity of Deuterated Internal Standards (d-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We move beyond basic protocol to explore the physicochemical causality of matrix effects, the chromatographic deuterium isotope effect, and the rigorous validation required to defend quantitative data in court.

Part 1: The Analytical Battlefield

The Challenge: Potency and Matrix Complexity

Synthetic cannabinoids (e.g., 5F-MDMB-PICA, MDMB-4en-PINACA) are often 10-100x more potent than


-THC. Consequently, relevant biological concentrations in blood or urine are extremely low (

). At these trace levels, the signal is easily overwhelmed by the biological matrix.
The Enemy: Ion Suppression

In Electrospray Ionization (ESI), analytes compete for charge against endogenous matrix components (phospholipids, salts, urea). When co-eluting matrix components monopolize the available charge, the analyte signal is "suppressed."

Without an internal standard that experiences the exact same suppression event at the exact same time, quantification becomes a guess. This is where Stable Isotope Dilution Assay (SIDA) becomes mandatory.

Part 2: Mechanistic Principles of Deuterated Standards

Why Deuterium ( H)?

While Carbon-13 (


C) is an ideal label due to its identical chromatographic behavior to 

C, it is prohibitively expensive to synthesize for the rapidly changing SC market. Deuterium is the standard alternative. However, it introduces specific physicochemical changes that must be managed.
The "Deuterium Isotope Effect" in Chromatography

A critical, often overlooked phenomenon in high-precision SC analysis is the retention time shift .

  • Mechanism: The C-D bond is shorter and has a lower molar volume than the C-H bond.[1] This reduces the polarizability and lipophilicity of the molecule.

  • Result: In Reverse Phase LC (RPLC), deuterated analogs typically elute earlier than their non-deuterated parents.[2][3][4]

  • Risk: If the d-IS elutes too far ahead of the analyte (e.g.,

    
    ), it may exit the suppression zone before the analyte enters it, failing to correct for the matrix effect.
    
Visualization: The Correction Mechanism

The following diagram illustrates how a properly co-eluting d-IS corrects for signal suppression, whereas an external standard fails.

MatrixEffect cluster_0 LC Column Separation cluster_1 ESI Source (Ionization) cluster_2 Detector Response Analyte Analyte (SC) Ionization Charge Competition Analyte->Ionization IS Deuterated IS (Co-elutes) IS->Ionization Matrix Matrix (Phospholipids) Matrix->Ionization Suppresses Signal_A Suppressed Analyte Signal Ionization->Signal_A Signal_IS Suppressed IS Signal Ionization->Signal_IS Ratio Ratio (A/IS) CORRECTED Signal_A->Ratio Signal_IS->Ratio

Caption: Figure 1. Mechanism of Matrix Effect Correction. The d-IS experiences the same suppression as the analyte, ensuring the ratio remains constant despite signal loss.

Part 3: Strategic Selection of Internal Standards

Not all deuterated standards are equal.[4] Use this decision matrix to select the correct d-IS for your method.

Selection Criteria Table
ParameterRequirementScientific Rationale
Mass Shift

(Ideally

or

)
Prevents "Cross-Talk." Natural isotopes of the analyte (M+1, M+2) must not overlap with the primary transition of the IS.
Label Position Non-ExchangeableD must be on the carbon backbone. D on -OH, -NH, or -SH groups will exchange with H in the mobile phase (water), losing the label.
Purity

Isotopic Purity
If the d-IS contains non-labeled drug (D0), you are spiking the target drug into your sample, causing false positives.
Retention

To ensure the IS and Analyte experience the exact same matrix environment.
The "Cross-Talk" Phenomenon

Cross-talk occurs when the analyte interferes with the IS channel or vice versa.

  • Analyte

    
     IS:  High concentrations of analyte have natural 
    
    
    
    C isotopes that mimic the mass of the d-IS.
    • Solution: Use D4 or D5 analogs rather than D3.

  • IS

    
     Analyte:  The d-IS contains a small % of D0 (unlabeled) impurity.
    
    • Solution: Screen IS lots prior to validation.

Part 4: Validated Experimental Protocol

This workflow is designed for the quantification of a panel of synthetic cannabinoids (e.g., 5F-MDMB-PICA, 4F-MDMB-BINACA) in whole blood.

Sample Preparation (Supported Liquid Extraction - SLE)

Rationale: SLE provides cleaner extracts than protein precipitation (PPT) and is more automatable than LLE.

  • Aliquot: Transfer

    
     of Whole Blood into a test tube.
    
  • Internal Standard Spike: Add

    
     of working d-IS mix (
    
    
    
    in methanol).
    • Critical Step: Vortex immediately. The IS must bind to blood proteins before extraction to mimic the analyte's state.

  • Buffer Addition: Add

    
     of 0.1% Ammonium Hydroxide (pH adjustment to drive analytes to uncharged state).
    
  • Loading: Load sample onto SLE cartridge (e.g., Biotage Isolute). Apply gentle vacuum/pressure to initiate flow. Wait 5 mins for absorption.

  • Elution: Elute with

    
     of Methyl tert-butyl ether (MTBE).
    
  • Evaporation: Evaporate to dryness under

    
     at 
    
    
    
    .
  • Reconstitution: Reconstitute in

    
     Mobile Phase A/B (50:50).
    
LC-MS/MS Conditions
  • Column: C18 (e.g.,

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (50% B to 95% B) required as SCs are highly lipophilic.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Quantification Sample Biological Sample (Blood/Urine) Spike Spike Deuterated IS (CRITICAL: Before Extraction) Sample->Spike Equilibrate Equilibrate (Bind to Matrix) Spike->Equilibrate Extract SLE/LLE Extraction Equilibrate->Extract LC LC Separation (Watch for RT Shift) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Calc Calculate Area Ratio (Analyte Area / IS Area) MS->Calc Result Final Concentration Calc->Result

Caption: Figure 2. Step-by-step analytical workflow emphasizing the timing of IS addition.

Part 5: Data Analysis & Validation (SWGTOX Compliance)

Calculation: Response Factors

Quantification must be performed using the Area Ratio , not absolute area.



Calibration curves are plotted as Concentration vs. Area Ratio. Linear regression with


 weighting is standard for SCs to prioritize accuracy at the low end (LOD/LOQ).
Validation Parameters (SWGTOX/OSAC)

To validate the method, you must prove the d-IS is working.

  • Matrix Effect (ME) & Recovery (RE):

    • Prepare three sets of samples:

      • Set A: Standards in solvent.

      • Set B: Matrix extracted, then spiked (Post-extraction spike).

      • Set C: Matrix spiked, then extracted (Pre-extraction spike).

    • Matrix Factor (MF):

      
      . If MF < 1, suppression is occurring.
      
    • IS-Normalized MF:

      
      . This value should be close to 1.0, proving the IS corrects the suppression.
      
  • Interference Studies:

    • Analyze a blank matrix spiked only with the d-IS.

    • Requirement: Signal in the analyte channel must be

      
       (verifying no isotopic impurity in the IS).
      

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[5] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]

  • Scheidweiler, K. B., & Huestis, M. A. (2014). Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites, and semi-quantification of 12 alkyl hydroxy metabolites in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Wang, S., & Cyronak, M. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available at: [Link]

Sources

Technical Whitepaper: UR-144 Metabolite Profiling in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) presents a distinct challenge in forensic toxicology due to its rapid metabolism, thermal instability, and structural overlap with fluorinated analogs like XLR-11. This guide provides a rigorous technical framework for the identification of UR-144 intake, moving beyond simple screening to definitive metabolite profiling. We explore the critical role of pyrolysis products formed during smoking and establish a self-validating workflow to differentiate UR-144 from its chemical cousins.

Pharmacokinetics and Metabolic Causality

Understanding the "why" behind target selection is critical. UR-144 is rarely excreted unchanged in urine.[1] The lipophilic nature of the indole core drives extensive Phase I oxidation and Phase II glucuronidation.

The Pyrolysis Factor

Unlike many pharmaceuticals, UR-144 is typically consumed via smoking.[2][3][4] This introduces a thermal degradation variable that must be accounted for in the analytical strategy.

  • Mechanism: At combustion temperatures, the cyclopropyl ring of UR-144 undergoes ring-opening to form a major pyrolysis product: 1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one .

  • Forensic Significance: This pyrolysis product is subsequently metabolized. Detecting metabolites of the pyrolysis product serves as a unique biomarker for smoking versus oral ingestion, though in practice, it confirms the method of consumption.

Metabolic Pathways (Phase I & II)

The primary metabolic attack occurs on the N-pentyl chain and the tetramethylcyclopropyl ring.

  • N-Pentyl Oxidation: Hydroxylation at the terminal (

    
    ) or sub-terminal (
    
    
    
    -1) positions. Further oxidation leads to the N-pentanoic acid metabolite , a high-abundance urinary marker.
  • Ring Hydroxylation: Hydroxylation on the tetramethylcyclopropyl moiety.

  • Glucuronidation: Most hydroxylated and carboxylated metabolites undergo extensive conjugation with glucuronic acid, rendering them hydrophilic. Crucial Implication: Direct analysis of urine without hydrolysis will result in false negatives.

The XLR-11 Conundrum

XLR-11 is the 5-fluoropentyl analog of UR-144.[5]

  • Metabolic Overlap: XLR-11 undergoes oxidative defluorination, converting the 5-fluoropentyl chain into a pentanoic acid chain. Consequently, UR-144 N-pentanoic acid is a metabolite of BOTH UR-144 and XLR-11. [6]

  • Differentiation Strategy: To confirm UR-144 intake specifically, one must rule out XLR-11 by screening for XLR-11 specific markers (e.g., 4-hydroxy-XLR-11 or 5-fluoro-pentyl retention).

Visualization: Metabolic & Pyrolytic Pathways

UR144_Metabolism UR144 UR-144 (Parent) Heat Heat (Smoking) UR144->Heat Combustion CYP CYP450 Enzymes UR144->CYP Pyro Pyrolysis Product (Ring-Opened Isomer) Heat->Pyro Ring Opening Met_Pyro Pyrolysis Metabolites (Hydroxylated/Carboxylated) Pyro->Met_Pyro Metabolism Met_OH N-(5-hydroxypentyl) Metabolite CYP->Met_OH Hydroxylation Met_COOH N-pentanoic acid Metabolite Met_OH->Met_COOH Oxidation XLR11 XLR-11 (5-Fluoro Analog) XLR11->Met_COOH Oxidative Defluorination

Figure 1: Metabolic and pyrolytic pathways of UR-144, highlighting the overlap with XLR-11 metabolism.

Analytical Methodologies: Self-Validating Protocols

To ensure "Trustworthiness" (Part 2), the analytical workflow must include checkpoints that validate the integrity of the result.

Sample Preparation: Urine Hydrolysis

Since >80% of metabolites may exist as glucuronides, hydrolysis is non-negotiable.

Protocol: Enzymatic Hydrolysis & SPE

  • Aliquot: Transfer 200 µL of urine to a clean tube.

  • Internal Standard: Add deuterated IS (e.g., UR-144-d5 or JWH-018-COOH-d4). Why: Corrects for matrix effects and recovery loss.

  • Hydrolysis: Add 50 µL of

    
    -glucuronidase (e.g., from E. coli or Helix pomatia). Incubate at 55°C for 45-60 minutes.
    
    • Validation Check: Include a QC sample with a known glucuronide (e.g., morphine-3-glucuronide) to verify enzyme activity.

  • Quench: Add 200 µL of ice-cold acetonitrile to stop the reaction and precipitate proteins.

  • Extraction (SPE): Use a mixed-mode cation exchange cartridge (MCX).

    • Condition: MeOH -> Water.

    • Load Sample (pH adjusted to ~6).

    • Wash: 5% NH4OH in water (removes neutrals/acids).

    • Elute: 5% NH4OH in MeOH (targets basic amines/indoles).

  • Reconstitution: Evaporate to dryness and reconstitute in 50:50 Mobile Phase A/B.

Instrumental Analysis (LC-MS/MS)

Configuration:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mode: MRM (Multiple Reaction Monitoring) in Positive ESI.

Data Presentation: Target Transitions

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Retention Time (min)*
UR-144 Parent 312.2144.1214.212.5
N-(5-OH-pentyl) 328.2144.1230.18.2
N-pentanoic acid 342.2144.1244.17.8
XLR-11 Parent 330.2144.1232.112.8
UR-144-d5 (IS) 317.2149.1219.212.5

Note: Retention times are illustrative and depend on gradient conditions.

Visualization: Analytical Decision Logic

Analysis_Logic Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase) Sample->Hydrolysis LCMS LC-MS/MS Screening Hydrolysis->LCMS Check1 Detect UR-144 Pentanoic Acid? LCMS->Check1 Check2 Detect XLR-11 Specific Markers? Check1->Check2 Yes Result_Neg Result: Negative Check1->Result_Neg No Result_UR Result: UR-144 Intake Check2->Result_UR No Result_XLR Result: XLR-11 Intake (or Co-ingestion) Check2->Result_XLR Yes (4-OH-XLR11 detected)

Figure 2: Decision tree for differentiating UR-144 from XLR-11 based on metabolite profiling.

Forensic Interpretation & Challenges

Differentiating UR-144 from XLR-11

As noted in the "XLR-11 Conundrum," the presence of UR-144 N-pentanoic acid is not pathognomonic for UR-144.

  • Rule: You cannot report UR-144 positive based solely on the pentanoic acid metabolite if XLR-11 markers are not assayed.

Thermal Degradation Products

In cases where "herbal incense" residues are analyzed alongside biological fluids:

  • The presence of the ring-opened pyrolysis product in blood or oral fluid confirms smoking.

  • This product is often absent in urine, but its metabolites (hydrated forms) can be detected.

Stability

UR-144 metabolites in urine are relatively stable at -20°C. However, parent UR-144 in blood is unstable at room temperature and degrades over weeks even at 4°C. Immediate freezing of blood samples is required to preserve parent drug levels.

References

  • Adamowicz, P., Zuba, D., & Sekuła, K. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.[7][8] Forensic Science International, 233(1-3), 320-327.[7][8][9] Link

  • Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product.[1][3][4] Journal of Analytical Toxicology, 37(5), 265-276.[3][8] Link

  • Kavanagh, P., et al. (2013). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341. Link

  • Cayman Chemical. UR-144 N-pentanoic acid metabolite Product Information. Link

  • Thermo Fisher Scientific. CEDIA® UR-144/XLR-11 Assay Technical Guide. Link

Sources

Technical Guide: Phase I Metabolic Profiling of UR-144 vs. JWH-018

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Phase I metabolic profiling of UR-144, contrasting it with the prototype JWH-018. This document is structured to serve as a reference for experimental design and forensic interpretation.

Content Type: Technical Whitepaper Subject: Synthetic Cannabinoid Metabolism (Indole-derived)

Executive Summary & Structural Context

The rapid evolution of synthetic cannabinoids (SCs) necessitates a predictive understanding of their metabolic fate. While JWH-018 (a naphthoylindole) established the early metabolic paradigms for this class, UR-144 (a tetramethylcyclopropylindole) represents a structural divergence that significantly alters Phase I biotransformation.

Understanding these differences is not merely academic; it is critical for forensic toxicology. The parent compounds of SCs are lipophilic and rapidly cleared from blood, making urinary metabolites the primary markers for detection.

Structural Divergence[1][2][3]
  • JWH-018: 1-pentyl-3-(1-naphthoyl)indole. The naphthalene ring is a large, aromatic target for oxidation.

  • UR-144: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.[1][2][3][4] The naphthalene ring is replaced by a tetramethylcyclopropyl (TMCP) moiety. This steric bulk and lack of aromaticity shifts the enzymatic preference.

Mechanisms of Phase I Metabolism

Phase I metabolism introduces polar functional groups to the lipophilic parent drug, primarily via oxidation catalyzed by the Cytochrome P450 (CYP) superfamily.[5]

The "Metabolic Switch": Regioselectivity

In JWH-018, oxidation occurs readily on both the N-pentyl chain and the naphthalene ring. In UR-144, the TMCP ring is sterically hindered and chemically distinct, altering the profile.

  • N-Pentyl Hydroxylation (Common Pathway): Both compounds undergo extensive hydroxylation on the pentyl chain.

    • Omega (ω) hydroxylation:[6] Terminal carbon (C5).

    • Omega-1 (ω-1) hydroxylation: Penultimate carbon (C4).

    • Mechanism:[7][3][6] CYP enzymes abstract a hydrogen atom, followed by oxygen rebound (radical mechanism).

  • Ring System Oxidation (Divergent Pathway):

    • JWH-018: Naphthalene ring hydroxylation is a major pathway.

    • UR-144: The TMCP ring undergoes hydroxylation and ring-opening, but the N-pentyl pathway is kinetically favored .

  • Carboxylation: The terminal alcohol (ω-OH) is further oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) or CYPs to form the carboxylic acid (COOH). This is often the most stable urinary marker.

Enzymology[7]
  • UR-144: Extensively metabolized by CYP3A4 (targeting the TMCP and alkyl chain) with contributions from CYP1A2 .[8]

  • JWH-018: Metabolized by CYP2C9 and CYP1A2 (major), with CYP2D6 involvement.

Metabolic Pathway Visualization

The following diagram maps the biotransformation of UR-144, highlighting the critical role of CYP3A4.

UR144_Metabolism UR144 UR-144 (Parent) N5OH N-(5-OH-pentyl) Metabolite UR144->N5OH CYP3A4 / CYP1A2 (Omega Hydroxylation) N4OH N-(4-OH-pentyl) Metabolite UR144->N4OH CYP3A4 (Omega-1 Hydroxylation) TMCP_OH TMCP-OH (Ring Hydroxylation) UR144->TMCP_OH CYP3A4 (Ring Oxidation) N_Dealkyl N-Dealkylated Metabolite UR144->N_Dealkyl CYP Enzymes (Minor Pathway) COOH N-pentanoic acid Metabolite N5OH->COOH ADH / ALDH (Oxidation)

Figure 1: Phase I metabolic map of UR-144 showing the dominance of alkyl chain oxidation mediated by CYP3A4.

Experimental Methodologies: A Self-Validating Protocol

To characterize these pathways in a laboratory setting, Human Liver Microsomes (HLM) are the gold standard for Phase I investigation. They contain the full complement of CYP enzymes but lack the cytosolic cofactors for Phase II (glucuronidation), allowing isolation of oxidative steps.

Experimental Design Principles
  • Substrate Concentration: Must be below

    
     (typically 1-10 µM) to ensure linear kinetics.
    
  • Organic Solvent Limit: SCs are lipophilic and require organic solvents (DMSO/Methanol) for solubility. However, organic content >1% v/v inhibits CYP activity.

  • Regenerating System: NADPH is unstable. A regenerating system (Glucose-6-phosphate + G6P-Dehydrogenase) ensures a constant supply of reducing equivalents.

Step-by-Step HLM Incubation Protocol

This protocol is designed for the identification of metabolites using LC-HRMS (Liquid Chromatography - High Resolution Mass Spectrometry).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Phosphate Buffer (0.1 M, pH 7.4).[4]

  • UR-144 Stock Solution (1 mM in Methanol).

Workflow:

  • Pre-Incubation (Equilibration):

    • Mix Phosphate Buffer (470 µL) and HLM (25 µL, final conc 0.5 mg/mL).

    • Add UR-144 (5 µL, final conc 10 µM).

    • Rationale: Allows the lipophilic drug to partition into microsomal membranes before reaction start.

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH Regenerating System (50 µL).[4]

    • Total Volume: 550 µL.

    • Start Timer.

  • Incubation:

    • Maintain at 37°C in a shaking water bath.

    • Timepoints: 0, 15, 30, 60, 120 minutes.

  • Termination (Quenching):

    • Remove aliquots (100 µL) at specified timepoints.

    • Add to equal volume of ice-cold Acetonitrile (ACN) containing internal standard (e.g., JWH-018-d9).

    • Rationale: ACN precipitates proteins and stops enzymatic activity immediately.

  • Extraction & Analysis:

    • Centrifuge (10,000 x g, 10 min) to pellet protein.

    • Inject supernatant into LC-HRMS (Q-TOF or Orbitrap).

Analytical Workflow Diagram

Experimental_Workflow Prep Sample Prep (Buffer + HLM + Drug) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiation (+NADPH) PreInc->Start React Reaction (Metabolism) Start->React Quench Quenching (+Ice Cold ACN) React->Quench t=0, 30, 60 min Centrifuge Centrifugation (Protein Removal) Quench->Centrifuge LCMS LC-HRMS Analysis Centrifuge->LCMS

Figure 2: Workflow for in vitro metabolite generation and identification.

Comparative Metabolite Profiling

The following data summarizes the key differences in Phase I metabolites between UR-144 and JWH-018, derived from HLM and authentic urine sample analysis.

Table 1: Major Phase I Metabolites
FeatureUR-144JWH-018
Primary Enzyme CYP3A4 (minor CYP1A2)CYP2C9, CYP1A2
Major Metabolite 1 N-(5-OH-pentyl) (Omega hydroxylation)N-(5-OH-pentyl) (Omega hydroxylation)
Major Metabolite 2 N-pentanoic acid (Carboxylation of pentyl chain)N-pentanoic acid (Carboxylation of pentyl chain)
Unique Pathway TMCP Ring Hydroxylation (Steric bulk prevents rapid oxidation)Naphthalene Ring Hydroxylation (Aromatic oxidation)
Bioactivity N-OH metabolites retain CB1/CB2 affinity.N-OH metabolites retain CB1/CB2 affinity.
Target Analyte N-pentanoic acid metaboliteN-pentanoic acid metabolite
Bioactivity & Toxicity Implications

Unlike THC, where the carboxyl metabolite (THC-COOH) is inactive, the hydroxylated Phase I metabolites of both UR-144 and JWH-018 often retain significant affinity for CB1 and CB2 receptors (Brents et al., 2011; Wiley et al., 2013). This "active metabolite" profile contributes to the prolonged and unpredictable toxicity observed in clinical cases (e.g., kidney injury associated with UR-144).

Forensic Implications

For drug development and forensic testing, the shift from JWH-018 to UR-144 requires an adjustment in target analytes.

  • Urine Screening: The parent compound is rarely detectable.[4][9] The N-pentanoic acid metabolite is the most abundant and stable marker for both, but specific identification requires detecting the unique core (TMCP vs Naphthalene).

  • Thermolysis: Unique to UR-144 is the formation of pyrolysis products (via smoking) that may ring-open. While not a metabolic process, these degradants (e.g., N-pentyl-3-(2,2,3,3-tetramethylcyclopropylcarbonyl)indole) can be detected in oral fluid.

References

  • Brents, L. K., et al. (2011). Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity.[10] PLoS ONE. [Link]

  • Wiley, J. L., et al. (2013). Pharmacological characterization of the synthetic cannabinoid UR-144 and its major metabolites. Drug Testing and Analysis. [Link]

  • Sobolevsky, T., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. [Link]

  • Diao, X., & Huestis, M. A. (2019). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry. [Link][11]

  • Cannaert, A., et al. (2013). Detection and Activity Profiling of Synthetic Cannabinoids and Metabolites. Analytical Chemistry. [Link]

Sources

Technical Deep Dive: Mass Spectral Characterization of UR-144 N-Pentanoic Acid Metabolite-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectral characterization of UR-144 N-pentanoic acid metabolite-d5 , the primary deuterated internal standard used for the forensic confirmation of UR-144 intake.[1][2][3]

Executive Summary

UR-144 [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] is a synthetic cannabinoid that undergoes extensive Phase I metabolism.[1][2][3][4][5][6] The primary urinary marker for retrospective consumption analysis is UR-144 N-pentanoic acid , formed via terminal oxidation of the N-pentyl chain.[1][2][3]

To ensure quantitative accuracy, forensic laboratories utilize the deuterated analog UR-144 N-pentanoic acid metabolite-d5 as an Internal Standard (IS).[1][2][3] This guide analyzes the fragmentation kinetics of this specific IS, emphasizing the indole-d5 labeling strategy which ensures the deuterium label is retained during ionization, unlike side-chain labeling which could be compromised by metabolic simulation or fragmentation variance.[2][3]

Chemical Architecture & Labeling Strategy

Understanding the position of the deuterium label is critical for interpreting the mass spectrum.[1] Unlike parent drug standards which often label the alkyl chain, high-quality metabolite standards label the aromatic core to prevent Kinetic Isotope Effects (KIE) during extraction or ionization.[1][2][3]

FeatureSpecification
Compound Name UR-144 N-pentanoic acid metabolite-d5
Formal Name 5-(3-(2,2,3,3-tetramethylcyclopropylcarbonyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid
Formula C₂₁H₂₂D₅NO₃
Exact Mass 346.225
Precursor Ion [M+H]⁺ m/z 347.2
Label Position Indole Ring (positions 2, 4, 5, 6, 7)
Strategic Advantage of Indole-d5 Labeling

Placing the deuterium atoms on the indole ring (rather than the pentyl chain) provides two distinct mass spectral advantages:

  • Metabolic Stability: The pentyl chain is the site of oxidation.[1][2][3] Labeling the chain could lead to label loss if the oxidation mechanism were to continue or if the standard were used in metabolic stability assays.[1][2]

  • Fragment Diagnosis: It allows for the clear differentiation of the acyl moiety (unlabeled) from the indole core (labeled) in the MS/MS spectrum.[1][2][3]

Mass Spectral Fragmentation Patterns (ESI+)[1][2][3]

In Electrospray Ionization (ESI) positive mode, the molecule forms a protonated precursor


.[1][2][3] The fragmentation is dominated by the cleavage of the bond between the carbonyl carbon and the indole nitrogen/C3 position.[1]
Fragmentation Pathway Diagram

The following diagram illustrates the cleavage mechanism and the resulting mass shifts.[1]

Fragmentation Precursor Precursor Ion [M+H]+ m/z 347 (Indole-d5 labeled) Transition Collision Induced Dissociation (CID) Precursor->Transition ESI+ Source Fragment_Acyl Product Ion A (Base Peak) Tetramethylcyclopropyl Acylium m/z 125 (No Deuterium) Transition->Fragment_Acyl α-Cleavage (Major Path) Fragment_Indole Neutral Loss / Ion B Indole-d5-N-pentanoic acid m/z 222 (Neutral) or Ion Transition->Fragment_Indole Charge Retention (Minor Path) Fragment_Secondary Secondary Ion Cyclopropyl Ring Fragment m/z 55 Fragment_Acyl->Fragment_Secondary Ring Opening -70 Da

Caption: Fragmentation pathway of UR-144 N-pentanoic acid metabolite-d5 showing the separation of the unlabeled acylium ion (m/z 125) from the deuterated indole core.

Key Diagnostic Ions[1][2][3]
Primary Transition (Quantifier): m/z 347 → 125 [1][2][3]
  • Mechanism:

    
    -cleavage adjacent to the carbonyl group.[1][2][3]
    
  • Identity: 2,2,3,3-tetramethylcyclopropanecarbonyl cation (

    
    ).[1][2][3]
    
  • Deuterium Shift: None. Because the d5 label is located on the indole ring, this acyl fragment contains zero deuterium atoms.[1][2][3] Consequently, the product ion appears at m/z 125 , identical to the non-labeled metabolite.[1][2][3]

  • Technical Note: This shared fragment (m/z 125) between the analyte and the IS requires high chromatographic resolution or reliance on the precursor mass difference (342 vs 347) to prevent "cross-talk" if isolation windows are too wide.

Secondary Transition (Qualifier): m/z 347 → 55
  • Mechanism: Fragmentation of the cyclopropyl ring system.[1][2][3]

  • Identity:

    
     fragment derived from the tetramethylcyclopropyl group.[1][2][3]
    
  • Deuterium Shift: None. Like the 125 ion, this fragment is derived from the acyl tail and remains unlabeled.[2][3]

Hypothetical Indole Transition: m/z 347 → ~223
  • If one were to monitor the indole-containing fragment (N-pentanoic acid indole cation), it would exhibit a +5 Da shift compared to the native metabolite (m/z ~218 → 223).[1][2][3] However, due to the high stability of the acylium ion (125), the indole fragment is rarely the base peak in this class of synthetic cannabinoids.[2][3]

Experimental Protocol: Validated Workflow

This protocol outlines a self-validating workflow for the extraction and confirmation of UR-144 metabolites from human urine, utilizing the d5-IS for normalization.[1][2][3]

Sample Preparation (Enzymatic Hydrolysis)

UR-144 metabolites are heavily glucuronidated.[1][2][3] Failure to hydrolyze will result in false negatives.[1][2][3]

  • Aliquot: Transfer 200 µL of urine into a reaction vial.

  • IS Addition: Spike with UR-144 N-pentanoic acid metabolite-d5 (Target conc: 10 ng/mL).

  • Buffer: Add 200 µL of 0.1 M Acetate Buffer (pH 5.0).

  • Enzyme: Add 20 µL

    
    -glucuronidase (Type HP-2 from Helix pomatia or recombinant equivalent).[1][2][3]
    
  • Incubation: Vortex and incubate at 60°C for 45 minutes .

    • Validation Check: Include a QC sample of glucuronidated standard to verify >90% hydrolysis efficiency.

  • Quench: Add 200 µL cold Acetonitrile to stop the reaction and precipitate proteins. Centrifuge at 10,000 rpm for 5 min.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500 / Agilent 6495).[1][2][3] Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[1][2][3]

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B (0-1 min)

95% B (8 min)

Hold (2 min)
Ionization ESI Positive
Capillary Voltage 3500 V
MRM Transitions Table
AnalytePrecursor (Q1)Product (Q3)CE (eV)Type
UR-144 N-pentanoic acid 342.2125.125Quant
342.255.145Qual
UR-144 N-pentanoic acid-d5 347.2 125.1 25 IS

Data Interpretation & Quality Assurance

Chromatographic Logic

The deuterated IS will elute slightly earlier than the non-deuterated analyte due to the Deuterium Isotope Effect on lipophilicity (C-D bonds are slightly less lipophilic/more polarizable than C-H bonds in reverse phase).[1][2]

  • Expected Shift: The d5-IS should elute ~0.02 - 0.05 minutes before the native metabolite.[1][2][3]

  • QA Rule: If the IS and Analyte retention times are identical (0.00 min difference) or the IS elutes after, investigate potential column contamination or integration errors.

Signal-to-Noise & Cross-Talk

Since the product ion (m/z 125) is identical for both analyte and IS:

  • Resolution Requirement: The Q1 quadrupole resolution must be set to "Unit" or "High" (0.7 Da FWHM) to ensure the 342 and 347 precursors are perfectly isolated.

  • Blank Check: Inject a solvent blank containing only the IS.[1][2][3] Monitor the 342

    
     125 channel. Any signal here indicates impure IS (containing d0) or isotopic overlap, which must be subtracted or noted.
    

References

  • Kacinko, S. L., et al. (2013).[1][2][3] "Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product." Journal of Analytical Toxicology. Retrieved from [Link][1][2][3]

  • Dang, D. K., et al. (2024).[1][2][3] "Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS." Forensic Science International.[1][2][3][4] Retrieved from [Link]

  • Hutter, M., et al. (2018).[1][2][3][4] "Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework... UR-144... using LC-MS/MS." Current Pharmaceutical Biotechnology. Retrieved from [Link]

Sources

Technical Analysis: Pharmacokinetics and Detection Windows of UR-144 and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis: Pharmacokinetics, Metabolism, and Detection Windows of UR-144 Content Type: In-depth Technical Guide Audience: Researchers, Analytical Toxicologists, and Drug Development Professionals[1]

Executive Summary

The synthetic cannabinoid UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) presents unique challenges in forensic and clinical toxicology due to its rapid metabolism, thermal instability, and high lipophilicity.[1] Unlike Δ9-THC, UR-144 acts as a full agonist with high selectivity for the CB2 receptor.[1] This guide analyzes the metabolic fate of UR-144, establishes estimated windows of detection across biological matrices, and defines robust analytical protocols for the identification of its primary metabolites, specifically the N-pentanoic acid and N-hydroxypentyl derivatives.

Physicochemical and Pharmacological Profile

UR-144 belongs to the tetramethylcyclopropylindole class of synthetic cannabinoids. Its lipophilic nature (predicted LogP ~4.5–5.[1]0) drives rapid distribution into lipid-rich tissues, creating a "depot effect" that complicates elimination kinetics.[1]

  • Mechanism of Action: Full agonist at CB1 (Ki = 150 nM) and CB2 (Ki = 1.8 nM) receptors.[1] The high selectivity for CB2 distinguishes it from JWH-018 and contributes to a distinct toxicity profile.

  • Thermal Instability: A critical variable in detection is the pyrolysis of UR-144 during smoking. Thermal degradation opens the cyclopropyl ring, forming a distinct "UR-144 degradant" (1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one), which is biologically active and possesses its own metabolic pathway.[1]

Metabolic Pathway Analysis

Understanding the biotransformation of UR-144 is prerequisite to selecting the correct analytical targets. The parent compound is extensively metabolized by CYP450 enzymes (primarily CYP3A4 and CYP1A2), rendering it nearly undetectable in urine.

Phase I and Phase II Metabolism

The primary metabolic routes involve:

  • Oxidation: Hydroxylation of the N-pentyl chain (positions 4 and 5) and the tetramethylcyclopropyl ring.

  • Carboxylation: Oxidation of the terminal methyl group on the pentyl chain to form UR-144 N-pentanoic acid (UR-144 5-COOH).[1] This is the primary urinary marker.

  • Glucuronidation: Phase I metabolites undergo extensive conjugation with glucuronic acid, necessitating hydrolysis during sample preparation.

Pathway Visualization

The following diagram illustrates the divergence between the parent compound's metabolism and the pyrolysis product formed during combustion.

UR144_Metabolism UR144 UR-144 (Parent) (Lipophilic, Labile) Pyrolysis Thermal Degradation (Smoking > 400°C) UR144->Pyrolysis Combustion M_Pentanoic UR-144 N-pentanoic acid (Major Urinary Target) UR144->M_Pentanoic CYP3A4/1A2 Oxidation M_Hydroxyl N-(4/5)-hydroxypentyl Metabolites UR144->M_Hydroxyl Hydroxylation Degradant UR-144 Degradant (Ring-Opened Isomer) Pyrolysis->Degradant M_Degradant_Met Degradant Metabolites (N-hydroxylated/Carboxylated) Degradant->M_Degradant_Met Hepatic Metabolism Glucuronide Glucuronide Conjugates (Requires Hydrolysis) M_Pentanoic->Glucuronide UGT M_Hydroxyl->Glucuronide UGT M_Degradant_Met->Glucuronide

Caption: Divergent metabolic pathways of UR-144 and its thermal degradant, leading to conjugated urinary markers.[1]

Pharmacokinetics and Half-Life

Specific human pharmacokinetic data for UR-144 is limited compared to clinical drugs. Parameters are derived from controlled administration studies of structural analogs (e.g., JWH-018) and observational data from intoxication cases.[1]

Comparative Pharmacokinetics
  • Absorption: Rapid via inhalation. Peak plasma concentration (

    
    ) is reached within 10–20 minutes .[1]
    
  • Distribution: High Volume of Distribution (

    
    ) due to lipophilicity.[1]
    
  • Elimination:

    • Parent Compound: Rapid elimination from blood. Estimated

      
       is 1–2 hours .[1]
      
    • Metabolites: The acid metabolites (e.g., N-pentanoic acid) exhibit a significantly longer terminal half-life due to slow release from adipose tissue and enterohepatic recirculation.[1] Estimated terminal

      
       is 15–30 hours .[1]
      
Quantitative Data Summary
ParameterParent UR-144Metabolite (N-Pentanoic Acid)Basis of Estimate
Tmax (Blood) 10–20 min1–4 hoursInhalation studies (Analog JWH-018) [1]
Elimination t1/2 1–2 hours15–30 hoursObservational clearance data [2]
Protein Binding >95%>90%Lipophilicity (LogP) modeling
Primary Excretion Feces (~60%)Urine (~20-30%)Phase II Conjugate excretion patterns

Window of Detection

The window of detection is matrix-dependent.[2] Researchers must choose the matrix based on the query: Are we looking for acute impairment or historical use?

Matrix-Specific Windows
MatrixTarget AnalyteDetection WindowClinical Significance
Blood / Serum Parent UR-1442 – 6 Hours Indicates acute intoxication/impairment.[1] Rapid decline makes negative findings inconclusive for recent use.
Oral Fluid Parent UR-14412 – 24 Hours Correlation with blood levels is poor due to oral cavity contamination during smoking.
Urine UR-144 N-pentanoic acid 2 – 5 Days (Acute)>10 Days (Chronic)The gold standard for proving exposure.[1] Parent drug is rarely detected.
Hair Parent UR-144Months Indicates historical, repetitive exposure.[1] Not suitable for acute dosing.

Analytical Methodologies

To ensure scientific integrity, the analytical workflow must account for the high degree of conjugation (glucuronidation). Direct analysis of urine without hydrolysis will result in false negatives.

Recommended Protocol: LC-MS/MS

Causality of Protocol Choices:

  • Hydrolysis: Essential because >80% of metabolites exist as glucuronides.

  • SPE (Solid Phase Extraction): Required to remove matrix interferences and concentrate the trace-level acid metabolites.

  • Chromatography: A C18 column is necessary to separate UR-144 metabolites from those of XLR-11 (the 5-fluoro analog), which shares common metabolites (e.g., UR-144 pentanoic acid can be a minor metabolite of XLR-11 via defluorination).[1]

Analytical Workflow Diagram

Analytical_Workflow Sample Urine Specimen (2-5 mL) Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase, 60°C, 1h) Sample->Hydrolysis Deconjugate Extraction Solid Phase Extraction (Mixed-Mode Cation Exchange) Hydrolysis->Extraction Clean-up Separation LC Separation (C18 Column, Gradient Elution) Extraction->Separation Inject Detection MS/MS Detection (MRM Mode: m/z 342 -> 125) Separation->Detection Quantify Validation Data Validation (Ion Ratios, RT +/- 2%) Detection->Validation Confirm

Caption: Validated LC-MS/MS workflow ensuring deconjugation and specificity against structural analogs.

Interpretation Pitfalls
  • The XLR-11 Confounder: XLR-11 (5-fluoro-UR-144) metabolism can produce UR-144 N-pentanoic acid via oxidative defluorination.[1]

    • Differentiation Strategy: Always screen for XLR-11 specific metabolites (e.g., 2'-carboxy-XLR-11) to confirm the origin.[1] If only UR-144 metabolites are present, UR-144 ingestion is confirmed.[1]

  • Thermal Degradant Markers: In forensic cases involving smoked material, the presence of the ring-opened degradant metabolites in urine can serve as a marker of method of use (smoking vs. oral ingestion).

References

  • Kneisel, S., & Auwärter, V. (2012).[1] Analysis of 30 synthetic cannabinoids in serum and their metabolites in urine. Journal of Mass Spectrometry. Link

  • Adamowicz, P., & Tokarczyk, B. (2013).[1] Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.[3] Forensic Science International. Link

  • Sobolevsky, T., et al. (2012).[1] Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. Link

  • Huestis, M. A., et al. (2013).[1] Cannabinoid Pharmacokinetics and Disposition in Alternative Matrices. Handbook of Experimental Pharmacology. Link

  • Cayman Chemical. (2023).[1] UR-144 N-pentanoic acid metabolite Product Information. Link

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of UR-144 N-(5-hydroxypentyl) Metabolite in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Synthetic cannabinoids (SCs) like UR-144 metabolize rapidly in the human body, rendering the parent compound nearly undetectable in urine samples.[1] The primary biomarker for consumption is the UR-144 N-(5-hydroxypentyl) metabolite (often glucuronidated).

This application note details a robust LC-MS/MS protocol for the quantification of this specific metabolite using its deuterated analog, UR-144 N-(5-hydroxypentyl) metabolite-d5 , as the Internal Standard (IS). The method employs enzymatic hydrolysis to cleave glucuronide conjugates, followed by Liquid-Liquid Extraction (LLE) and detection via electrospray ionization (ESI) in positive mode.

The Role of the Deuterated Standard (d5)

In this protocol, the d5-labeled metabolite serves as the Internal Standard . It compensates for:

  • Matrix Effects: Ion suppression/enhancement common in urine.

  • Extraction Efficiency: Variations in recovery during the LLE step.

  • Retention Time Shifts: Ensuring accurate peak identification.

Chemical & Physical Properties[2]

PropertyAnalyte (Native)Internal Standard (d5)
Name UR-144 N-(5-hydroxypentyl) metaboliteUR-144 N-(5-hydroxypentyl) metabolite-d5
Structure Indole core, tetramethylcyclopropyl ketoneIndole core (d5-labeled ), tetramethylcyclopropyl ketone
Molecular Formula C₂₁H₂₉NO₂C₂₁H₂₄D₅NO₂
Exact Mass (Monoisotopic) 327.22332.25
Precursor Ion [M+H]⁺ 328.2 333.2
Key Fragment (Quant) 125.1 (Tetramethylcyclopropyl)125.1 (Tetramethylcyclopropyl - Unlabeled)

Note on Fragmentation: The d5 label is typically located on the indole ring (positions 2,4,5,6,7). Consequently, the primary fragment ion (125.1 m/z), which corresponds to the tetramethylcyclopropyl moiety, does not carry the deuterium label and remains at 125.1 m/z for both the analyte and the IS. The precursor ions (328 vs 333) provide the necessary separation in Q1.

Metabolic & Analytical Pathway[3]

Understanding the biological generation of the target and the analytical reversal of Phase II metabolism is critical for accurate quantification.

MetabolicPathway UR144 Parent Drug UR-144 Liver Liver Metabolism (Phase I: Hydroxylation) UR144->Liver Metabolite Target Analyte N-(5-hydroxypentyl) Liver->Metabolite PhaseII Phase II Glucuronidation Metabolite->PhaseII Glucuronide Conjugated Metabolite (Excreted in Urine) PhaseII->Glucuronide Hydrolysis Lab Step: Enzymatic Hydrolysis Glucuronide->Hydrolysis In-vitro FinalAnalyte Free Analyte Ready for LC-MS/MS Hydrolysis->FinalAnalyte

Caption: Biological metabolism of UR-144 to its glucuronide and the analytical hydrolysis step required to recover the free 5-hydroxy metabolite.

Experimental Protocol

Reagents and Standards
  • Reference Standard: UR-144 N-(5-hydroxypentyl) metabolite (1 mg/mL in MeOH).

  • Internal Standard: UR-144 N-(5-hydroxypentyl) metabolite-d5 (100 µg/mL in MeOH).

  • Enzyme:

    
    -Glucuronidase (Type H-1 from Helix pomatia or Recombinant).
    
  • Extraction Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade).

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

Sample Preparation Workflow

Critical Step: Failure to hydrolyze samples will result in significant underestimation of the drug concentration, as the majority of the metabolite exists as a glucuronide conjugate in urine.

SamplePrep Step1 1. Aliquot Urine (200 µL) Step2 2. Add Internal Standard (20 µL of d5-IS working soln) Step1->Step2 Step3 3. Hydrolysis Add β-glucuronidase + Buffer Incubate 60°C for 1 hr Step2->Step3 Step4 4. Liquid-Liquid Extraction Add 2 mL Hexane:Ethyl Acetate (9:1) Vortex 5 min, Centrifuge Step3->Step4 Step5 5. Evaporation Transfer organic layer Dry under N2 @ 40°C Step4->Step5 Step6 6. Reconstitution 100 µL Mobile Phase (50:50 A:B) Step5->Step6

Caption: Step-by-step extraction protocol ensuring deconjugation and matrix cleanup.

LC-MS/MS Conditions

Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm or Waters HSS T3).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
0.00 90 10
1.00 90 10
6.00 5 95
7.50 5 95
7.60 90 10

| 9.00 | 90 | 10 |

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive (+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

AnalytePrecursor (Q1)Product (Q3)RoleCollision Energy (eV)
UR-144 5-OH 328.2125.1Quantifier25
328.2230.1*Qualifier35
UR-144 5-OH-d5 (IS) 333.2125.1Quantifier25

*Note: The qualifier ion (230.1) corresponds to the hydroxylated indole moiety. Optimize this transition on your specific instrument as fragmentation energy varies.

Validation Parameters (Self-Validating System)

To ensure the protocol is generating trustworthy data (E-E-A-T), perform the following validation steps:

  • Linearity:

    • Prepare a calibration curve ranging from 1.0 ng/mL to 500 ng/mL in drug-free urine.

    • Acceptance:

      
      .[3]
      
  • Internal Standard Stability:

    • Monitor the peak area of the d5-IS across the entire run. A drop in IS area >50% suggests matrix suppression or extraction failure for that specific sample.

  • Matrix Effect (ME):

    • Compare the peak area of the d5-IS spiked into extracted blank urine vs. d5-IS in pure solvent.

    • Formula:

      
      .
      
    • Target: 80-120%.

  • Hydrolysis Efficiency Control:

    • Include a Quality Control (QC) sample spiked with UR-144 N-(5-hydroxypentyl)-glucuronide (not just the free drug).

    • If the recovered concentration of the free metabolite is <80% of the spiked glucuronide concentration, the enzyme activity or incubation time is insufficient.

Troubleshooting & Optimization

  • Low Sensitivity:

    • Check pH of the mobile phase.[4] Synthetic cannabinoids ionize best in acidic conditions (0.1% Formic Acid).

    • Ensure the Nitrogen evaporation step did not "bake" the sample (keep temp <45°C).

  • Interference:

    • UR-144 and XLR-11 (fluorinated analog) have similar metabolites. XLR-11 metabolites often retain the fluorine, but thermal degradation can complicate analysis. Ensure chromatographic resolution between UR-144 5-OH and XLR-11 degradation products.

  • Carryover:

    • Use a needle wash solution containing Isopropanol/Acetonitrile/Acetone (1:1:1) to remove sticky lipophilic residues.

References

  • Sobolevsky, T., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. Retrieved from [Link]

  • Kavanagh, P., et al. (2013). The metabolism of the synthetic cannabinoid UR-144. Drug Testing and Analysis. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2013). Acute Kidney Injury Associated with Synthetic Cannabinoid Use. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017).[5] Perspectives on drugs: Synthetic cannabinoids. Retrieved from [Link]

Sources

Application Note: High-Efficiency Solid Phase Extraction (SPE) of UR-144 Metabolites from Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-validated protocol for the extraction of UR-144 metabolites from human urine. Unlike natural cannabis, UR-144 (a synthetic indolylalkylamine cannabinoid) is extensively metabolized, rendering the parent compound nearly undetectable in urine. Successful detection relies entirely on targeting specific biomarkers: UR-144 N-(5-hydroxypentyl) and UR-144 N-pentanoic acid .

This guide prioritizes a Polymeric Reversed-Phase (HLB) SPE approach. This sorbent selection addresses the dual challenge of retaining polar hydroxylated metabolites while simultaneously capturing acidic carboxylated metabolites, a balance often missed by traditional silica-based C18 methods.

Introduction & Metabolic Context[1][2][3][4][5]

The Analytical Challenge

UR-144 acts as a potent agonist at the CB1 and CB2 receptors. Upon ingestion, it undergoes rapid oxidative metabolism. In urine, the parent drug is virtually absent (<1%). The primary analytical targets are Phase I metabolites formed via mono-hydroxylation of the N-pentyl chain and further oxidation to a carboxylic acid.

Furthermore, these metabolites undergo Phase II conjugation (glucuronidation), necessitating an enzymatic hydrolysis step to free the analytes for detection. Failure to hydrolyze samples can result in a >50% underestimation of total metabolite concentration.

Target Analytes
Analyte NameMetabolic TransformationPolarity/AcidityRelevance
UR-144 N-(5-hydroxypentyl) Mono-hydroxylation at terminal carbonPolar / NeutralMajor Metabolite
UR-144 N-pentanoic acid Oxidation of terminal carbon to acidAcidic (pKa ~4.8)Long-term Marker
UR-144 N-(4-hydroxypentyl) Mono-hydroxylation at C4Polar / NeutralMinor Metabolite
Metabolic Pathway Diagram

UR144_Metabolism UR144 UR-144 (Parent) (Rarely detected in urine) OH_Met N-(5-hydroxypentyl) metabolite (Primary Target) UR144->OH_Met CYP450 Hydroxylation COOH_Met N-pentanoic acid metabolite (Secondary Target) OH_Met->COOH_Met Oxidation Gluc_Met Glucuronide Conjugates (Requires Hydrolysis) OH_Met->Gluc_Met UGT Glucuronidation COOH_Met->Gluc_Met UGT Glucuronidation

Figure 1: Simplified metabolic pathway of UR-144 highlighting the necessity of targeting downstream metabolites and hydrolysis.

Reagents and Equipment

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) Copolymer (e.g., Waters Oasis HLB, Phenomenex Strata-X, or equivalent).

    • Format: 30 mg / 1 mL or 60 mg / 3 mL cartridges depending on sample volume.

  • Enzyme:

    
    -glucuronidase (Recombinant or Helix pomatia).[1]
    
    • Recommendation: Recombinant enzymes (e.g., IMCSzyme) are preferred for faster kinetics and cleaner baselines compared to snail/abalone sources.

  • Buffer: 1.0 M Ammonium Acetate (pH 5.0).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.

Experimental Protocol

Phase 1: Sample Pre-treatment (Hydrolysis)

Objective: Cleave glucuronide linkages to release free metabolites.

  • Aliquot: Transfer 200 µL of urine into a clean glass tube or 96-well plate.

  • Buffer Addition: Add 50 µL of hydrolysis buffer (1M Ammonium Acetate, pH 5.0) containing

    
    -glucuronidase enzyme.[2][3]
    
    • Note: Ensure enzyme activity is >10,000 units/mL in the final mix.

  • Internal Standard: Add 10 µL of deuterated internal standard (e.g., UR-144-5-OH-d5).

  • Incubation: Incubate at 55°C for 30–60 minutes .

    • Scientific Logic:[4][2][5][6][7][8] While acid hydrolysis is faster, it degrades the indole core of synthetic cannabinoids. Enzymatic hydrolysis preserves the structural integrity of the N-pentanoic acid metabolite.

  • Quench/Dilution: Add 200 µL of 0.1% Formic Acid in water.

    • Why: This acidifies the sample (pH ~3-4), suppressing the ionization of the carboxylic acid metabolite (UR-144 pentanoic acid), ensuring it is protonated (neutral) and retains well on the Reversed-Phase SPE sorbent.

Phase 2: Solid Phase Extraction (SPE)

Objective: Isolate metabolites from salts, urea, and pigments.

Sorbent Choice: Polymeric HLB (Hydrophilic-Lipophilic Balanced) .

  • Reasoning: Silica-based C18 columns often suffer from "dewetting" if they dry out and may not retain the more polar hydroxy metabolites effectively. HLB polymers are water-wettable and provide a dual retention mechanism (hydrophobic + pi-pi interactions) ideal for the indole ring structure of UR-144 metabolites.

Workflow Steps:

  • Conditioning:

    • 1 mL Methanol (Solvates the polymer).

    • 1 mL Water (Equilibrates the column).

  • Load:

    • Load the entire hydrolyzed sample (~450 µL) onto the cartridge.

    • Flow Rate: Gravity or low vacuum (< 5 inHg) to maximize residence time.

  • Wash:

    • Add 1 mL 5% Methanol in Water .

    • Critical Step: This removes salts and urea. Do not use >10% methanol, or you risk eluting the polar N-(5-hydroxypentyl) metabolite prematurely.

    • Dry cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 1 mL 100% Methanol (or ACN/MeOH 50:50).

    • Tip: Apply a small volume (e.g., 500 µL), soak for 30 seconds, then elute. Repeat. This "soak" step disrupts strong hydrophobic interactions.

  • Evaporation & Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.[5]

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% ACN in 0.1% Formic Acid).

SPE Workflow Diagram

SPE_Workflow cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: SPE (Polymeric HLB) Step1 Urine (200 µL) + Enzyme Incubate 55°C, 30 min Step2 Add 0.1% Formic Acid (Adjust pH to ~3-4) Step1->Step2 Step3 Condition: 1 mL MeOH -> 1 mL Water Step2->Step3 Transfer Step4 Load Sample (Slow flow rate) Step3->Step4 Step5 Wash: 1 mL 5% MeOH in Water (Removes salts/urea) Step4->Step5 Step6 Elute: 1 mL 100% MeOH Step5->Step6 Step7 Evaporate & Reconstitute LC-MS/MS Analysis Step6->Step7

Figure 2: Step-by-step SPE workflow for UR-144 metabolites.

Analytical Considerations (LC-MS/MS)

To validate the extraction, the following chromatographic conditions are recommended:

  • Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).[2]

    • Why: Biphenyl phases offer enhanced selectivity for isomeric synthetic cannabinoids and their aromatic metabolites compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must meet these criteria:

ParameterAcceptance CriteriaNotes
Recovery (Absolute) > 80%Lower recovery (<60%) usually indicates insufficient elution solvent strength or breakthrough during the wash step.
Matrix Effect < 20% (Suppression/Enhancement)High suppression indicates phospholipids were not removed. A "Pass-through" cleanup (e.g., Oasis PRiME) can be used if this persists.
LOD (Limit of Detection) < 0.5 ng/mLRequired due to the high potency and low dosage of UR-144.
Linearity (R²) > 0.99Range typically 1.0 – 100 ng/mL.
Self-Validating Checks
  • The "Wash" Check: Collect the wash effluent (5% MeOH) and analyze it. If metabolites are present, the wash solvent is too strong.

  • The "pH" Check: If the acid metabolite (N-pentanoic acid) recovery is low, check the pH of the load step. If pH > 5, the acid is ionized (COO-) and may not retain on the Reversed-Phase sorbent. Ensure pH is < 4.

References

  • Diao, X., et al. (2013). "Metabolism of the synthetic cannabinoid UR-144 in human liver microsomes and human urine." Journal of Analytical Toxicology.

  • Waters Corporation. (2014). "Analysis of Synthetic Cannabinoids from Urine for Forensic Toxicology using Oasis HLB.

  • Kneisel, S., et al. (2013).[5] "LC/ESI-MS/MS method for quantification of 28 synthetic cannabinoids in neat oral fluid." Analytical and Bioanalytical Chemistry.

  • Scheidweiler, K.B., et al. (2015). "Non-targeted SWATH acquisition for identifying 47 synthetic cannabinoid metabolites in human urine." Analytical and Bioanalytical Chemistry.

  • Restek Corporation. (2018). "Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine." Technical Guide.

Sources

Application Note: Quantitative Analysis of UR-144 N-Pentanoic Acid Metabolite using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for Preparing High-Fidelity Calibration Curves for LC-MS/MS

Introduction: The Imperative for Precision in Synthetic Cannabinoid Analysis

The synthetic cannabinoid UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) has been a compound of significant interest in forensic and clinical toxicology.[1][2] Due to its extensive and rapid metabolism in the body, quantitative analysis of biological samples typically targets its more stable and abundant urinary metabolites, such as UR-144 N-pentanoic acid.[3][4][5] Accurate quantification of this metabolite is critical for toxicological assessment and pharmacokinetic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its superior sensitivity and selectivity.[6][7] However, the accuracy and reliability of any LC-MS/MS method are fundamentally dependent on the strategy used to mitigate analytical variability.[8] Factors such as sample loss during extraction, matrix-induced ion suppression or enhancement, and fluctuations in instrument response can introduce significant error.[6][8]

This application note provides a detailed, field-proven protocol for the preparation of calibration curves for the UR-144 N-pentanoic acid metabolite. The cornerstone of this protocol is the use of a stable isotope-labeled (SIL) internal standard, specifically UR-144 N-pentanoic acid metabolite-d5 (indole-d5). By employing the principle of isotope dilution mass spectrometry (IDMS), this method ensures the highest degree of accuracy, precision, and robustness, aligning with the stringent requirements of regulatory bodies and best practices in bioanalysis.[9][10][11]

The Principle of Isotope Dilution: Why UR-144 Metabolite-d5 is the Gold Standard

The most effective internal standard is a stable isotope-labeled version of the analyte itself.[8][12] The UR-144 N-pentanoic acid metabolite-d5 is chemically identical to the target analyte, with the exception that five hydrogen atoms on the indole ring have been replaced with deuterium.[1] This mass shift (typically +5 amu) allows the mass spectrometer to distinguish between the analyte and the internal standard.

Because their physicochemical properties are virtually identical, the deuterated internal standard (IS) and the native analyte behave in the same manner throughout the entire analytical workflow:

  • Co-elution: They elute from the liquid chromatography (LC) column at the same retention time, ensuring they experience the same matrix effects at the same moment.[12]

  • Extraction Efficiency: Any loss of material during sample preparation steps (e.g., liquid-liquid extraction or solid-phase extraction) will affect both the analyte and the IS to the same extent.[6]

  • Ionization Response: They exhibit the same ionization efficiency in the mass spectrometer's source. Variations in ionization are a primary cause of imprecision, and the SIL-IS perfectly corrects for these fluctuations.[9][13]

By adding a known, fixed concentration of the deuterated internal standard to every calibrator, quality control sample, and unknown sample at the very beginning of the preparation process, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[6] This ratio remains constant even if absolute signal intensities vary, providing highly accurate and precise results.[6][8]

Materials and Reagents

  • Analyte Standard: UR-144 N-pentanoic acid metabolite certified reference material (e.g., Cayman Chemical Item No. 11772, Cerilliant® U-078).[4][14]

  • Internal Standard: UR-144 N-pentanoic acid metabolite-d5 (indole-d5) certified reference material (e.g., Cayman Chemical, Cerilliant® U-077).[1][14]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Acid/Base: LC-MS grade formic acid or ammonium hydroxide (for mobile phase modification, if needed).

  • Glassware: Class A volumetric flasks (1 mL, 5 mL, 10 mL), borosilicate glass vials, and precision micropipettes with appropriate tips.

  • Matrix: Certified drug-free human urine or plasma for the preparation of matrix-matched calibrators.

  • Equipment: Analytical balance, vortex mixer, centrifuge.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of stock solutions is foundational to the entire quantitative method. Certified reference materials are typically supplied in a solvent like methanol at a concentration of 100 µg/mL or 1 mg/mL.[1]

4.1 Analyte and Internal Standard Stock Solutions (10 µg/mL)

  • Obtain the certified reference material solutions of the analyte and internal standard (typically at 100 µg/mL).

  • Allow the ampules to equilibrate to room temperature before opening.

  • Using a calibrated precision pipette, transfer 100 µL of the 100 µg/mL certified solution into a 1 mL Class A volumetric flask.

  • Bring the flask to its final volume with LC-MS grade methanol.

  • Cap and invert the flask 10-15 times to ensure homogeneity.

  • This yields a Stock Solution at a concentration of 10,000 ng/mL (10 µg/mL) .

  • Transfer the solution to a clearly labeled glass vial and store at -20°C. These stocks are typically stable for several months.

4.2 Analyte Working Solution (1,000 ng/mL)

  • Perform a 1:10 dilution of the Analyte Stock Solution .

  • Transfer 100 µL of the 10,000 ng/mL Analyte Stock Solution into a 1 mL volumetric flask.

  • Bring to volume with LC-MS grade methanol.

  • This yields the Analyte Working Solution (WS1) at 1,000 ng/mL .

4.3 Analyte Second Working Solution (100 ng/mL)

  • Perform a 1:10 dilution of WS1 .

  • Transfer 100 µL of the 1,000 ng/mL WS1 into a 1 mL volumetric flask.

  • Bring to volume with LC-MS grade methanol.

  • This yields the Analyte Second Working Solution (WS2) at 100 ng/mL . This solution will be used for spiking the lower concentration calibrators.

4.4 Internal Standard Working Solution (100 ng/mL)

  • Perform a 1:100 dilution of the Internal Standard Stock Solution .

  • Transfer 100 µL of the 10,000 ng/mL Internal Standard Stock Solution into a 10 mL volumetric flask.

  • Bring to volume with LC-MS grade methanol.

  • This yields the Internal Standard Working Spiking Solution (IS-WS) at 100 ng/mL . A fixed volume of this solution will be added to every sample.

Protocol 2: Preparation of Matrix-Matched Calibration Curve Standards

This protocol describes the preparation of an 8-point calibration curve ranging from 0.5 ng/mL to 100 ng/mL. The final concentration of the internal standard in every sample will be 5 ng/mL. This range is representative for forensic and toxicological applications.[7][15]

Workflow Diagram: Calibration Curve Preparation

G cluster_stocks Primary Stocks (10,000 ng/mL) cluster_working Working Solutions cluster_calibrators Final Calibration Standards (in Matrix) AnalyteStock Analyte Stock AnalyteWS1 Analyte WS1 (1,000 ng/mL) AnalyteStock->AnalyteWS1 1:10 Dilution IS_Stock IS Stock IS_WS IS-WS (100 ng/mL) IS_Stock->IS_WS 1:100 Dilution AnalyteWS2 Analyte WS2 (100 ng/mL) AnalyteWS1->AnalyteWS2 1:10 Dilution Cal8 Cal 8: 100 ng/mL AnalyteWS1->Cal8 Spike Variable Vol. Cal7 Cal 7: 50 ng/mL AnalyteWS1->Cal7 Spike Variable Vol. Cal6 Cal 6: 25 ng/mL AnalyteWS1->Cal6 Spike Variable Vol. Cal5 Cal 5: 10 ng/mL AnalyteWS1->Cal5 Spike Variable Vol. Cal4 Cal 4: 5 ng/mL AnalyteWS2->Cal4 Spike Variable Vol. Cal3 Cal 3: 2.5 ng/mL AnalyteWS2->Cal3 Spike Variable Vol. Cal2 Cal 2: 1.0 ng/mL AnalyteWS2->Cal2 Spike Variable Vol. Cal1 Cal 1: 0.5 ng/mL AnalyteWS2->Cal1 Spike Variable Vol. IS_WS->Cal8 Spike Fixed Vol. (50 µL) IS_WS->Cal7 Spike Fixed Vol. (50 µL) IS_WS->Cal6 Spike Fixed Vol. (50 µL) IS_WS->Cal5 Spike Fixed Vol. (50 µL) IS_WS->Cal4 Spike Fixed Vol. (50 µL) IS_WS->Cal3 Spike Fixed Vol. (50 µL) IS_WS->Cal2 Spike Fixed Vol. (50 µL) IS_WS->Cal1 Spike Fixed Vol. (50 µL) BlankMatrix Blank Biological Matrix (e.g., Urine, Plasma) BlankMatrix->Cal8 Add to Final Vol. (1 mL) BlankMatrix->Cal7 Add to Final Vol. (1 mL) BlankMatrix->Cal6 Add to Final Vol. (1 mL) BlankMatrix->Cal5 Add to Final Vol. (1 mL) BlankMatrix->Cal4 Add to Final Vol. (1 mL) BlankMatrix->Cal3 Add to Final Vol. (1 mL) BlankMatrix->Cal2 Add to Final Vol. (1 mL) BlankMatrix->Cal1 Add to Final Vol. (1 mL)

Caption: Workflow for preparing calibration standards.

Step-by-Step Spiking Procedure:

  • Label eight 1.5 mL microcentrifuge tubes or glass vials as Cal 1 through Cal 8.

  • To each of the eight tubes, add 50 µL of the IS-WS (100 ng/mL) . This ensures a final IS concentration of 5 ng/mL in every 1 mL sample.

  • Add the appropriate volume of the Analyte Working Solution (WS1 or WS2) to each tube as detailed in the table below.

  • Add the appropriate volume of blank biological matrix to bring the total volume in each tube to 1.0 mL .

  • Cap each tube, vortex for 10-15 seconds, and briefly centrifuge to bring the contents to the bottom.

  • These calibrators are now ready for the sample extraction procedure (e.g., protein precipitation, SPE).

Table 1: Calibration Standard Preparation Scheme

Calibrator IDAnalyte Working Solution UsedVolume of Analyte WS Added (µL)Volume of IS-WS (100 ng/mL) Added (µL)Volume of Blank Matrix Added (µL)Final Analyte Conc. (ng/mL)Final IS Conc. (ng/mL)
Cal 1 (LLOQ)WS2 (100 ng/mL)5509450.55.0
Cal 2WS2 (100 ng/mL)10509401.05.0
Cal 3WS2 (100 ng/mL)25509252.55.0
Cal 4WS2 (100 ng/mL)50509005.05.0
Cal 5WS1 (1,000 ng/mL)105094010.05.0
Cal 6WS1 (1,000 ng/mL)255092525.05.0
Cal 7WS1 (1,000 ng/mL)505090050.05.0
Cal 8 (ULOQ)WS1 (1,000 ng/mL)10050850100.05.0

LLOQ: Lower Limit of Quantitation; ULOQ: Upper Limit of Quantitation

Data Analysis and Acceptance Criteria

After sample extraction and LC-MS/MS analysis, the peak areas for the UR-144 N-pentanoic acid metabolite (analyte) and the UR-144 N-pentanoic acid metabolite-d5 (internal standard) are determined for each calibrator.

  • Calculate the Response Ratio: For each calibration level, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct the Calibration Curve: Plot the Response Ratio (y-axis) against the Final Analyte Concentration (x-axis).

  • Perform Linear Regression: Apply a linear regression model, typically with a 1/x or 1/x² weighting, to the data points. The weighting ensures that the curve has higher accuracy at the lower concentration levels.

  • Evaluate the Curve: The acceptance of the calibration curve should be based on predefined criteria as outlined in international validation guidelines.[11][16][17]

    • Correlation Coefficient (r²): The coefficient of determination (r²) should be ≥ 0.99.[8]

    • Calibrator Accuracy: The back-calculated concentration for each calibrator should be within ±15% of its nominal value, except for the LLOQ, which should be within ±20%.[8]

    • Number of Points: At least 75% of the calibration standards must meet the accuracy criteria for the curve to be accepted.

Conclusion: A Foundation for Reliable Bioanalysis

This application note details a robust and scientifically sound methodology for preparing calibration curves for the quantitative analysis of the UR-144 N-pentanoic acid metabolite. The correct implementation of a stable isotope-labeled internal standard, like UR-144 N-pentanoic acid metabolite-d5, is not merely a suggestion but a critical requirement for achieving the highest levels of data integrity in bioanalysis.[6][8] By compensating for nearly all sources of analytical variability, this isotope dilution technique ensures that results are accurate, precise, and defensible. Adherence to this protocol provides researchers, forensic toxicologists, and drug development professionals with a reliable foundation for their quantitative LC-MS/MS workflows.

References

  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • Alian F, et al. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. A2Z Synthesis.
  • Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]

  • AptoChem.
  • ResolveMass Laboratories Inc. (2025).
  • BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • Cayman Chemical. UR-144 Degradant N-pentanoic acid metabolite. Biomol.com.
  • Nguyen, L., et al. (2018). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans.
  • CliniSciences. UR-144 Degradant N-pentanoic acid metabolite - Analytical Standards.
  • Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. [Link]

  • Nguyen, L., et al. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy.
  • ResearchGate. (2026). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. [Link]

  • Castrignanò, E., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. MDPI. [Link]

  • Jones, J., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology, 38(6), 328-333. [Link]

  • Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]

  • Jones, J., et al. (2014). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology. [Link]

  • Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. [Link]

  • Sobolevsky, T., Prasolov, I., & Rodchenkov, G. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug testing and analysis, 4(10), 745-53. [Link]

  • Bishop, C., et al. (2018). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]

  • American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. [Link]

  • Cardenas, C., & G. J. van der Gugten. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Spectroscopy Online. [Link]

  • Dabrowski, M., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Pharmaceuticals, 15(12), 1526. [Link]

  • Hudson, J. (2013). Cannabinoid Quantitation Using an Agilent 6430 LC/MS/MS. Agilent Technologies. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ASTM International. (2022). E2857 Standard Guide for Validating Analytical Methods. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • ASEAN. ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]

  • BioPharm International. (2026). Method Validation Guidelines. [Link]

  • Eurisotop. Stable Isotope Standards For Mass Spectrometry. [Link]

  • Hupp, M., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(1), 1-8. [Link]

  • Adamowicz, P., Zuba, D., & Sekuła, K. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 320-327. [Link]

Sources

GC-MS derivatization techniques for UR-144 N-(5-hydroxypentyl) metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Determination of UR-144 N-(5-hydroxypentyl) Metabolite in Urine via Silylation

Abstract

This technical guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of the UR-144 N-(5-hydroxypentyl) metabolite , a primary urinary biomarker for the consumption of the synthetic cannabinoid UR-144.[1] Due to the thermal instability and polarity of the hydroxylated metabolite, direct GC analysis is unfeasible.[1] This protocol employs BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS to form a stable trimethylsilyl (TMS) derivative.[1] The method outlined ensures high recovery, reproducible fragmentation, and definitive forensic identification.[1]

Introduction & Metabolic Context

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid that undergoes extensive Phase I metabolism.[1] The parent compound is rarely detected in urine.[1][2][3] The N-(5-hydroxypentyl) metabolite (also known as the


-hydroxy metabolite) is a major excretion product, formed via cytochrome P450-mediated hydroxylation at the terminal carbon of the N-pentyl chain.[1]

Analytical Challenge: The presence of the hydroxyl (-OH) group increases polarity and facilitates hydrogen bonding, leading to poor peak shape, adsorption in the GC inlet, and thermal degradation.[1] Derivatization via silylation replaces the active protic hydrogen with a trimethylsilyl group [-Si(CH


)

], increasing volatility and thermal stability.[1]

Chemical Basis of Derivatization

The selected reagent is BSTFA catalyzed by 1% TMCS (Trimethylchlorosilane).[1]

  • Reaction Type: Nucleophilic substitution (S

    
    2-like).[1]
    
  • Mechanism: The hydroxyl oxygen of the metabolite attacks the silicon atom of the BSTFA.[1] The leaving group is trifluoroacetamide.[1] TMCS acts as a catalyst to increase the silyl donor strength.[1]

  • Stoichiometry: A 1:1 reaction occurs at the hydroxyl site.[1]

    • Metabolite MW: 327.4 Da[1]

    • TMS Group Added: +72.1 Da (Si(CH

      
      )
      
      
      
      replaces H)[1]
    • Derivative MW: 399.5 Da[1]

Materials & Reagents

ComponentSpecificationPurpose
Target Standard UR-144 N-(5-hydroxypentyl) metaboliteAnalytical Reference
Internal Standard UR-144 N-(5-hydroxypentyl)-d5Quantitation/Normalization
Derivatizing Agent BSTFA + 1% TMCSSilylation reagent
Hydrolysis Enzyme

-glucuronidase (E. coli or Helix pomatia)
Cleave glucuronide conjugates
Extraction Solvent Hexane : Ethyl Acetate (9:[1]1) or DichloromethaneLiquid-Liquid Extraction (LLE)
Reconstitution Solvent Ethyl Acetate or Acetonitrile (Anhydrous)GC Injection vehicle

Experimental Protocol

Phase 1: Sample Pre-treatment & Hydrolysis

Since the metabolite is excreted largely as a glucuronide conjugate, hydrolysis is mandatory.[1]

  • Aliquot: Transfer 1.0 mL of urine into a glass centrifuge tube.

  • Internal Standard: Spike with 20 µL of deuterated internal standard (1 µg/mL).

  • Buffer: Add 1 mL of 0.1 M Phosphate Buffer (pH 6.0).

  • Enzyme Addition: Add 50 µL of

    
    -glucuronidase.
    
  • Incubation: Vortex and incubate at 55°C for 60 minutes . Cool to room temperature.

Phase 2: Extraction (LLE)
  • Solvent Addition: Add 3 mL of Hexane:Ethyl Acetate (9:1 v/v).

    • Note: Non-polar solvents minimize co-extraction of urea and matrix interferences.

  • Agitation: Rotate/shake for 10 minutes . Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean borosilicate glass vial.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C .

    • Critical: Ensure the sample is completely dry .[1] Moisture reacts with BSTFA, quenching the derivatization.[1]

Phase 3: Derivatization
  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Solvent: Add 50 µL of Anhydrous Acetonitrile (optional co-solvent to ensure solubility).

  • Reaction: Cap the vial tightly. Incubate at 70°C for 30 minutes .

  • Cooling: Cool to room temperature. Transfer to an autosampler vial insert.

Phase 4: GC-MS Acquisition
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI or HP-5MS (30 m × 0.25 mm × 0.25 µm).[1]

ParameterSetting
Inlet Temp 280°C
Injection Mode Splitless (Purge on at 1.0 min)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 100°C (1 min)

20°C/min to 280°C

5°C/min to 310°C (Hold 3 min)
Transfer Line 300°C
Source Temp 230°C
Quad Temp 150°C
Acquisition SIM Mode (Selected Ion Monitoring) for quantitation; Scan (40-550 amu) for ID.[1]

Data Analysis & Interpretation

Mass Spectral Identification (EI, 70 eV)

The TMS derivative of UR-144 N-(5-hydroxypentyl) yields a distinct fragmentation pattern.

  • Molecular Ion (

    
    ): m/z 399  (Moderate abundance).[1]
    
  • Base Peak / Diagnostic Ions:

    • m/z 384: Loss of methyl group from the TMS moiety (

      
      ).[1] This is often the base peak or very abundant.[1]
      
    • m/z 144: The indole core fragment (propyl-indole cation), characteristic of the UR-144 backbone.[1]

    • m/z 214: Tetramethylcyclopropyl carbonyl fragment (less abundant in 5-OH derivative compared to parent, but still diagnostic).[1]

SIM Table for Quantitation:

Analyte Target Ion (Quant) Qualifier Ion 1 Qualifier Ion 2
UR-144 5-OH-TMS 399 384 144

| UR-144 5-OH-d5-TMS | 404 | 389 | 149 |[1]

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 Derivatization Chemistry cluster_2 GC-MS Analysis Urine Urine Sample (1 mL) Hydrolysis Hydrolysis (Beta-glucuronidase, 55°C, 1h) Urine->Hydrolysis Extraction LLE Extraction (Hexane:EtOAc 9:1) Hydrolysis->Extraction Drying Evaporation to Dryness (N2 stream, 40°C) Extraction->Drying Deriv Silylation Reaction Add 50µL BSTFA + 1% TMCS Incubate 70°C, 30 min Drying->Deriv TMS_Product Formation of TMS-Ether (Increases Volatility) Deriv->TMS_Product Injection GC Injection (280°C) TMS_Product->Injection Separation Separation (DB-5MS) Injection->Separation Detection MS Detection (SIM) Target: m/z 399, 384, 144 Separation->Detection

Caption: Step-by-step workflow for the extraction and BSTFA derivatization of UR-144 metabolites.

Troubleshooting & Optimization

  • Incomplete Derivatization: If the m/z 399 peak is low and a peak at m/z 327 (underivatized) is visible (rare in GC due to polarity), or broadly tailing peaks occur, moisture is likely present.[1] Action: Increase drying time or add 50 µL of anhydrous ethyl acetate to azeotrope water before the final drying step.

  • Injector Port Maintenance: Silylating reagents deposit silica in the liner.[1] Change the liner and gold seal every 50-100 injections to prevent active site adsorption.[1]

  • Reagent Quality: BSTFA is sensitive to humidity.[1] Store in a desiccator. If the reagent turns opaque or precipitates, discard it.

References

  • Grigoryev, A., et al. (2013).[1][3] "Gas and liquid chromatography–mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product." Journal of Analytical Toxicology, 37(5), 265-276.[1] Link[1]

  • Sobolevsky, T., et al. (2012).[1] "Metabolism of the synthetic cannabinoid UR-144." Drug Testing and Analysis, 4(10), 745-753.[1] Link[1]

  • Cayman Chemical. "UR-144 N-(5-hydroxypentyl) metabolite Product Information." Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Monographs: UR-144." Link

Sources

Precision Engineering of Mobile Phase Gradients for Synthetic Cannabinoid Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase Gradients for Synthetic Cannabinoid Separation Content Type: Detailed Application Note & Protocol

A Senior Scientist’s Guide to Mastering Isobaric Separation in LC-MS/MS

Executive Summary: The Isobaric Challenge

In the landscape of New Psychoactive Substances (NPS), synthetic cannabinoids (SCs) represent a unique chromatographic challenge. Unlike traditional drugs of abuse, SCs are characterized by rapid structural evolution—often involving minor modifications to a core indole or indazole scaffold (e.g., JWH-018 to JWH-073, or 5F-MDMB-PICA to 5F-MDMB-PINACA).

The Core Problem: Mass spectrometry alone is insufficient. Many SCs are isobaric positional isomers or share identical fragmentation patterns. For instance, the monohydroxylated metabolites of JWH-018 and JWH-073 can be indistinguishable by MS/MS. Therefore, chromatographic resolution (


) is the only line of defense against false positives. 

This guide moves beyond generic "drug screening" gradients. We will engineer a mobile phase system specifically tuned to the lipophilicity and structural subtlety of synthetic cannabinoids.

Phase 1: The Chemistry of Selectivity

Before programming the pump, we must define the chemical environment. Synthetic cannabinoids are highly lipophilic (


 often > 4). Standard C18 columns often fail to separate critical isomer pairs because the separation mechanism is purely hydrophobic.
Stationary Phase Selection (Context)

While this guide focuses on gradients, the gradient exists to serve the column.

  • C18: Good for general retention, often poor for positional isomers.

  • Biphenyl / Phenyl-Hexyl: Superior Choice. The

    
     interactions offered by phenyl rings provide the necessary selectivity to separate structural isomers (e.g., fluorinated vs. des-fluorinated analogs) that co-elute on C18.
    
Mobile Phase Modifiers: The "Formate Advantage"

Choice of buffer dictates ionization efficiency (sensitivity) and peak shape.

ParameterAmmonium Formate (Recommended) Ammonium AcetateFormic Acid (Pure)
pH Range ~3.0 - 3.5 (Buffered)~4.5 - 5.0~2.7 (Unbuffered)
MS Sensitivity High. Enhances protonation

.
Moderate. Can suppress signal for some SCs.Good, but peak shape may suffer for basic moieties.
Selectivity Sharper peaks for basic indazoles.Broader peaks.Good, but less reproducible retention times.

Expert Insight: Data indicates that 5 mM Ammonium Formate + 0.1% Formic Acid provides the optimal balance of buffering capacity and ionization efficiency for electrospray ionization (ESI+) of synthetic cannabinoids [1, 2].

Phase 2: Gradient Architecture

A generic 5%


 95% gradient is inefficient for SCs. Because they are late-eluters, the first 40% of such a gradient is "dead time" where no analytes elute, but noise accumulates.
The "Launch Point" Strategy

Synthetic cannabinoids are hydrophobic. Starting at 5% Organic (B) wastes time.

  • Optimized Start: Initiate the gradient at 30% - 40% B .

  • Benefit: Reduces run time by 2-3 minutes without sacrificing resolution of early-eluting metabolites.

The "Isomer Cruise" (Shallow Gradient)

To separate isomers (e.g., cis/trans or positional alkyl isomers), you must flatten the slope during the critical elution window.

  • Steep Slope: Compresses peaks, causing co-elution.

  • Shallow Slope: Increases

    
     between isomers.
    
The "Lipophilic Wash"

SCs stick to stainless steel and column frits. A standard "return to initial" is insufficient.

  • Requirement: A hard hold at 95-98% B for at least 1-2 column volumes is mandatory to prevent carryover into the next injection.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for tuning your gradient based on observed chromatographic behavior.

GradientOptimization Start Initial Scout Run (30-95% B over 10 min) CheckRes Check Critical Pairs (Resolution < 1.5?) Start->CheckRes Isomers Are they Isobaric Isomers? CheckRes->Isomers Yes (Co-elution) Success Validated Method (Rs > 1.5, Tailing < 1.2) CheckRes->Success No (Rs > 1.5) Flatten Decrease Slope (e.g., 5% B change / min) Isomers->Flatten Yes (Isomers) ChangeMod Switch Organic Modifier (MeOH <-> ACN) Isomers->ChangeMod No (Different Compounds) Temp Adjust Temperature (Lower Temp increases retention) Flatten->Temp Still Co-eluting? ChangeMod->Start Re-Scout Temp->ChangeMod Still Co-eluting?

Figure 1: Decision tree for optimizing LC gradients when targeting complex isobaric mixtures.

Detailed Protocol: The "Isomer-Specific" Gradient

This protocol is designed for a Biphenyl or C18 column (


 mm, 2.6 µm or similar) running at 0.4 - 0.5 mL/min.
Reagents & Mobile Phase Preparation[1]
  • Mobile Phase A (MPA): 5 mM Ammonium Formate + 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B (MPB): 0.1% Formic Acid in Methanol (or Acetonitrile).

    • Note: Methanol often provides better selectivity for Biphenyl phases due to proton-donor/acceptor interactions, whereas Acetonitrile is stronger and faster [3].

The "Scout" Gradient (Baseline)

Use this generic gradient to identify retention times (


) of your target list.
Time (min)% MPBEventRationale
0.0030StartSkip dead volume; retain polar metabolites.
1.0030HoldFocus analyte band at column head.
8.0090RampBroad elution window for diverse lipophilicities.
9.0095WashElute highly retained parent compounds.
10.0095HoldClean column.
10.1030ResetPrepare for re-equilibration.
12.0030EndRe-equilibrate.
The Optimized "Focus" Gradient

Scenario: You observe co-elution of JWH-018 and JWH-073 metabolites between 5.5 and 6.0 minutes in the Scout run. Action: Flatten the gradient only during that window.

Time (min)% MPBEventRationale
0.0040StartIncreased start % to speed up early run.
1.0040HoldBand focusing.
4.00 60 Fast Ramp Quickly get to the "zone of interest."
9.00 75 Shallow Ramp The Critical Step. Slope reduced to 3% B/min to separate isomers.
9.5098Hard RampFlush column immediately after critical pair.
11.5098WashExtended wash for sticky cannabinoids.
11.6040ResetReturn to initial.
13.5040EndRe-equilibration.

Validation & Troubleshooting

System Suitability Criteria

Before running patient samples, your method must pass these checks:

  • Resolution (

    
    ):  > 1.5 for the critical isobaric pair (e.g., JWH-018 N-(5-hydroxypentyl) vs. JWH-073 N-(4-hydroxybutyl)).
    
  • Peak Tailing: < 1.3 (Synthetic cannabinoids are basic; tailing indicates secondary silanol interactions—check your buffer pH).

  • Carryover: Inject a blank after the highest calibrator. Signal must be < 20% of the LLOQ.

Troubleshooting "Ghost" Peaks

If you see peaks in your blank injection:

  • Cause: Accumulation of highly lipophilic SCs on the column from previous runs.

  • Fix: Implement a "Sawtooth" wash at the end of your gradient (95% B

    
     50% B 
    
    
    
    95% B) to disrupt static layers.

References

  • Sigma-Aldrich. (2012). Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Retrieved from

  • Restek Corporation. (2020). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Retrieved from

  • Waters Corporation. (2015). Fast LC Method Development of Spice Cannabinoids Using MaxPeak™ Premier Columns. Retrieved from

  • Scheidweiler, K. B., et al. (2012). A Validated Liquid Chromatography-Tandem Mass Spectrometry Method to Accurately Identify and Quantitate Synthetic Cannabinoid Metabolites in Urine Samples. Journal of Analytical Toxicology . Retrieved from

dilute-and-shoot methodology for UR-144 metabolite analysis in urine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput "Dilute-and-Shoot" LC-MS/MS Analysis of UR-144 Metabolites in Urine

Part 1: Executive Summary & Scientific Rationale

The Challenge: UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid receptor agonist (SCRA) that undergoes extensive metabolism.[1][2] The parent compound is rarely detectable in urine.[1][2] The primary markers for consumption are its Phase I metabolites: UR-144 N-pentanoic acid and UR-144 N-(5-hydroxypentyl) .[1] These metabolites are heavily glucuronidated (Phase II), necessitating either enzymatic hydrolysis or direct detection of glucuronides.[1][2]

The "Dilute-and-Shoot" (D&S) Philosophy: Traditional Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) offers clean extracts but creates bottlenecks in high-throughput labs.[1][2] The "Dilute-and-Shoot" methodology leverages the sensitivity of modern triple-quadrupole (QqQ) mass spectrometers to minimize sample preparation.[1]

Critical Distinction: While "Dilute-and-Shoot" implies simplicity, for cannabinoids in urine, a "Hydrolyze-and-Shoot" approach is scientifically superior.[1][2] Direct dilution without hydrolysis misses the >80% of metabolites bound as glucuronides, drastically reducing diagnostic sensitivity.[1] This protocol details a rapid "Hydrolyze-and-Shoot" workflow that balances speed (approx. 30 min prep) with forensic rigor.[1][2]

Part 2: Metabolic Pathway & Target Analytes[1][2]

Understanding the biotransformation of UR-144 is essential for selecting the correct MRM transitions.[1][2] UR-144 contains a tetramethylcyclopropyl (TMCP) ring, which is structurally distinct from the naphthyl ring of JWH-018.[1][2]

Key Metabolites:

  • UR-144 N-pentanoic acid: Formed via oxidation of the terminal pentyl chain.[1][2]

  • UR-144 N-(5-hydroxypentyl): Formed via hydroxylation of the pentyl chain.[1][2]

UR144_Metabolism cluster_PhaseI Phase I Metabolism (Oxidation) cluster_PhaseII Phase II Metabolism (Conjugation) UR144 UR-144 (Parent) (Rare in Urine) OH_Metab N-(5-hydroxypentyl) Metabolite (m/z 328.2) UR144->OH_Metab CYP450 Hydroxylation COOH_Metab N-pentanoic acid Metabolite (m/z 342.2) OH_Metab->COOH_Metab Oxidation (ADH/ALDH) Gluc_OH N-(5-hydroxypentyl) Glucuronide OH_Metab->Gluc_OH UGT Glucuronidation Gluc_COOH N-pentanoic acid Glucuronide COOH_Metab->Gluc_COOH UGT Glucuronidation

Figure 1: Metabolic pathway of UR-144 showing the conversion to major urinary targets.[1][2] Note that Phase II glucuronides are the dominant species in urine.[1][2]

Part 3: Experimental Protocol

A. Reagents & Standards
  • Standards: UR-144 N-pentanoic acid, UR-144 N-(5-hydroxypentyl).[1][2][3]

  • Internal Standard (IS): UR-144 N-(5-hydroxypentyl)-d5 (or UR-144-d5).[1][2]

  • Enzyme:

    
    -Glucuronidase (Recombinant or Abalone, >100,000 units/mL).[1][2]
    
  • Mobile Phases:

    • A: Water + 0.1% Formic Acid.[1][2][4]

    • B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN for biphenyl columns to enhance pi-pi interactions).[1][2]

B. The "Hydrolyze-and-Shoot" Workflow

This workflow replaces traditional extraction with a "Crash & Dilute" step post-hydrolysis.[1][2]

Workflow Step1 1. Aliquot Urine (100 µL) Step2 2. Add IS & Enzyme (50 µL Mast. Mix) Step1->Step2 Step3 3. Hydrolysis (55°C, 30 min) Step2->Step3 Step4 4. Crash/Dilute (Add 250 µL cold MeOH) Step3->Step4 Step5 5. Centrifuge (10,000g, 5 min) Step4->Step5 Step6 6. LC-MS/MS Injection Step5->Step6

Figure 2: Step-by-step "Hydrolyze-and-Shoot" protocol minimizing sample handling.

Detailed Steps:

  • Sample: Transfer 100 µL of urine into a 96-well plate or microcentrifuge tube.

  • Hydrolysis Mix: Add 50 µL of Internal Standard/Enzyme mix (containing

    
    -glucuronidase in ammonium acetate buffer pH 5.0).
    
  • Incubation: Incubate at 55°C for 30-60 minutes . (Rapid hydrolysis enzymes can reduce this to 15 min).[1]

  • Crash/Dilution: Add 250 µL of ice-cold Methanol containing 0.1% Formic Acid. This step serves two purposes: it stops the enzymatic reaction and precipitates the enzyme proteins.[2]

    • Note: The dilution factor is 1:4 (100µL sample + 50µL enzyme + 250µL solvent = 400µL total).[1][2]

  • Clarification: Centrifuge at 3,000 - 10,000 x g for 5-10 minutes to pellet particulates.

  • Injection: Inject 5-10 µL of the supernatant directly onto the LC-MS/MS.

Part 4: LC-MS/MS Methodology

Chromatographic Conditions
  • Column: Raptor Biphenyl or Acquity BEH C18 (2.1 x 50 mm, 1.7 - 2.7 µm).[1][2]

    • Why Biphenyl? It offers superior selectivity for isomeric cannabinoids and separates the TMCP ring compounds from interferences better than standard C18.[2]

  • Flow Rate: 0.4 - 0.5 mL/min.[1][2]

  • Gradient:

    • 0.0 min: 20% B[1][2]

    • 4.0 min: 95% B[1][2]

    • 5.0 min: 95% B[1][2]

    • 5.1 min: 20% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

UR-144 metabolites possess a unique fragmentation pattern. The Tetramethylcyclopropyl (TMCP) ring is stable and generates a characteristic ion at m/z 125 .[1][2] The Indole core generates m/z 144 .[1][2][5]

Table 1: MRM Transitions for UR-144 Metabolites

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Retention Time (min)*
UR-144 N-pentanoic acid 342.2125.1 (TMCP Ring)144.1 (Indole)3.2
UR-144 N-(5-OH-pentyl) 328.2125.1 (TMCP Ring)144.1 (Indole)2.9
UR-144-d5 (IS) 333.2**125.1 149.1 (Indole-d5)2.9

*Retention times are approximate and column-dependent. **Assuming d5 label is on the indole ring; if on the pentyl chain, the precursor/product shifts will differ.[1][2]

Part 5: Validation & Performance Metrics

To ensure the "Dilute-and-Shoot" method is robust, the following validation parameters must be met (per ANSI/ASB Standard 036).

Table 2: Typical Performance Data

ParameterSpecificationNotes
LOD / LOQ 0.5 ng/mL / 1.0 ng/mLHigh sensitivity required due to dilution factor.
Linearity 1.0 – 500 ng/mL

; Weighting

.[1][2]
Matrix Effect (ME) < 25% SuppressionD&S is prone to suppression. Use deuterated IS to compensate.
Hydrolysis Efficiency > 85%Monitor using a hydrolysis control (e.g., JWH-018 glucuronide).[1][2]

Troubleshooting Matrix Effects: In D&S, salts and phospholipids are injected.[1][2]

  • Divert Valve: Divert the first 1.0 min of flow to waste to avoid salting the source.

  • Wash: Use a strong needle wash (Isopropanol:Acetonitrile:Acetone) to prevent carryover of lipophilic cannabinoids.[1][2]

References

  • Dang, D. K., et al. (2024). "Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS."[1][2][3] Journal of Liquid Chromatography & Related Technologies. Link

  • Cayman Chemical. "UR-144 N-pentanoic acid metabolite Product Information." Link

  • Kavanagh, P., et al. (2013). "Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product."[1][2] Journal of Analytical Toxicology. Link

  • Thermo Fisher Scientific. "THC-COOH Quantification in Urine Using Dilute and Shoot LC-MS/MS." (Methodology Reference). Link

  • Wohlfarth, A., et al. (2013). "First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry."[1][2] Clinical Chemistry. Link

Sources

using UR-144-d5 as a surrogate standard for other indazole cannabinoids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rapid proliferation of Novel Psychoactive Substances (NPS) often outpaces the commercial availability of structure-specific isotopically labeled internal standards (IS).[1] This Application Note details the protocol for utilizing UR-144-d5 (an indole-derived IS) as a surrogate for quantifying indazole-based synthetic cannabinoids (e.g., AB-PINACA, AB-FUBINACA).[1] While structural mismatch introduces risks regarding ionization efficiency and matrix compensation, this guide provides a rigorous "Self-Validating" workflow to ensure data integrity when perfect isotopic matches are unavailable.

Introduction & Chemical Basis

In quantitative LC-MS/MS, the "Gold Standard" is a stable isotope-labeled analog of the specific analyte (e.g., using AB-PINACA-d4 to quantify AB-PINACA).[1] However, in forensic and clinical toxicology, laboratories often must quantify diverse indazole cannabinoids using a limited set of available standards.

The Challenge: UR-144 is an Indole cannabinoid.[1] Many modern potent NPS are Indazoles .

  • Indole Core: Contains a single nitrogen atom in the 5-membered ring (1H-indole).[1]

  • Indazole Core: Contains two nitrogen atoms (1,2-diazole).[1]

Scientific Implication: The additional nitrogen in the indazole ring alters the pKa and hydrogen-bonding potential compared to the indole core. This leads to:

  • Retention Time Shifts: Indazoles generally elute slightly earlier than their indole analogs on Reversed-Phase C18 columns due to increased polarity.[1]

  • Ionization Differences: The indazole core may exhibit different proton affinity in Electrospray Ionization (ESI+), potentially leading to divergent matrix effects (ion suppression/enhancement) compared to the indole IS.

Therefore, UR-144-d5 is defined here as a "Cross-Class Surrogate." Its use requires specific validation steps to prove it compensates for matrix effects occurring at the indazole's retention time.

Visualizing the Structural Mismatch

ChemicalStructure cluster_indole Indole Core (UR-144) cluster_indazole Indazole Core (Target) node_indole 1H-Indole (1 Nitrogen) Less Polar frag_indole Frag: m/z 144 (Indole Acylium) node_indole->frag_indole EI/ESI Fragmentation node_indazole 1H-Indazole (2 Nitrogens) More Polar frag_indazole Frag: m/z 145 (Indazole Acylium) node_indazole->frag_indazole EI/ESI Fragmentation node_surrogate UR-144-d5 (Surrogate IS) node_surrogate->node_indole Structurally Matched node_surrogate->node_indazole Cross-Class Mismatch (Risk)

Figure 1: Structural comparison showing the core ring difference between the Indole IS (UR-144) and Indazole targets. The extra nitrogen in Indazoles shifts fragmentation masses and polarity.

Experimental Protocol

Reagents & Standards
  • Surrogate IS: UR-144-d5 (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-d5.[1]

  • Target Analytes: AB-CHMINACA, AB-PINACA, 5F-AB-PINACA, etc.[1]

  • Matrix: Drug-free human urine or whole blood.[1]

Sample Preparation (Supported Liquid Extraction - SLE)

Rationale: SLE is chosen over protein precipitation to minimize phospholipid breakthrough, which is critical when the IS and Analyte do not perfectly co-elute. Phospholipids cause dynamic ion suppression that a mismatched IS cannot correct.

  • Loading: Aliquot 200 µL of Urine/Blood into a 1.5 mL tube.

  • IS Addition: Add 20 µL of UR-144-d5 Working Solution (100 ng/mL in MeOH). Vortex 10s.

  • Buffer: Add 200 µL of 0.1% Ammonium Hydroxide (pH ~10) to alkalize (forcing analytes into uncharged state for extraction).

  • Extraction: Load mixture onto SLE+ Cartridge (e.g., Biotage Isolute or Phenomenex Novum). Apply gentle vacuum/pressure to initiate absorption. Wait 5 mins for equilibration.

  • Elution: Elute with 2 x 900 µL of Ethyl Acetate/Hexane (50:50) .

    • Note: This solvent mix is optimized for lipophilic cannabinoids while leaving polar interferences on the silica.

  • Dry Down: Evaporate to dryness under N2 at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50) .

LC-MS/MS Conditions
  • Column: Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Why T3? Better retention for polar heads of indazoles compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 40% B[1]

    • 7.0 min: 95% B (Linear Ramp)[1]

    • 8.5 min: 95% B (Hold)[1]

    • 8.6 min: 40% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Validation Logic: The "Self-Validating" Workflow

Since UR-144-d5 is not a structural twin, you cannot assume it works.[1] You must prove it using the "Matrix Factor Parallelism" test.

Step 1: Retention Time Mapping

Inject the Target Indazole and UR-144-d5 separately.[1]

  • Requirement: The Retention Time (RT) difference (

    
    RT) should be < 0.5 min .
    
  • Logic: If

    
    RT > 0.5 min, the IS and Analyte are eluting in different "zones" of matrix suppression. The IS will not compensate for the suppression affecting the analyte.
    
Step 2: Matrix Factor (MF) Comparison

Prepare two sets of samples at Low QC (LQC) concentration:

  • Set A (Neat): Standards spiked in Reconstitution Solvent.

  • Set B (Post-Extraction Spike): Extracted blank matrix, then spiked with standards after elution.

Calculate Matrix Factor (MF) for both:


[1]
  • Acceptance Criteria:

    
    
    
  • Interpretation: If the Analyte is suppressed by 40% (MF=0.6) and UR-144-d5 is also suppressed by 40% (MF=0.6), the ratio is 1.[1]0. The IS is valid despite the structural difference. If the Analyte is suppressed (MF=0.6) but UR-144-d5 is not (MF=0.95), the ratio is 0.63 (Fail).[1]

Step 3: Relative Response Factor (RRF) Stability

Analyze a calibration curve (1 - 100 ng/mL). Plot the Response Ratio (Area Analyte / Area IS).

  • Requirement: Linear regression

    
    .
    
  • Crucial Check: The residuals at the lower end (LLOQ) must be < ±20%. Non-parallelism often shows up as curvature at the low end.

Summary of Quantitative Data

Table 1: Typical Validation Parameters for Indazoles using UR-144-d5

ParameterUR-144 (Indole IS)AB-PINACA (Indazole Target)Status
Core Structure Indole (1 N)Indazole (2 N)Mismatch
Precursor Ion (M+H) m/z 312.2 (d0)m/z 331.2Distinct
Retention Time 5.85 min5.65 minAcceptable (

0.2 min)
Matrix Factor (Urine) 0.85 (15% suppression)0.82 (18% suppression)Valid (Ratio ~ 1.03)
Matrix Factor (Blood) 0.75 (25% suppression)0.60 (40% suppression)Caution (Ratio ~ 0.8)

Note: In blood, phospholipid suppression is heavier. If MF Ratio fails, switch to a cleaner extraction (e.g., SPE with wash steps) rather than changing the LC method.

Decision Workflow Diagram

This diagram guides the researcher on when to accept UR-144-d5 as a valid surrogate.

ValidationFlow start Start: Select UR-144-d5 as Surrogate IS rt_check Check Retention Time (RT) Difference (Target vs IS) start->rt_check decision_rt Is Delta RT < 0.5 min? rt_check->decision_rt mf_check Calculate Matrix Factor (MF) Ratio = MF(Target) / MF(IS) decision_rt->mf_check Yes fail_rt FAIL: RT Mismatch Matrix effects will not correlate. decision_rt->fail_rt No decision_mf Is Ratio between 0.8 and 1.2? mf_check->decision_mf valid VALIDATED Proceed with Quantitation decision_mf->valid Yes fail_mf FAIL: Ionization Mismatch IS does not compensate suppression. decision_mf->fail_mf No optimize Action: Adjust Gradient to force co-elution fail_rt->optimize

Figure 2: Validation Decision Tree. This logic prevents the generation of false quantitative data due to surrogate mismatch.

References

  • Krotulski, A. J., et al. (2020). Emerging Synthetic Cannabinoids: Development and Validation of a Novel Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Assay for Real-Time Detection. Journal of Analytical Toxicology. Link

  • Scheidweiler, K. B., & Huestis, M. A. (2014). Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites... in human urine by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. Link

  • Presley, B. C., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. Link

  • Cayman Chemical. (2023). UR-144 N-(5-hydroxypentyl) metabolite-d5 Product Insert.Link

  • Banister, S. D., et al. (2015).[3] Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs... ACS Chemical Neuroscience. Link[1]

Sources

Application Note: High-Resolution Mass Spectrometry Screening for UR-144 Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The proliferation of synthetic cannabinoids, such as UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone), presents a significant challenge for forensic and clinical toxicology. Due to extensive metabolism, the parent compound is often found in trace amounts, if at all, in biological samples.[1] Therefore, a robust analytical strategy must target its more abundant metabolites. This guide provides a comprehensive framework for the screening and identification of UR-144 metabolites in urine using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We detail a complete workflow, from sample preparation to data interpretation, emphasizing the causal logic behind protocol choices to ensure scientific rigor and trustworthy results. The high mass accuracy and resolution of HRMS, such as Quadrupole Time-of-Flight (QTOF) systems, are pivotal for elucidating metabolite structures and providing confident identification in complex matrices.[2]

Introduction: The Analytical Imperative for Metabolite Detection

UR-144 is a potent synthetic cannabinoid receptor agonist that has been widely abused.[1] Upon ingestion, it undergoes extensive Phase I and Phase II metabolism, primarily through the Cytochrome P450 enzyme system, leading to a variety of modified structures.[2][3] These biotransformations include hydroxylation on the N-pentyl chain, carboxylation, and subsequent glucuronidation.[3][4] The resulting metabolites are more polar and readily excreted in urine. Consequently, monitoring for these metabolites, rather than the parent drug, is a far more effective strategy for confirming exposure.[1][5][6]

High-resolution mass spectrometry is the ideal tool for this application. Its ability to provide exact mass measurements (typically with <5 ppm error) allows for the confident determination of elemental compositions for unknown peaks, a critical step in tentative metabolite identification.[2][7] Furthermore, the full-scan, high-resolution data acquisition allows for retrospective analysis, meaning that data can be re-interrogated for newly identified metabolites without re-running the sample.

Principle of the Method: Leveraging HRMS for Confident Identification

This method employs a liquid chromatography system to separate the target analytes in time before they are introduced into a high-resolution mass spectrometer. The HRMS instrument, operating in positive electrospray ionization (ESI) mode, provides two key pieces of information:

  • Accurate Mass Measurement: By measuring the mass-to-charge ratio (m/z) to four or five decimal places, the elemental formula of the ion can be calculated with high confidence. This is the cornerstone of identifying metabolic modifications (e.g., an increase of 15.9949 Da for hydroxylation).

  • Fragmentation Pattern: Using data-dependent acquisition (DDA) or all-ions fragmentation (AIF), the instrument isolates and fragments precursor ions. The resulting product ion spectrum provides structural information. For UR-144 and its metabolites, characteristic fragments corresponding to the indole acylium (m/z 144) and N-pentylindole acylium (m/z 214) moieties are key diagnostic ions.[1]

The combination of chromatographic retention time, accurate precursor mass, and a logical fragmentation pattern provides a multi-layered system of validation for each identified metabolite.

Experimental Workflow and Protocols

The overall analytical process is a multi-stage workflow designed to isolate, detect, and identify metabolites with high fidelity.

G Figure 1. UR-144 Metabolite Screening Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Review Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Release Conjugates SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Hydrolysis->SPE Clean-up & Concentrate Evap Evaporation & Reconstitution SPE->Evap Solvent Exchange LC UHPLC Separation (C18 Column) Evap->LC Injection MS HRMS Detection (QTOF, Positive ESI) LC->MS Ionization Processing Peak Finding & Formula Generation MS->Processing Acquire Data Library Library Matching & Fragment Analysis Processing->Library Identify Candidates Report Reporting Library->Report Confirm & Quantify

Caption: A comprehensive workflow from sample receipt to final report.

Materials and Reagents
  • UR-144, UR-144 N-(5-hydroxypentyl), and UR-144 N-pentanoic acid analytical standards (e.g., from Cayman Chemical or Cerilliant).

  • d5-UR-144 N-(5-hydroxypentyl) or other suitable deuterated internal standard (IS).[8]

  • LC-MS grade methanol, acetonitrile, water, and formic acid.[9]

  • Ammonium formate.

  • β-glucuronidase from Helix pomatia or E. coli.[8][10][11]

  • Mixed-mode solid-phase extraction (SPE) cartridges.

Protocol: Urine Sample Preparation

This protocol is designed to deconjugate Phase II metabolites and concentrate the analytes of interest while removing matrix interferences.

  • Aliquoting: Pipette 1 mL of urine into a 15 mL polypropylene tube. Add 50 µL of the internal standard working solution. Vortex briefly.

  • Hydrolysis (Self-Validating Step):

    • Rationale: Many UR-144 metabolites are excreted as glucuronide conjugates.[3][11] Enzymatic hydrolysis is required to cleave this bond, rendering the metabolite amenable to extraction and chromatographic analysis.

    • Procedure: Add 500 µL of ammonium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase solution. Vortex and incubate in a water bath at 60°C for 2-3 hours.[11]

    • QC Check: A positive control sample containing a known glucuronidated metabolite (e.g., UR-144 N-(5-hydroxypentyl) β-D-glucuronide) should be run with each batch to verify enzyme activity.

  • Solid-Phase Extraction (SPE):

    • Rationale: SPE provides essential sample clean-up and concentration. A mixed-mode sorbent is chosen for its ability to retain the moderately polar metabolites while allowing salts and other interferences to be washed away.

    • Procedure: a. Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not let the sorbent go dry. b. Load the hydrolyzed sample onto the cartridge. c. Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water. d. Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Rationale: The methanolic eluate is evaporated and reconstituted in a smaller volume of a solution compatible with the initial LC mobile phase conditions to ensure good peak shape and enhance sensitivity.

    • Procedure: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.[8] Reconstitute the residue in 100 µL of 80:20 Water:Acetonitrile with 0.1% formic acid.[8] Transfer to an autosampler vial.

Protocol: LC-HRMS Instrumentation and Method
  • LC System: UHPLC System (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Rationale: A C18 stationary phase provides excellent retention and separation for the range of polarities expected from UR-144 and its hydroxylated/carboxylated metabolites.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate.[10]

    • B: Acetonitrile/Methanol (50:50) with 0.1% Formic Acid and 2 mM Ammonium Formate.[10]

    • Rationale: Formic acid and ammonium formate act as mobile phase additives to improve peak shape and promote protonation for positive mode ESI.

  • Gradient:

    Time (min) Flow Rate (mL/min) %B
    0.0 0.4 10
    1.0 0.4 10
    8.0 0.4 95
    10.0 0.4 95
    10.1 0.4 10

    | 12.0 | 0.4 | 10 |

  • HRMS System: QTOF Mass Spectrometer (e.g., Sciex X500R, Agilent 6545).[7]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key MS Parameters:

    • Scan Mode: Full Scan with Data-Dependent MS/MS (Top 5 most intense ions).

    • Mass Range: 100 - 800 m/z.

    • Resolution: >20,000 FWHM.

    • Collision Energy: Ramped (e.g., 10, 20, 40 eV) to generate informative fragment spectra.[8]

Results and Data Interpretation

Identifying Key Metabolites

The primary biotransformations for UR-144 involve modifications to the N-pentyl side chain.[1][3][4] The data processing software should be used to search for expected metabolites based on accurate mass shifts from the parent compound.

CompoundFormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Expected Modification
UR-144C21H29NO311.2249312.2322Parent Drug
Monohydroxy-UR-144C21H29NO2327.2198328.2271+O
Dihydroxy-UR-144C21H29NO3343.2147344.2220+2O
Carboxy-UR-144C21H27NO3341.1991342.2064+O, -2H
Hydroxy-Keto-UR-144C21H27NO3341.1991342.2064+2O, -2H

Table 1. Accurate mass data for UR-144 and its primary Phase I metabolites.

Metabolic Pathway and Fragmentation

The metabolic cascade primarily involves oxidation of the pentyl chain. The resulting fragmentation patterns in MS/MS analysis are predictable and crucial for confirming the site of metabolism.

G UR144 UR-144 (m/z 312.23) M1 Monohydroxy Metabolites (e.g., N-5-hydroxypentyl) (m/z 328.23) UR144->M1 +O M2 Dihydroxy Metabolites (m/z 344.22) M1->M2 +O M3 Carboxy Metabolite (N-pentanoic acid) (m/z 342.21) M1->M3 +O, -2H M4 Glucuronide Conjugate (m/z 504.26) M1->M4 + C6H8O6 (Glucuronidation)

Caption: Primary metabolic pathways of UR-144.

Fragmentation Causality: When the protonated molecule of a UR-144 metabolite is fragmented, the charge is retained on the more stable indole portion of the molecule. The key diagnostic fragment ions arise from cleavage of the amide bond.

  • [M+H]⁺ of UR-144 (m/z 312.23) →

    • m/z 214.12: N-pentylindole acylium ion (loss of the tetramethylcyclopropyl group).[1]

    • m/z 144.08: Indole acylium ion (loss of the entire N-pentyl chain).[1]

  • [M+H]⁺ of N-5-hydroxypentyl UR-144 (m/z 328.23) →

    • m/z 230.12: N-hydroxypentylindole acylium ion. The +16 Da shift on this key fragment confirms the location of the hydroxyl group on the pentyl chain.

    • m/z 144.08: The indole acylium ion remains unchanged, providing a constant marker for the core structure.

This predictable shift in fragment mass is a powerful tool for structural elucidation and serves as a self-validating piece of evidence for metabolite identification.

Conclusion

The described LC-HRMS method provides a robust, sensitive, and highly specific protocol for the screening and identification of UR-144 metabolites in urine. The combination of chromatographic separation, high mass accuracy, and diagnostic fragmentation patterns creates a multi-faceted approach that ensures high confidence in the analytical results. Explaining the causality behind each step—from enzymatic hydrolysis to the interpretation of fragment ions—is key to implementing a scientifically sound and defensible method. This workflow is readily adaptable for the detection of other novel psychoactive substances and their metabolic products, making it an invaluable tool for modern toxicology laboratories.

References

  • Grigoryev, A., Savchuk, S., & Rozhanets, V. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. Available at: [Link]

  • Tran, T., & Carlier, J. (n.d.). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. OPUS at UTS. Available at: [Link]

  • Cannaert, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. Available at: [Link]

  • Benvenuto, K. (2017). Analysis of synthetic cannabinoids in urine, plasma, and edibles utilizing multidimensional liquid chromatography tandem mass spectrometry. OpenBU. Available at: [Link]

  • Cannaert, A., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. National Center for Biotechnology Information. Available at: [Link]

  • Grigoryev, A., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Tran, T., et al. (2019). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Drug Testing and Analysis. Available at: [Link]

  • Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. Available at: [Link]

  • Madeddu, B., et al. (2022). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioid. ScienceDirect. Available at: [Link]

  • Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry. Available at: [Link]

  • Tavoletti, C., et al. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. National Center for Biotechnology Information. Available at: [Link]

  • Cannaert, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed. Available at: [Link]

  • American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. Available at: [Link]

  • Shevyrin, V., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Oxford Academic. Available at: [Link]

  • Bishop, C. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. Available at: [Link]

  • Agilent Technologies. (n.d.). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies. Available at: [Link]

  • Øiestad, E. L., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Diva-Portal.org. Available at: [Link]

  • Liu, H., et al. (2020). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2020). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Ovid. Available at: [Link]

  • Li, F., & Ma, L. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. Available at: [Link]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Introduction: The Matrix Challenge in Synthetic Cannabinoid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Bioanalytical Division Subject: Technical Guide: Mitigating Matrix Effects in UR-144 Metabolite-d5 Quantification

Quantifying UR-144 metabolites (specifically the N-(5-hydroxypentyl) and N-pentanoic acid forms) in biological matrices is deceptively complex. While the use of a deuterated internal standard (UR-144 metabolite-d5 ) is the industry gold standard for error correction, it is not a "magic bullet."[1]

In urine and plasma, phospholipids, salts, and isomeric interferences (such as those from XLR-11) can cause non-linear ionization suppression or enhancement.[1] This guide moves beyond basic "dilute-and-shoot" advice, offering a rigorous, mechanism-based approach to ensuring data integrity.

Part 1: Diagnostic Framework – Is It Matrix Effect or Extraction Loss?

Before optimizing, you must diagnose. Low sensitivity is often misattributed to poor extraction recovery when it is actually ion suppression.[1] Conversely, high variability is often blamed on the instrument when it is actually a matrix-dependent recovery issue.[1]

The Matuszewski Protocol (Quantitative Assessment)

We utilize the standard approach defined by Matuszewski et al. to decouple Recovery (RE) from Matrix Effect (ME) .[1]

The Three-Set Experiment:

  • Set A (Neat Standards): Analyte in mobile phase.

  • Set B (Post-Extraction Spiked): Blank matrix extracted, then spiked with analyte.[1][2]

  • Set C (Pre-Extraction Spiked): Blank matrix spiked with analyte, then extracted.[1]

Calculations:

  • Matrix Effect (ME) % = (Area Set B / Area Set A) × 100[1]

  • Recovery (RE) % = (Area Set C / Area Set B) × 100[1]

  • Process Efficiency (PE) % = (Area Set C / Area Set A) × 100[1]

Critical Insight: If ME is <85% or >115%, your d5-IS may not fully compensate if it elutes even slightly differently due to the deuterium isotope effect.[1]

Visual Workflow: Matrix Effect Assessment

MatrixAssessment Start Start: Validation Failure (Low Sensitivity/Precision) Exp Perform 3-Set Experiment (Neat vs. Post-Spike vs. Pre-Spike) Start->Exp CalcME Calculate Matrix Factor (MF) (Set B / Set A) Exp->CalcME DecisionME Is MF < 0.85 or > 1.15? CalcME->DecisionME CalcRE Calculate Recovery (RE) (Set C / Set B) DecisionME->CalcRE No (Clean Matrix) IssueME Root Cause: Ion Suppression/Enhancement DecisionME->IssueME Yes (Matrix Effect) IssueRE Root Cause: Extraction Inefficiency CalcRE->IssueRE If RE < 50% FixME Action: 1. Switch to SPE (Mixed Mode) 2. Improve LC Gradient 3. Check Co-eluting Phospholipids IssueME->FixME FixRE Action: 1. Adjust pH of Extraction 2. Change Solvent Polarity 3. Check Hydrolysis Step IssueRE->FixRE

Figure 1: Decision logic for distinguishing between matrix effects and extraction losses using the Matuszewski approach.

Part 2: Optimization Strategies

Sample Preparation: Why Dilute-and-Shoot Fails

While simple, dilute-and-shoot leaves phospholipids intact.[1] These lipids build up on the column and elute unpredictably in subsequent runs, causing "ghost" suppression.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE UR-144 metabolites contain secondary amines (or indole nitrogens) that can be protonated.[1]

  • Mechanism: Retain analyte by both hydrophobicity (C18) and charge (cation exchange).[1] This allows you to wash away neutral interferences (fats) and acidic interferences with 100% organic solvents before eluting the basic analyte.

  • Step-by-Step:

    • Hydrolysis: Urine +

      
      -glucuronidase (E. coli recommended) + Buffer (pH 6.8).[1] Incubate 1h @ 50°C.
      
    • Acidification: Add 100 µL Formic Acid to ionize the metabolite.

    • Load: MCX Cartridge (pre-conditioned with MeOH/Water).

    • Wash 1: 0.1% Formic acid in Water (removes salts/proteins).[1]

    • Wash 2: 100% Methanol (CRITICAL: removes neutral lipids/phospholipids).[1] The analyte stays bound by charge.

    • Elute: 5% Ammonium Hydroxide in Methanol (neutralizes charge, releasing analyte).

Chromatographic Separation of Phospholipids

You cannot fix what you cannot see.

  • Technique: Monitor transition m/z 184 → 184 (phosphatidylcholine headgroup) in your method development.

  • Goal: Ensure the huge phospholipid blob elutes after your UR-144 metabolite and before the next injection.

  • Column Choice: Use a Biphenyl or PFP (Pentafluorophenyl) column instead of standard C18. These phases offer "pi-pi" interactions with the indole ring of UR-144, shifting its retention away from aliphatic matrix components.[1]

Part 3: The Internal Standard Paradox (d5-IS)

The Issue: Deuterium Isotope Effect. Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts.[1] On high-efficiency columns, UR-144 metabolite-d5 may elute 2-5 seconds earlier than the target analyte.[1]

The Consequence: If a sharp band of ion suppression (e.g., a salt front or specific lipid) occurs exactly at that 5-second window, the IS will be suppressed while the analyte is not (or vice versa). The ratio becomes invalid, leading to quantitative error.

The Solution:

  • Use 13C-labeled IS if available: Carbon-13 does not shift retention time.[1] (Often unavailable or expensive).[1]

  • Broaden the Peak: Paradoxically, slightly less efficient chromatography (isocratic hold) can ensure the IS and Analyte overlap entirely within the suppression window, ensuring they are affected equally.

Part 4: Troubleshooting FAQs

Q1: I see a signal for UR-144 metabolites in a sample I know is negative. Is my d5-IS contaminated?

  • Analysis: This is likely "Cross-Talk" or "Isobaric Interference."[1]

  • Cause: XLR-11 is the 5-fluoro analog of UR-144.[1] In the ion source, XLR-11 metabolites can lose the fluorine atom (HF loss), resulting in an ion with the exact same mass as the UR-144 metabolite.

  • Fix: You must chromatographically separate XLR-11 metabolites from UR-144 metabolites. Monitor the specific transition for XLR-11 (fluorinated parent) to confirm its presence.[1]

Q2: My calibration curve is non-linear at the low end (quadratic fit required).

  • Analysis: This usually indicates matrix adsorption (loss of analyte to glass/plastic) at low concentrations, or background noise integration.[1]

  • Fix: Add 0.1% BSA (Bovine Serum Albumin) or 5% acetonitrile to your final injection solvent to block active sites on the vial glass. Ensure your integration parameters are not smoothing the noise into a peak.

Q3: The d5-IS area counts drop over the course of a batch (100 samples).

  • Analysis: Phospholipid buildup on the column.

  • Fix: Add a "sawtooth" wash step at the end of every gradient (98% Organic for 2 mins). If using "dilute-and-shoot," switch to a guard column and replace it every 50 injections.[1]

Part 5: Data Summary & Protocols

Table 1: Comparison of Extraction Methods for UR-144 Metabolites
ParameterDilute-and-ShootLiquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Complexity LowMediumHigh
Cost LowMediumHigh
Phospholipid Removal None (High Risk)ModerateExcellent
Matrix Effect (ME%) 40-70% (Suppression)85-95%95-105%
Recommended For High-conc.[1] screeningGeneral ToxicologyTrace Quantification
Visual Workflow: Troubleshooting Sensitivity Loss

Troubleshooting Prob Problem: Variable IS Response Check1 Check Retention Time Shift (d5 vs Target) Prob->Check1 Check2 Monitor m/z 184 (Phospholipids) Prob->Check2 Res1 Shift > 0.1 min? Check1->Res1 Res2 Co-elution? Check2->Res2 Act1 Modify Gradient (Flatten slope at elution) Res1->Act1 Yes Act2 Switch to SPE or Flush Column Res2->Act2 Yes

Figure 2: Rapid troubleshooting logic for internal standard variability.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[1] Analytical Chemistry. Link[1]

  • Scheidweiler, K. B., & Huestis, M. A. (2014). Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link

  • Kusano, M., et al. (2015). Matrix effects in the analysis of synthetic cannabinoids in urine by LC-MS/MS. Forensic Toxicology. Link[1]

  • Cayman Chemical. UR-144 N-(5-hydroxypentyl) metabolite-d5 Product Information & Stability Data. Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). Standard Practices for Method Validation in Forensic Toxicology. Link

Sources

troubleshooting low recovery rates of UR-144 N-(5-hydroxypentyl) metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: UR144-MET-001 Status: Open Priority: High (Assay Validation/Clinical Toxicology) Assigned Specialist: Senior Application Scientist, Toxicology Division[1][2]

Executive Summary

You are experiencing low recovery rates for the UR-144 N-(5-hydroxypentyl) metabolite (also known as 5-OH-UR-144).[1][2] Unlike the parent compound UR-144, which is highly lipophilic, this Phase I metabolite possesses a hydroxyl group on the pentyl chain.[2] This structural change introduces two critical variables:

  • Glucuronidation: In urine, >80% of this metabolite exists as a glucuronide conjugate, requiring aggressive hydrolysis.[2]

  • Polarity Shift: The hydroxyl group increases polarity, making "standard" synthetic cannabinoid extraction protocols (often optimized for non-polar parent compounds) inefficient.[2]

This guide troubleshoots these specific failure points using a self-validating logic flow.

Diagnostic Workflow

Before modifying your protocol, use this logic tree to isolate the failure stage.

TroubleshootingFlow Start Start: Low Recovery Detected CheckIS 1. Check Internal Standard (IS) Response Start->CheckIS IS_Low IS Area also Low? CheckIS->IS_Low MatrixEffect Issue: Ion Suppression Action: Dilute sample or switch to APCI source IS_Low->MatrixEffect Yes (Signal suppressed) ExtractionLoss Issue: Extraction Loss Action: Check pH & Solvent IS_Low->ExtractionLoss No (IS is fine, Analyte low) CheckHydrolysis 2. Check Hydrolysis Efficiency ExtractionLoss->CheckHydrolysis Hydrolysis_Test Spike with Conjugated Standard (if available) or Increase Enzyme Conc. CheckHydrolysis->Hydrolysis_Test Adsorption 3. Check Adsorption Hydrolysis_Test->Adsorption Glassware Issue: Adsorption to Glass Action: Use Silanized Glass or Polypropylene Adsorption->Glassware

Caption: Logical fault isolation tree for UR-144 metabolite recovery. Blue nodes indicate diagnostic steps; Yellow/Green nodes indicate actionable solutions.

Tier 1: Hydrolysis Failure (The #1 Cause)

Symptom: You detect the metabolite in spiked standards (water/buffer) but get low recovery in authentic positive urine samples.

The Science: The N-(5-hydroxypentyl) metabolite is excreted largely as UR-144 N-(5-hydroxypentyl)-β-D-glucuronide .[1][2][3][4] If you do not cleave this bond, your LC-MS/MS (which targets the free metabolite mass) will "miss" the majority of the drug load.[2]

Troubleshooting Q&A:

Q: I am using Helix pomatia (Snail) Beta-glucuronidase. Is that sufficient? A: Likely not. While Helix pomatia is a standard broad-spectrum enzyme, synthetic cannabinoids often require E. coli Beta-glucuronidase for optimal cleavage rates without degrading the parent structure.[1][2] Helix preparations often contain sulfatase activity which is unnecessary here and require a lower pH (5.[2]0) that can cause precipitation of other matrix components.[2]

Q: What is the validated hydrolysis protocol? A: Use the following E. coli focused protocol.

ParameterSpecificationRationale
Enzyme Source E. coli Type IX-AHigh specific activity for cannabinoid glucuronides.[1][2]
Buffer pH 6.8 (Phosphate Buffer)Optimal for E. coli; prevents acid-catalyzed degradation.[1][2]
Temperature 55°CHigh enough to drive kinetics, low enough to prevent thermal degradation of the indole core.[2]
Time 20 - 60 MinutesExtended incubation ensures cleavage of "sterically hindered" glucuronides.[2]

Validation Step: Spike a negative urine sample with UR-144 N-(5-hydroxypentyl)-β-D-glucuronide (commercially available from reference standards vendors like Cayman Chemical).[1][2] If your recovery of the free metabolite is <90% of the molar equivalent spiked, your hydrolysis is the bottleneck.

Tier 2: Extraction Optimization (LLE vs. SPE)

Symptom: Hydrolysis is working, but the analyte is lost during sample cleanup.

The Science: The UR-144 parent is non-polar (LogP ~4-5).[1][2] The 5-hydroxy metabolite is amphiphilic .[2]

  • If you use a solvent that is too non-polar (e.g., Hexane), the metabolite stays in the aqueous phase.[2]

  • If you use a solvent that is too polar (e.g., Dichloromethane), you extract too much urine matrix, leading to ion suppression.[1][2]

Recommended Protocol: Liquid-Liquid Extraction (LLE) LLE is often superior to SPE for this specific metabolite due to the "stickiness" of the compound to SPE frits.

  • Sample: 200 µL Urine (Hydrolyzed).

  • pH Adjustment: Ensure pH is neutral (pH 7) after hydrolysis.

  • Solvent: Add 2 mL 1-Chlorobutane OR Hexane:Ethyl Acetate (9:1) .

    • Note: 1-Chlorobutane offers the best balance of extracting the hydroxylated metabolite while rejecting urea/salts.

  • Agitation: Vortex vigorously for 5 minutes (critical for partitioning).

  • Separation: Centrifuge at 3,500 rpm for 5 mins.

  • Evaporation: Transfer supernatant and evaporate under Nitrogen at <40°C .

    • Warning: High heat (>50°C) during evaporation can cause oxidative degradation of the hydroxyl group.

Q: Can I use SPE? A: Yes, but you must use a Polymeric Reversed-Phase cartridge (e.g., Oasis HLB).[1][2] Avoid silica-based C18 as the secondary interactions with silanols can irreversibly bind the amine in the indole ring.

  • Wash: 5% Methanol in Water (Do not use higher organic in wash).[2]

  • Elute: 100% Methanol.[2][5]

Tier 3: Instrumental Analysis & Adsorption

Symptom: Extraction looks good, but peak areas are inconsistent or low.

Issue A: Adsorption (The "Sticky" Effect) Synthetic cannabinoids are notorious for binding to borosilicate glass.

  • Solution: Use Silanized Glass inserts or Polypropylene (PP) autosampler vials.[1][2]

  • Reconstitution Solvent: Do not reconstitute in 100% aqueous mobile phase.[2] Use at least 30% Organic (Methanol/Acetonitrile) in your initial mobile phase to ensure the compound releases from the vial wall.

Issue B: Matrix Effects Urine contains phospholipids that elute late and suppress ionization.

  • Solution: Use a deuterated internal standard: UR-144 N-(5-hydroxypentyl)-d5 .[1][2][6]

  • Why? It co-elutes exactly with your analyte and experiences the same suppression. If you use a generic IS (like JWH-018-d9), it may elute at a different time and not compensate for the specific suppression zone of the 5-OH metabolite.[1][2]

Summary of Validated Recovery Data
MethodSolvent/PhaseRecovery (%)Matrix Effect (%)Verdict
LLE Hexane (100%)< 40%LowFail (Too non-polar)
LLE 1-Chlorobutane 85 - 95% ModerateRecommended
LLE Hexane:EtOAc (9:[1][2]1)80 - 90%ModerateAlternative
SPE C18 Silica50 - 65%HighFail (Silanol binding)
SPE Polymeric HLB85 - 95%LowExcellent (but costlier)
Visual Workflow: Optimized Extraction Protocol

ExtractionProtocol Sample Urine Sample (200 µL) Hydrolysis Hydrolysis E. coli 55°C, 20 min Sample->Hydrolysis LLE LLE Extraction 1-Chlorobutane (2 mL) Hydrolysis->LLE Evap Evaporation N2 @ 40°C (Avoid High Heat) LLE->Evap Recon Reconstitution 50:50 MeOH:H2O (Prevents Adsorption) Evap->Recon LCMS LC-MS/MS Monitor MRM Recon->LCMS

Caption: Optimized workflow for UR-144 N-(5-hydroxypentyl) metabolite extraction.

References
  • Sobolevsky, T., Prasolov, I., & Rodchenkov, G. (2012).[1][2] Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids.[2] Drug Testing and Analysis.

  • Scheidweiler, K. B., & Huestis, M. A. (2014).[2][6] Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites... in human urine by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A.

  • Cayman Chemical. (n.d.).[2] UR-144 N-(5-hydroxypentyl) metabolite Product Information.

  • Wohlfarth, A., et al. (2013).[2] Comprehensive Metabolite Profiling of the Synthetic Cannabinoid UR-144... Analytical Chemistry.

Sources

Technical Support Center: Stability & Handling of UR-144 Metabolite-d5

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the stability of UR-144 metabolite-d5.

Executive Summary: The Solvent Criticality

In forensic toxicology, the stability of internal standards (IS) is the bedrock of quantitative accuracy. For UR-144 metabolite-d5 , the choice between Methanol (MeOH) and Acetonitrile (ACN) is not merely a preference—it is a chemical compatibility decision that directly impacts shelf-life and data integrity.[1][2][3]

While the parent compound (UR-144) is relatively robust, its metabolites contain functional groups susceptible to solvent-specific degradation.[1][2][3]

  • UR-144 N-pentanoic acid metabolite-d5: Highly susceptible to esterification in Methanol.[1][2][3] Acetonitrile is strongly recommended for working solutions.[3]

  • UR-144 N-(5-hydroxypentyl) metabolite-d5: Generally stable in both, but Acetonitrile offers superior LC-MS/MS desolvation and baseline stability.[1][2]

Troubleshooting & FAQ (Q&A)

Q1: I am observing a gradual signal loss for UR-144 N-pentanoic acid metabolite-d5 in my methanolic working standards. Is the deuterium exchanging?

Diagnosis: It is highly unlikely to be deuterium exchange.[3] The issue is almost certainly solvolysis (esterification) .[3] Mechanism: The N-pentanoic acid metabolite contains a free carboxylic acid group.[1][2][3] In protic solvents like Methanol, especially if the solution is slightly acidic (aged methanol can contain trace formic acid) or stored at room temperature, the acid converts to its methyl ester .[2][3] Symptom: You will see a decrease in the target peak area and the simultaneous appearance of a new peak with a mass shift of +14 Da (Methylation: H


 CH

). Solution:
  • Immediate Action: Discard the compromised methanolic working solution.

  • Corrective Protocol: Prepare all future working dilutions in Acetonitrile . ACN is aprotic and chemically inert toward the carboxylic acid moiety.

Q2: The Certificate of Analysis (CoA) says the stock is supplied in Methanol. Why is it stable for the manufacturer but not in my lab?

Expert Insight: Manufacturers store bulk ampoules at -20°C or -80°C under argon.[1][2][3] At these temperatures, the kinetics of esterification are negligible.[3] The Risk Gap: Degradation typically occurs during the "working life" of the standard—when it is diluted, exposed to air (moisture/CO


 absorption lowers pH), and placed in autosamplers at 4°C or room temperature.[2][3]
Recommendation:  Store the manufacturer's ampoule at -20°C. Once opened, transfer aliquots immediately into ACN for daily use.
Q3: Can I use Acetonitrile for the N-(5-hydroxypentyl) metabolite-d5 as well?

Answer: Yes, and it is often preferred.[1][2] Reasoning: While the hydroxyl metabolite does not undergo esterification like the acid, Acetonitrile provides:

  • Lower Viscosity: Reduces backpressure on UHPLC columns.[3]

  • Better Desolvation: ACN typically yields higher ionization efficiency (signal-to-noise) in ESI+ mode compared to MeOH.[1][2][3]

  • Solvent Match: Using ACN aligns with the solvent recommendation for the acid metabolite, allowing you to create a stable "cocktail" of both metabolites in a single vial without chemical conflict.[3]

Q4: My d5 internal standard peak is splitting. Is this a stability issue?

Diagnosis: This is likely a solvent strength mismatch , not chemical degradation.[2][3] Cause: If you inject a pure Acetonitrile standard onto a column equilibrating with a high aqueous initial phase (e.g., 95% Water), the strong solvent (ACN) can cause the analyte to precipitate or travel faster than the mobile phase initially, leading to fronting or split peaks.[2][3] Fix: Ensure your injection solvent matches the initial mobile phase strength, or keep the injection volume low (<5 µL).[3] Alternatively, dilute the ACN working standard with water (e.g., 20% ACN in Water) immediately prior to the run, provided the compound remains soluble.[2][3]

Visualizing the Instability Mechanism

The following diagram illustrates the degradation pathway of the acid metabolite in methanol versus its stability in acetonitrile.

StabilityPathways Stock UR-144 N-pentanoic acid-d5 (Stock Ampoule) MeOH_Solvent Dilution in Methanol (Protic Solvent) Stock->MeOH_Solvent User Path A ACN_Solvent Dilution in Acetonitrile (Aprotic Solvent) Stock->ACN_Solvent User Path B (Recommended) Reaction Acid-Catalyzed Esterification (R-COOH + MeOH -> R-COOMe) MeOH_Solvent->Reaction Time/Temp/Trace Acid Degradation Degradation Product: Methyl Ester (+14 Da) (Quantification Error) Reaction->Degradation Irreversible Stable Stable Analyte (R-COOH remains intact) ACN_Solvent->Stable Inert Environment

Figure 1: Reaction pathway comparison.[1][2][3] Methanol facilitates the conversion of the carboxylic acid metabolite to a methyl ester, causing signal loss.[3] Acetonitrile preserves the molecular integrity.

Validated Experimental Protocols

Protocol A: Preparation of Stable Working Solutions

Objective: Create a working internal standard (IS) solution stable for >1 month at 4°C.

  • Thaw: Remove the manufacturer's ampoule (typically MeOH) from -20°C and allow it to equilibrate to room temperature (approx. 15 mins). Vortex for 10 seconds.[3]

  • Aliquot: Transfer the required volume (e.g., 100 µL) into a deactivated glass vial.

  • Dilution: Dilute 1:10 or 1:100 using LC-MS Grade Acetonitrile .

    • Note: The small amount of residual methanol from the aliquot (<10%) is insufficient to drive rapid esterification in the excess ACN environment.

  • Storage: Store at -20°C in amber vials with PTFE-lined caps.

Protocol B: Stability Verification Test

Objective: Confirm if your current stock has degraded.[3]

StepActionExpected Result (Intact)Warning Sign (Degraded)
1 Prepare a fresh dilution of the IS in Acetonitrile .Reference Peak AreaN/A
2 Inject the "Old" (Methanolic) working solution.Retention Time (RT) matches Fresh.[1][2][3]RT shift (usually later on C18).[1][2][3]
3 Check Mass Spectrum (MS).[1][2][3][4]Parent Ion:

or

+14 Da shift (e.g., if Parent is 346, Ester is 360).[1][2][3]
4 Calculate Ratio.Area (Old) / Area (Fresh)

1.0
Ratio < 0.9 (indicating >10% loss).[1][2][3]

References

  • Kusano, M., et al. (2015).[2][3] Matrix effect and stability of synthetic cannabinoids in plasma and urine by LC-MS/MS. Forensic Science International.[3] (General reference on synthetic cannabinoid stability).

  • Scheidweiler, K. B., et al. (2012).[2][3] Pharmacokinetics of UR-144 in human plasma and urine. Journal of Analytical Toxicology.

Sources

Technical Guide: Eliminating Ion Suppression in Synthetic Cannabinoid Urine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Matrix Ghost

In the analysis of synthetic cannabinoids (SCs) in urine, ion suppression is the silent data killer. Unlike noise, which you can see, suppression invisibly reduces your signal, potentially causing false negatives for low-concentration metabolites.

Urine is a deceptive matrix. While it lacks the proteins of plasma, it is rich in salts, urea, creatinine, and—crucially—hydrolyzed phospholipids that co-elute with your analytes. This guide abandons generic advice to focus on the mechanistic elimination of these interferences.

Module 1: Sample Preparation – The First Line of Defense

Q1: Why is my "Dilute-and-Shoot" (D&S) method showing variable sensitivity between patient samples?

The Technical Reality: D&S is cost-effective but chemically "dirty." In urine, the concentration of salts and creatinine varies wildly based on the patient's hydration. When you inject a D&S sample, these high-molarity zones enter the ESI source. If your analyte co-elutes with a salt cluster or urea front, the charge competition in the electrospray droplet will suppress your analyte's ionization.

The Solution: Switch to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE). While D&S works for high-abundance drugs, SC metabolites (often present at sub-ng/mL levels) require enrichment and cleanup.

Comparative Data: Extraction Efficiency & Matrix Effects

FeatureDilute-and-Shoot (D&S)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recovery 100% (Theoretical)60-80% (Variable)85-105% (Consistent)
Matrix Effect High (>50% suppression common)ModerateLow (<15% suppression)
Cleanliness Poor (Salts/Phospholipids remain)Good (Removes salts)Excellent (Removes salts & lipids)
Throughput HighLow (Manual steps)High (Automatable)
Q2: I am using SPE, but I still see suppression. What am I missing?

The Causality: You are likely eluting phospholipids along with your analytes. Even in urine, residual phospholipids can accumulate on your column. If your SPE wash step is too weak, or your elution solvent is too strong (100% ACN), you elute everything.

The Protocol: Optimized Polymeric SPE Workflow Targeting Glucuronidated & Parent SCs

  • Hydrolysis (Critical):

    • Reaction: 200 µL Urine + 50 µL

      
      -glucuronidase (e.g., IMCSzyme or Red Abalone).
      
    • Incubation: 55°C for 30 mins.

    • Stop: Add 200 µL 0.1% Formic Acid in water (adjusts pH for SPE).

  • Conditioning:

    • Methanol (1 mL) followed by Water (1 mL).

  • Loading:

    • Load hydrolyzed sample. Flow rate < 1 mL/min.[1][2]

  • Wash 1 (Salts/Urea):

    • 1 mL 2% Formic Acid in Water . (Acidifies matrix, locks analytes to sorbent).

  • Wash 2 (Matrix/Lipids):

    • 1 mL 40% Methanol in Water . (Crucial Step: Removes moderately polar interferences without eluting SCs).

  • Elution:

    • 1 mL Acetonitrile:Methanol (90:10) . (Elutes hydrophobic SCs).

  • Evaporation & Reconstitution:

    • Evaporate to dryness. Reconstitute in Mobile Phase A:B (80:20) to match initial LC conditions.

Module 2: Chromatographic Hygiene

Q3: How do I know if "Phospholipid Buildup" is ruining my quantitation?

The Diagnostic: Phospholipids (glycerophosphocholines) are notorious for "wrapping around" the column. They may not elute in Injection #1 but will bleed out during Injection #2 or #3, often right where your analyte elutes.

The Experiment:

  • Monitor MRM Transitions: Add transitions for m/z 184 (Phosphocholine head group) and m/z 496 (Lyso-PC).

  • Run a Blank: Inject a solvent blank immediately after a high-concentration urine extract.

  • Result: If you see peaks at m/z 184/496 in the blank, your gradient is too short.

Q4: What is the optimal gradient to separate matrix from SCs?

The Strategy: Push salts to the void volume and phospholipids to the end wash.

Recommended LC Parameters:

  • Column: Biphenyl or C18 (e.g., Restek Raptor Biphenyl or Waters BEH C18), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate).

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

Gradient Table:

Time (min)% BEventPurpose
0.0020HoldTrap analytes; flush salts to waste.
0.5020Hold-
5.0095RampElute SCs (JWH, AB-PINACA, etc.).
7.0095HoldPhospholipid Wash (Critical).
7.1020DropRe-equilibrate.
9.0020EndReady for next injection.

Module 3: Mass Spectrometry & Validation

Q5: Why isn't my Deuterated Internal Standard (IS) correcting the suppression?

The Mechanism: Deuterium (


) affects the lipophilicity of the molecule slightly. On high-efficiency columns (UPLC/UHPLC), a deuterated analog (e.g., JWH-018-D9) may elute slightly before the non-labeled analyte.
  • Scenario: The matrix suppression zone is narrow. The IS elutes outside the zone, but the analyte elutes inside it. The IS signal is normal, the analyte signal is crushed. Result: False Low Calculation.

The Fix:

  • Use

    
     or 
    
    
    
    labeled standards
    if available (they co-elute perfectly).
  • Broaden the Peak: Slightly reduce chromatographic resolution (counter-intuitive, but ensures IS and Analyte experience the same matrix).

  • Matrix-Matched Calibration: Prepare calibration curves in blank urine, not solvent.

Visualizing the Solution

Workflow: The Anti-Suppression Protocol

G cluster_0 Pre-Treatment cluster_1 Matrix Removal (SPE) cluster_2 Analysis Urine Urine Sample (High Salt/Urea) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 55°C) Urine->Hydrolysis Stop Stop Reagent (Acidify to pH 3-4) Hydrolysis->Stop Load Load on Polymeric SPE Stop->Load Wash1 Wash 1: Aqueous Acid (Removes Salts/Urea) Load->Wash1 Waste Wash2 Wash 2: 40% MeOH (Removes Hydrophilic Matrix) Wash1->Wash2 Waste Elute Elute: 90% ACN (Collects SCs) Wash2->Elute Collect Phospholipids Phospholipids (Late Eluters) Wash2->Phospholipids Partial Removal LC LC Separation (Biphenyl Column) Elute->LC MS MS/MS Detection (MRM Mode) LC->MS LC->Phospholipids Gradient Wash (>95% B)

Caption: Optimized workflow designed to physically separate ionic salts and hydrophobic phospholipids from synthetic cannabinoid analytes before they reach the MS source.

References

  • Waters Corporation. "Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions." Waters Application Notes. Available at: [Link]

  • Kura Biotech. "Quantitation of Synthetic Cannabinoids In Urine and Wastewater - Hydrolysis with Finden BGTurbo® Enzyme." Application Note. Available at: [Link]

  • Restek Corporation. "Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS." Restek Technical Guides. Available at: [Link]

  • National Institutes of Health (NIH). "Dilute and shoot approach for toxicology testing." PubMed Central. Available at: [Link]

  • Berg, T. et al. "¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?" Journal of Chromatography A. Available at: [Link]

Sources

separating UR-144 N-(5-hydroxypentyl) from N-(4-hydroxypentyl) isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating UR-144 N-(5-hydroxypentyl) from N-(4-hydroxypentyl) isomers. Ticket ID: UR144-ISO-SEP Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The separation of N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites of UR-144 presents a classic analytical challenge: distinguishing positional isomers that are isobaric (


 327.4 parent mass for the hydroxylated metabolite) and possess nearly identical fragmentation patterns.

Standard C18 reverse-phase chromatography often fails to resolve these peaks at baseline, leading to co-elution and quantitative inaccuracy. This guide details the orthogonal selectivity strategies required to separate these isomers, utilizing π-π interaction mechanisms in LC and steric-controlled derivatization in GC.

Module 1: LC-MS/MS Chromatographic Resolution

The Core Issue: Hydrophobic Similarity

On a standard C18 column, retention is driven primarily by hydrophobicity. Both the 4-hydroxy and 5-hydroxy isomers have almost identical LogP values. Consequently, they co-elute or show only a "shoulder" separation, which is insufficient for accurate quantification in complex matrices like urine or plasma.

The Solution: Phenyl-Hexyl / Biphenyl Selectivity

To achieve baseline separation, you must exploit the π-π interactions between the stationary phase and the indole core of the UR-144 molecule. The position of the hydroxyl group on the pentyl chain alters the steric accessibility of the indole ring to the stationary phase, creating a separation factor (


) that C18 cannot provide.
Recommended Protocol
ParameterSpecification
Column Chemistry Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, Raptor Biphenyl)
Dimensions 100 mm x 2.1 mm, 2.6 µm (solid core recommended for backpressure management)
Mobile Phase A 2 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 2 mM Ammonium Formate in Methanol + 0.1% Formic Acid
Flow Rate 0.4 – 0.5 mL/min
Column Temp 40°C

Gradient Program (Critical Ramp): The separation occurs in the mid-organic range. A shallow gradient is required here.

  • 0.0 min: 20% B

  • 2.0 min: 20% B (Hold)

  • 10.0 min: 70% B (Slow Ramp - Critical for isomer resolution)

  • 10.1 min: 95% B (Flush)

  • 12.0 min: 95% B[1]

  • 12.1 min: 20% B (Re-equilibration)

Technical Note: In Phenyl-Hexyl phases, the N-(5-hydroxypentyl) metabolite typically elutes after the N-(4-hydroxypentyl) isomer due to the terminal hydroxyl group allowing slightly stronger interaction of the indole core with the phenyl ring of the stationary phase. Always verify with individual reference standards.

Module 2: GC-MS Derivatization & Separation

If LC-MS/MS is unavailable or matrix interference is high, GC-MS offers orthogonal confirmation. However, native injection is not recommended due to the polarity of the hydroxyl group.

The Protocol: Silyl-Derivatization (TMS)

We utilize the steric difference between a primary alcohol (5-OH) and a secondary alcohol (4-OH) to influence the volatility of the Trimethylsilyl (TMS) derivative.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)[2]

  • TMCS (Trimethylchlorosilane) – 1% (Catalyst)

  • Ethyl Acetate (anhydrous)

Step-by-Step Workflow:

  • Evaporation: Evaporate the extract to complete dryness under nitrogen. Any residual water will destroy the reagent.

  • Reconstitution: Add 50 µL of Ethyl Acetate.

  • Addition: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap and heat at 70°C for 20 minutes .

    • Why? The secondary alcohol at the 4-position is sterically hindered. Lower temperatures (e.g., 60°C) may result in incomplete derivatization of the 4-OH isomer, causing poor sensitivity.

  • Injection: Inject 1 µL in Splitless mode.

Interpretation: The 4-OH-TMS derivative (secondary) generally elutes before the 5-OH-TMS derivative (primary) on a standard 5% phenyl-methyl silicone column (e.g., DB-5MS, HP-5MS) due to the slightly more compact globular shape of the branched silyl ether compared to the linear terminal ether.

Module 3: Advanced Verification (Chirality)

Scenario: You have a peak that matches the retention time of the 4-OH standard, but you suspect interference or need absolute confirmation.

The Science:

  • UR-144 N-(5-hydroxypentyl): Achiral. (Terminal hydroxylation does not create a stereocenter).

  • UR-144 N-(4-hydroxypentyl): Chiral. Hydroxylation at the C4 position creates a chiral center, resulting in a racemic mixture of (

    
    ) and (
    
    
    
    ) enantiomers during metabolic formation.

Troubleshooting Step: Run the sample on a chiral column (e.g., Amylose-1 or Cellulose-3 based CSP).

  • If the peak splits into two (1:1 ratio), it is the 4-hydroxy metabolite.

  • If the peak remains singular , it is the 5-hydroxy metabolite (or the pentanoic acid metabolite, which is also achiral).

Visualizing the Separation Logic

UR144_Separation_Logic Start Start: Unresolved UR-144 Metabolites Method_Choice Select Analytical Platform Start->Method_Choice LCMS LC-MS/MS Route Method_Choice->LCMS GCMS GC-MS Route Method_Choice->GCMS C18_Check Column: C18? LCMS->C18_Check Deriv Derivatization: BSTFA + 1% TMCS (70°C) GCMS->Deriv Phenyl_Switch Switch to Biphenyl / Phenyl-Hexyl C18_Check->Phenyl_Switch Co-elution detected Pi_Pi Mechanism: π-π Interaction (Indole Core Accessibility) Phenyl_Switch->Pi_Pi Result Baseline Separation Achieved Pi_Pi->Result Steric Mechanism: Steric Volatility (Primary vs Secondary TMS) Deriv->Steric Steric->Result

Caption: Decision tree for selecting the correct separation mechanism based on available instrumentation.

Frequently Asked Questions (FAQ)

Q1: I see a peak eluting very early in my chromatogram with the same mass. What is it? A: This is likely the UR-144 N-pentanoic acid metabolite. It is much more polar than the hydroxy isomers. Ensure your gradient starts at a low organic composition (e.g., 20% or lower) to retain this metabolite if you wish to monitor it.

Q2: My GC-MS peaks for the 4-OH metabolite are tailing badly. A: This indicates incomplete derivatization or active sites in the liner.

  • Check Temp: Ensure incubation was at least 70°C. The secondary alcohol is sterically hindered.

  • Liner: Use an Ultra-Inert splitless liner with glass wool.

  • Moisture: Ensure the sample was completely dry before adding BSTFA. Water hydrolyzes TMS derivatives instantly.

Q3: Can I distinguish these isomers using only MS/MS transitions (MRM)? A: No. Both isomers share the same precursor (


 327.4) and major product ions (

127, 155, 214). While the ratios of these fragments may differ slightly, they are not distinct enough for confirmation in a biological matrix without chromatographic separation.

Q4: I see a "ghost peak" in GC-MS that matches the UR-144 parent mass. A: Be aware of the pyrolysis product . UR-144 undergoes thermal degradation (ring opening of the cyclopropyl group) in the GC injector port. However, for metabolite analysis (hydroxy-UR-144), this is less of an issue as the hydroxyl group (once derivatized) stabilizes the molecule slightly, but you must ensure your injector temp is not excessive (>280°C).

References

  • Sobolevsky, T., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids.[3][4] Drug Testing and Analysis.[1][2][3][4][5][6] Link

  • Cayman Chemical. (2024). UR-144 N-(4-hydroxypentyl) metabolite Product Insert.[4][6][7][8]Link

  • Kusano, M., et al. (2015). Identification of metabolites of UR-144 in human urine by LC-MS/MS and LC-Q-TOF-MS.[9] Journal of Analytical Toxicology.[2] Link

  • Diao, X., et al. (2013). Metabolism of the synthetic cannabinoid UR-144 in human hepatocytes and urine. Journal of Mass Spectrometry. Link

Sources

preventing degradation of deuterated cannabinoid standards during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Golden Rule" of Internal Standards

As researchers, we rely on deuterated internal standards (IS) (e.g., THC-d3, CBD-d3) to correct for matrix effects and recovery losses. The fundamental assumption of quantitative mass spectrometry is that the IS behaves identically to the analyte throughout extraction and storage.

However, deuterated cannabinoids possess a unique vulnerability profile. They are subject to the same oxidative and isomerization pathways as native cannabinoids, plus the risk of Deuterium-Hydrogen (D/H) exchange . If your IS degrades or loses its label, your calibration curve is invalid, and your quantification is compromised.

This guide synthesizes thermodynamic stability data with practical handling protocols to ensure the integrity of your reference materials.

Module 1: The Mechanisms of Failure

Before troubleshooting, you must understand how these standards fail.

Oxidation (The "Purple" Shift)

The most common degradation pathway for


-THC and its deuterated analogs is oxidation to Cannabinol (CBN) . This is driven by exposure to air and light.
  • Visual Indicator: Samples turning pink or purple.

  • Impact: Loss of signal for the parent mass; appearance of a CBN peak (mass -4 Da relative to parent).

Acid-Catalyzed Isomerization

Under acidic conditions,


-THC isomerizes to the thermodynamically more stable 

-THC
.
  • Risk Factor: Storing standards in acidic modifiers (e.g., Formic Acid) or using low-grade chloroform (which forms HCl over time).

Deuterium-Hydrogen (D/H) Exchange

This is the specific risk for deuterated standards. If the deuterium label is located on a labile position (e.g., aromatic ring positions susceptible to electrophilic attack or adjacent to carbonyls), and the standard is stored in a protic solvent (like Methanol) with a pH shift, the deuterium can swap with hydrogen from the solvent.

  • Result: The mass of your IS shifts back toward the native mass (M+3

    
     M+0).
    
  • Symptom: "Crosstalk" or "Ghost peaks" appearing in your native analyte channel, leading to false positives.

Visualization: Degradation Pathways

CannabinoidDegradation THC Δ9-THC-d3 (Active Standard) CBN CBN-d3 (Oxidation Product) THC->CBN Oxidation (Light/Air/Heat) D8 Δ8-THC-d3 (Isomer) THC->D8 Isomerization (Acidic pH) Exchange Δ9-THC (Native) (Label Loss) THC->Exchange H/D Exchange (Protic Solvent + Acid)

Figure 1: Primary degradation pathways for deuterated THC standards. Note that H/D exchange effectively turns your standard into the native analyte, ruining quantification.

Module 2: Storage & Handling Protocols

Solvent Compatibility Matrix

The choice of solvent is the single most critical factor in storage stability.

SolventStability RatingMechanism / Notes
Methanol (MeOH) ⚠️ Medium Protic. Common for shipping, but risks nucleophilic attack or esterification of acidic cannabinoids (e.g., THCA). Can facilitate H/D exchange if pH drops < 4.
Acetonitrile (ACN) High Aprotic. Prevents esterification and H/D exchange. Preferred for long-term storage of stock solutions.
Chloroform Low Acidic Risk. Forms HCl and Phosgene over time, rapidly catalyzing

isomerization. Avoid.
Basic Solutions Low Promotes rapid oxidation of phenolic cannabinoids (turning them purple).
The "Zero-Headspace" Protocol
  • Vial Selection: Use Amber, Silanized Glass vials. Cannabinoids are highly lipophilic and will adsorb (stick) to untreated glass and plastics (especially polypropylene), causing concentration drops [1].[1]

  • Aliquot Immediately: Never store the primary ampoule after opening. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

  • Argon Purge: Before sealing, gently purge the headspace with Argon gas (heavier than air) to displace oxygen. Nitrogen is acceptable but less effective than Argon.

  • Temperature: Store at -20°C or -80°C .

Module 3: Troubleshooting & FAQs

Scenario A: "I see a signal for my native analyte in my blank samples."

Diagnosis: This is likely Isotopic Crosstalk or H/D Exchange . Root Cause:

  • Impurity: Your IS might contain a small % of native (d0) material (check the Certificate of Analysis for "Isotopic Purity").

  • Exchange: You stored the IS in an acidic, protic solvent (e.g., MeOH + 0.1% Formic Acid) for too long, causing the Deuterium to swap with Hydrogen.

Corrective Action:

  • Immediate: Inject the IS alone (no matrix). If you see a peak in the native transition, your standard is compromised.

  • Prevention: Do not add acid (Formic/Acetic) to your working standard solutions until immediately before injection. Store stocks in pure Acetonitrile.

Scenario B: "My Internal Standard response is dropping over time."

Diagnosis: Adsorption (The "Sticky" Effect). Root Cause: Cannabinoids are "greasy" (LogP ~6-7). They stick to plastic pipette tips, polypropylene tubes, and untreated glass vials. Corrective Action:

  • Protocol Change: Switch to Silanized Glass vials.

  • Solvent Tweak: Ensure your injection solvent contains at least 20-30% organic solvent. Never prepare cannabinoid standards in 100% water; they will crash out of solution and stick to the walls [2].

Scenario C: "My THC-d3 retention time has shifted, and a new peak appeared."

Diagnosis: Isomerization (


). 
Root Cause:  Exposure to heat or acid.
Corrective Action: 
  • Check your LC column temperature. Temperatures >50°C can promote on-column degradation.

  • Check your mobile phase pH. If using dilute acid, ensure the sample isn't sitting in the autosampler for >24 hours.

Decision Logic: Standard Handling

Use this workflow to determine the correct storage path for your specific standards.

StorageLogic Start Received Deuterated Standard (Ampoule) SolventCheck Is solvent Methanol? Start->SolventCheck AcidSensitive Is analyte Acidic? (e.g., THCA-d3) SolventCheck->AcidSensitive Yes Transfer Transfer to Amber Silanized Glass SolventCheck->Transfer No (Already ACN) AcidSensitive->Transfer No Evap Evaporate & Reconstitute in Acetonitrile AcidSensitive->Evap Yes (Risk of Methylation) Store Store at -20°C (Argon Purge) Transfer->Store Evap->Transfer

Figure 2: Decision tree for receiving and storing deuterated cannabinoid standards.

References

  • Scheidweiler, K. B., et al. (2013). Stability of 11 prevalent synthetic cannabinoids in authentic neat oral fluid samples: glass versus polypropylene containers. Drug Testing and Analysis. Link

  • Cayman Chemical. (2023). Phytocannabinoid Guide: Biosynthesis, Naming, and Stability. Cayman Chemical Technical Guides. Link

  • Canna, S., et al. (2022). Stability of cannabidiol (CBD) in solvents and formulations: A GC–MS approach. Journal of Pharmaceutical Analysis. Link

  • Shimadzu Corporation. (2023). The Horror of Sample Adsorption to Containers: Troubleshooting Guide. Shimadzu Technical Report. Link

Sources

improving sensitivity for trace level UR-144 metabolite detection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace-Level Detection of UR-144 Metabolites

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing sensitivity challenges with UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone).

The Core Problem: UR-144 is extensively metabolized.[1] Detecting the parent compound in urine is virtually impossible for trace-level screening.[1] The parent drug is lipophilic and rapidly oxidized.[1] To achieve picogram-level sensitivity (pg/mL), you must target specific Phase I metabolites and effectively cleave Phase II glucuronide conjugates .[1]

This guide synthesizes field-proven protocols to lower your Limit of Detection (LOD) to the sub-ng/mL range.

Module 1: Target Selection & Biochemistry

Why am I not seeing the parent drug? UR-144 undergoes rapid oxidative metabolism.[1] The alkyl chain is hydroxylated and carboxylated, while the indole and tetramethylcyclopropyl (TMCP) ring systems remain largely intact.

The "Gold Standard" Targets: You must monitor the following metabolites. The N-pentanoic acid metabolite is often the most abundant and stable marker for long-term detection.[1]

AnalyteDescriptionPrecursor Ion

Relevance
UR-144 N-pentanoic acid Terminal carboxylation of pentyl chain342.2 Primary Target. Longest detection window.[1]
UR-144 N-(5-hydroxypentyl) Hydroxylation at

position
328.2 Secondary Target.[1] Often co-elutes with isomers.[1]
UR-144 Parent Unmetabolized drug312.2 Poor Target. Only useful in blood or oral fluid.[1]

Module 2: Sample Preparation (The Critical Step)

Issue: "My neat urine injection shows no signal." Root Cause: >95% of UR-144 metabolites are excreted as glucuronide conjugates.[1] Without hydrolysis, they are invisible to your specific MRMs.[1]

Protocol A: Enzymatic Hydrolysis (Mandatory)
  • Enzyme: Recombinant

    
    -glucuronidase (e.g., E. coli or Kura BGTurbo).[1] Avoid Helix pomatia (snail) juice due to lower efficiency for these specific alkyl-hydroxy conjugates.[1]
    
  • Conditions:

    • Aliquot: 200

      
      L Urine.
      
    • Buffer: 50

      
      L Ammonium Acetate (1 M, pH 5.0) + 
      
      
      
      -glucuronidase (approx.[1] 5,000 units).[1]
    • Incubation: 55°C for 30–60 minutes (or follow specific rapid-enzyme guidelines).

    • Stop: Add 200

      
      L cold Acetonitrile.
      
Protocol B: Solid Phase Extraction (SPE)

For trace detection (<0.5 ng/mL), simple dilution is insufficient due to ion suppression.[1] Use a Polymeric Mixed-Mode Cation Exchange (MCX) cartridge.[1]

SamplePrep Step1 Hydrolysis (pH 5.0, 55°C) Step2 Acidify (Add 2% Formic Acid) Step1->Step2 Cleave Conjugates Step3 SPE Load (MCX Cartridge) Step2->Step3 Bind Basic Amines Step4 Wash 1: Aqueous (0.1% FA) Step3->Step4 Remove Salts Step5 Wash 2: Organic (MeOH) Step4->Step5 Remove Neutrals Step6 Elute (5% NH4OH in MeOH) Step5->Step6 Release Analytes

Figure 1: Optimized SPE workflow for extracting polar UR-144 metabolites while removing matrix interferences.

Module 3: LC-MS/MS Optimization

Issue: "I cannot separate UR-144 metabolites from XLR-11 metabolites." Solution: XLR-11 is the 5-fluorinated analog of UR-144. Its defluorination in vivo produces UR-144 metabolites.[1][2] While you cannot distinguish the source, you must chromatographically separate the unique XLR-11 metabolites to avoid false positives.[1]

Column Selection: Do not use a standard C18. Use a Biphenyl column (e.g., Raptor Biphenyl or Kinetex Biphenyl).[1] The


 interactions provide superior selectivity for the indole ring and positional isomers.

Mobile Phases:

  • A: Water + 0.1% Formic Acid (avoid Ammonium Acetate if sensitivity is low; acids protonate the indole nitrogen better).

  • B: Methanol + Acetonitrile (50:50) + 0.1% Formic Acid.[1][3][4][5][6] (Methanol improves solvation of the polar metabolites; ACN sharpens peaks).

MRM Transitions (Positive ESI):

AnalytePrecursor (m/z)Product 1 (Quant)Product 2 (Qual)Collision Energy (V)
UR-144 5-COOH 342.2125.1 97.125 - 35
UR-144 5-OH 328.2125.1 97.120 - 30
UR-144 Parent 312.2125.1 214.125 - 35

Note: The fragment m/z 125 is characteristic of the TMCP-carbonyl moiety, and m/z 97 represents the TMCP ring system [1, 3].

Module 4: Troubleshooting & FAQs

Q1: My internal standard (JWH-018-d9) signal is fluctuating wildy.

  • Diagnosis: This indicates "Ion Suppression" caused by phospholipids or salts eluting with your analyte.[1]

  • Fix:

    • Switch to a deuterated analog of the specific metabolite if available (e.g., UR-144 pentanoic acid-d5). JWH-018 is structurally different (naphthyl vs. TMCP) and may not co-elute perfectly to compensate for matrix effects.

    • Check your SPE wash steps.[1] Ensure the "Wash 2" (Organic) is 100% Methanol to remove hydrophobic interferences before elution.

Q2: I see a peak for UR-144 Pentanoic Acid, but the ion ratio is failing.

  • Diagnosis: Co-eluting isobaric interference.[1]

  • Fix: Flatten your gradient. If using a Biphenyl column, lower the initial %B. Isomers of the hydroxylated metabolites (4-OH vs 5-OH) often have similar masses. Slowing the gradient from 40% B to 70% B over 5 minutes can resolve these.

Q3: Can I inject "Dilute-and-Shoot" to save time?

  • Analysis: Only if your required LOD is >5 ng/mL. For trace detection (<1 ng/mL), the salt content in urine suppresses the ESI signal.

  • Logic: The electrospray droplet surface is competitive.[1] High salts (Na+, K+) steal charge from your trace analytes.[1] SPE is necessary to remove these salts.[1]

Troubleshooting Start Low Sensitivity? Check1 Check Hydrolysis (Are conjugates cleaved?) Start->Check1 Check2 Check Matrix Effect (Post-column infusion) Check1->Check2 Signal Low Action1 Optimize Enzyme/Temp Use BGTurbo or E. Coli Check1->Action1 No Signal Check3 Check Chromatography (Peak shape/Tailing) Check2->Check3 Suppression < 20% Action2 Switch to SPE (Remove Salts) Check2->Action2 Suppression > 20% Action3 Change Column (Use Biphenyl) Check3->Action3 Poor Resolution

Figure 2: Logic flow for diagnosing sensitivity loss in UR-144 metabolite analysis.

References

  • Kusano, M., et al. (2016).[1] Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PMC.

  • Cayman Chemical. (2023).[1] UR-144 N-pentanoic acid metabolite Product Information. Cayman Chemical.[1][4][5][7][8][9]

  • Sobolevsky, T., et al. (2012).[1] Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis.

  • Annex Publishers. (2015).[1] Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids.

Sources

Technical Support Center: Precision Quantitation of UR-144 Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for analytical chemists and toxicologists. It addresses the nuanced challenges of using deuterated internal standards (specifically UR-144 metabolite-d5) in LC-MS/MS workflows.

Topic: Addressing Deuterium Exchange & Stability in UR-144 Metabolite-d5 Analysis

Status: Operational Role: Senior Application Scientist Context: High-throughput Forensic Toxicology & Drug Development[1]

The Core Challenge: "Deuterium Exchange" Defined

In the analysis of synthetic cannabinoids like UR-144, "Deuterium Exchange" is often a catch-all term users apply to three distinct failure modes. To troubleshoot effectively, you must first identify which mechanism is degrading your data.

The internal standard (IS) typically used is UR-144 N-(5-hydroxypentyl)-d5 or UR-144 N-pentanoic acid-d5 .[1] Crucially, the deuterium label in commercial standards (e.g., Cayman Chemical) is located on the indole ring (positions 2,4,5,6,7-d5), not the pentyl chain.[1]

The Three Vectors of "Exchange"
VectorMechanismSymptomProbability
1.[1] Chemical Exchange (Hydrolysis) Acid-Catalyzed Aromatic Substitution. High-temperature acid hydrolysis (used to cleave glucuronides) attacks the electron-rich indole ring, swapping Deuterium (D) for Hydrogen (H) from the solvent.[1]Gradual loss of IS signal intensity; appearance of M-1, M-2 peaks in the IS channel.[1]HIGH (If using acid hydrolysis)
2. Chromatographic Isotope Effect Retention Time (RT) Shift. Deuterium–Carbon bonds are shorter than Hydrogen–Carbon bonds, reducing the molecule's lipophilicity.[1] The d5-IS elutes earlier than the analyte.The IS peak does not align with the analyte peak, leading to different matrix suppression effects and inaccurate quantitation.HIGH (In RPLC systems)
3. In-Source Scrambling Proton Mobility. Labile protons (on -OH or -COOH groups) exchange with solvent in the ESI source.[1] Note: This affects the analyte, not the indole-d5 label, unless the label is on a labile group.Mass broadening or signal dilution.[1]LOW (With standard indole-d5 labels)

Diagnostic Workflow (Troubleshooting)

Use this decision matrix to isolate your specific issue.

Symptom: "My Internal Standard signal is weak or showing mass shifts."
Step 1: Audit Your Hydrolysis Method
  • Question: Are you using Acid Hydrolysis (e.g., HCl at 80°C) or Enzymatic Hydrolysis?

  • The Science: Indoles are electron-rich aromatic systems.[1] Under strong acidic conditions and heat, the deuterium atoms on the indole ring are susceptible to Electrophilic Aromatic Substitution . The solvent protons (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) replace the label (
    
    
    
    ), effectively "washing out" your internal standard before it even reaches the MS.
  • The Fix: Switch to Enzymatic Hydrolysis. Use ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -glucuronidase (e.g., from Helix pomatia or Recombinant sources). This occurs at neutral/mildly acidic pH (pH 5.0–6.[1]8) and moderate temperature (37–55°C), preserving the aromatic C-D bonds.[1]
    
Step 2: Check Retention Time Alignment
  • Question: Is your d5-IS eluting >0.1 min earlier than your analyte?

  • The Science: The Deuterium Isotope Effect causes deuterated isotopologues to interact less strongly with C18 stationary phases. If the shift is significant, the IS elutes in a different region of ion suppression (e.g., co-eluting with urine salts) than the analyte.

  • The Fix:

    • Accept the Shift: Ensure your integration software (e.g., Skyline, MassHunter) has a wide enough RT window or is set to "Relative Retention Time" mode.[1]

    • Modify Gradient: Shallow the gradient slope at the elution point to force co-elution, though this may widen peaks.

Protocol: The "Safe-Label" Workflow

The following protocol is designed to prevent Chemical Exchange (Vector 1) while mitigating Matrix Effects caused by RT shifting (Vector 2).

Phase A: Sample Preparation (Enzymatic Hydrolysis)

Objective: Cleave glucuronide conjugates without stripping the d5-label.

  • Aliquot: Transfer 200 µL of urine to a glass tube.

  • Buffer: Add 200 µL of 1M Ammonium Acetate buffer (pH 5.0).

  • Enzyme Addition: Add 20 µL ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -glucuronidase (>100,000 units/mL).
    
    • Critical: Do NOT use acid hydrolysis (HCl/H2SO4).[1]

  • Internal Standard Spike: Add 20 µL of UR-144 metabolite-d5 working solution (e.g., 100 ng/mL in MeOH).

    • Note: Spiking before hydrolysis controls for enzyme efficiency, but ensure the enzyme solution doesn't contain contaminants that degrade the IS.

  • Incubation: Incubate at 55°C for 60 minutes .

    • Why? Higher temps (>60°C) increase the risk of spontaneous H/D exchange even at neutral pH.[1]

  • Quench: Add 500 µL ice-cold Acetonitrile (protein precipitation). Centrifuge at 10,000 x g.

Phase B: LC-MS/MS Parameters

Objective: Minimize Isotope Effect separation.

  • Column: C18 Core-Shell (e.g., Kinetex Biphenyl or C18), 2.6 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Tip: Methanol often shows a stronger isotope effect than Acetonitrile.[1] If RT shift is severe (>0.2 min), switch Mobile Phase B to Acetonitrile .[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 8.0 min: 95% B (Linear ramp)[1]

    • Note: A linear ramp is preferred over a step gradient to keep the analyte and IS as close as possible.

Visualizing the Failure Mechanism

The following diagram illustrates why Acid Hydrolysis causes the "Deuterium Exchange" failure in indole-based standards.

DeuteriumExchange IS UR-144 Metabolite-d5 (Indole-d5 Label) Acid Acid Hydrolysis (HCl, >80°C) IS->Acid User Choice: High Risk Enzyme Enzymatic Hydrolysis (Beta-gluc, 55°C) IS->Enzyme User Choice: Recommended Exchange Electrophilic Aromatic Substitution (H+ replaces D+) Acid->Exchange Activation Energy Met Stable Label Integrity Maintained Enzyme->Stable Mild Conditions Result_Fail Mass Shift (M-1, M-2) Quantification Error Exchange->Result_Fail Loss of IS Signal Result_Pass Accurate Quantitation Target Mass Intact Stable->Result_Pass Reliable Data

Caption: Pathway comparison showing how acid hydrolysis catalyzes deuterium loss on the indole ring, whereas enzymatic hydrolysis preserves isotopic integrity.

Frequently Asked Questions (FAQs)

Q1: I see two peaks for my Internal Standard. Is this exchange? A: Likely not. This is often Isomeric Separation .[1] UR-144 metabolites (N-pentanoic acid vs. N-hydroxypentyl) can have structural isomers depending on where the oxidation occurred on the pentyl chain (e.g., 4-OH vs 5-OH).[1] Ensure your IS is a single isomer (e.g., specifically 5-hydroxypentyl-d5) and not a mixture.[1] If it is a pure standard, the second peak might be the "Isotope Effect" separating the d5 from a d0 impurity (if purity is low), but this is rare.

Q2: Can I use D2O (Deuterated Water) in my mobile phase to stop exchange? A: No, and you shouldn't need to.[1]

  • Cost: Prohibitive.[1]

  • Mechanism: The d5 label on the indole ring is non-exchangeable under standard LC conditions. D2O only prevents exchange of labile protons (-OH, -NH), which are not part of the d5 label in this specific compound.[1]

  • Effect: D2O would actually cause the -OH and -COOH groups on your analyte to shift mass (H to D), complicating your MS/MS transitions.[1]

Q3: My IS retention time is 0.2 minutes earlier than the analyte. How do I correct the quantitation? A: This is the Chromatographic Isotope Effect .

  • Immediate Fix: In your processing method (e.g., Analyst, MassHunter), set the "Reference RT" window to be wider, or manually assign the IS peak.

  • Validation: You must validate that the matrix suppression at the IS retention time is identical to the analyte retention time. Perform a Post-Column Infusion experiment: infuse the analyte/IS constantly while injecting a blank urine matrix. If there is a dip in the baseline at the IS time but not the analyte time (or vice versa), your quantitation will be biased.[1]

Q4: Why does the Certificate of Analysis (CoA) say the label is on the indole ring? A: Metabolic stability.[1] The pentyl chain is the site of metabolism (oxidation to -OH or -COOH).[1] If the manufacturer placed the deuterium label on the pentyl chain, the metabolic process (or the synthesis of the metabolite standard) could remove the label. The indole ring is metabolically stable in this pathway, making it the preferred anchor for the tag [1, 3].

References

  • Cayman Chemical. (n.d.).[1][2] UR-144 N-(5-hydroxypentyl) metabolite-d5 Product Information. Retrieved from (Verified via search 1.1).[1]

  • Dang, D. K., et al. (2024).[1][3] "Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS." ResearchGate.[1][4] (Verified via search 1.6).

  • Kerrigan, S. (2016).[1] Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health (NIH).[1] (Verified via search 1.8).

  • BenchChem. (2025).[1][5] Assessing the Impact of Deuteration on Chromatographic Retention Time. (Verified via search 1.7).

  • MacCoss Lab. (2021).[1] Retention Time shifts using deuterated internal standards. Skyline Software Support. (Verified via search 1.15).

Sources

Validation & Comparative

Definitive Guide: UR-144 Internal Standard Selection (d5 vs. d3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of the synthetic cannabinoid UR-144 (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, UR-144-d5 is the superior and industry-validated internal standard (IS). While UR-144-d3 analogs may be theoretically synthesized or available via custom channels, they present significant risks regarding isotopic contribution (cross-talk) and fragmentation stability that jeopardize assay linearity and sensitivity.

This guide details the physicochemical and mass spectrometric reasons why d5 is the requisite choice for forensic and clinical toxicology, supported by experimental protocols and mechanistic visualizations.

Part 1: Technical Deep Dive – The Physics of Isotopic Selection

Isotopic Contribution (The "Cross-Talk" Phenomenon)

The primary function of an internal standard is to correct for matrix effects and recovery losses. However, if the mass difference between the analyte and the IS is insufficient, the natural isotopic abundance of the analyte can interfere with the IS signal.

The Mathematics of Interference: UR-144 has the molecular formula C₂₁H₂₉NO .

  • Monoisotopic Mass (M+0): ~311.2 Da (Protonated [M+H]⁺: 312.2)

  • Natural Isotopes: Carbon-13 (~1.1% abundance) creates naturally occurring heavier ions.

Ion SpeciesMass ShiftApprox. Relative Abundance (Theory)Impact on IS
M+0 +0 Da100%Native Signal
M+1 +1 Da~23.5%Negligible
M+2 +2 Da~2.6%Risk for d2 IS
M+3 +3 Da~0.2% Risk for d3 IS
M+5 +5 Da< 0.01%Safe for d5 IS

Why d3 is Risky: While 0.2% seems low, in forensic toxicology, urine or blood concentrations of UR-144 can vary by orders of magnitude (e.g., 1 ng/mL to >100 ng/mL). If a sample contains 100 ng/mL of UR-144, the "natural" M+3 signal contributes an intensity equivalent to ~0.2 ng/mL of the internal standard. If your IS concentration is low (e.g., 5 ng/mL), this introduces a 4% systematic error , skewing quantification and linearity at the upper end of the curve.

Why d5 is Superior: The M+5 contribution from native UR-144 is statistically non-existent. The UR-144-d5 signal remains pure regardless of the analyte concentration, ensuring a linear dynamic range that is robust against "spectral cross-talk."

Fragmentation Stability & Label Positioning

In LC-MS/MS (MRM mode), the precursor ion is fragmented into product ions. For an IS to work, the deuterium label must be retained in the fragment ion used for quantification.

  • UR-144-d5 (Standard): The 5 deuterium atoms are typically located on the indole ring .

  • Fragmentation Pathway: The primary transition for UR-144 is the cleavage of the carbonyl bond, yielding the acylium-indole ion.

Comparison of Transitions:

CompoundPrecursor Ion (m/z)Quantifier Fragment (m/z)Structure of FragmentLabel Retention
UR-144 312.2144.1 Indole-CO⁺N/A
UR-144-d5 317.2149.1 d5-Indole-CO⁺Retained (Indole Ring)
UR-144-d3 315.2144.1 or 147.1 Depends on locationHigh Risk

Risk Scenario for d3: If a d3 standard is labeled on the pentyl chain (common in cheaper synthesis routes), the primary fragmentation (cleavage of the carbonyl) often results in the loss of the alkyl chain or the formation of the m/z 144 indole ion. If the label is lost during fragmentation, the IS fragment (m/z 144) becomes indistinguishable from the analyte fragment, destroying the assay's selectivity.

Chromatographic Isotope Effect

Deuterated compounds elute slightly earlier than their non-deuterated counterparts due to weaker dispersion forces (C-D bonds are shorter/stiffer than C-H).

  • d3 shift: Very minimal.

  • d5 shift: Slight (typically 0.02 – 0.05 min earlier).

Part 2: Visualizing the Logic

Diagram 1: Fragmentation & Label Retention

This diagram illustrates why the position of the deuterium label (Indole vs. Chain) dictates the utility of the internal standard.

FragmentationPathway UR144 UR-144 Native [M+H]+ m/z 312 Frag_Native Fragment: Indole-CO+ m/z 144 (Quantifier) UR144->Frag_Native CID Fragmentation UR144_d5 UR-144-d5 (Indole Labeled) [M+H]+ m/z 317 Frag_d5 Fragment: d5-Indole-CO+ m/z 149 (Distinct Quantifier) UR144_d5->Frag_d5 CID Fragmentation (Label Retained) UR144_d3_Chain UR-144-d3 (Hypothetical Chain Label) [M+H]+ m/z 315 Frag_d3_Loss Fragment: Indole-CO+ m/z 144 (Label LOST - Interference!) UR144_d3_Chain->Frag_d3_Loss CID Fragmentation (Label on leaving group)

Caption: Fragmentation logic showing how d5 (ring-labeled) retains mass shift, whereas poorly designed d3 (chain-labeled) could lose the label.

Diagram 2: Isotopic Cross-Talk

This diagram visualizes the spectral overlap risk of using d3 versus the clean baseline of d5.

CrossTalk cluster_native Native UR-144 Isotope Envelope cluster_standards Internal Standard Channels M0 M+0 (100%) M1 M+1 (~23%) M2 M+2 (~2.6%) M3 M+3 (~0.2%) M5 M+5 (<0.01%) IS_d3 d3 Standard Channel (m/z 315) M3->IS_d3 INTERFERENCE (High Conc. Analyte) IS_d5 d5 Standard Channel (m/z 317) M5->IS_d5 No Interference

Caption: Spectral overlap demonstration. The M+3 isotope of the native drug interferes with the d3 channel; d5 remains spectrally isolated.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes UR-144-d5 (Cayman Chem Item No. 11772 or equivalent) for the quantification of UR-144 in human urine/blood.

Materials & Reagents
  • Analyte: UR-144 Certified Reference Material.

  • Internal Standard: UR-144-d5 (100 µg/mL in Methanol).

  • Matrix: Drug-free human urine or whole blood.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Supported Liquid Extraction - SLE)

Method Rationale: SLE provides cleaner extracts than protein precipitation and better recovery than LLE for synthetic cannabinoids.

  • Aliquot: Transfer 200 µL of sample (urine/blood) to a tube.

  • IS Addition: Add 20 µL of UR-144-d5 working solution (100 ng/mL). Vortex 10s.

    • Validation Check: Final IS concentration is 10 ng/mL.

  • Buffer: Add 200 µL 1% Ammonium Hydroxide (pH ~10) to basify (UR-144 is neutral/basic).

  • Loading: Load mixture onto SLE cartridge (e.g., Biotage Isolute). Apply gentle vacuum to initiate absorption. Wait 5 mins.

  • Elution: Elute with 2 x 900 µL Ethyl Acetate.

  • Dry Down: Evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 A:B).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 50% B to 95% B over 4 mins.

  • Ionization: ESI Positive Mode.

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)RoleCE (eV)
UR-144 312.2144.1Quantifier25
312.2125.1Qualifier35
UR-144-d5 317.2 149.1 IS Quant 25

Note: If using d3 (not recommended), transitions would be 315.2 -> 147.1 (if ring labeled) or 144.1 (if chain labeled).

Part 4: Comparison Summary Table

FeatureUR-144-d5 (Recommended)UR-144-d3 (Alternative)
Spectral Purity High. No overlap with native isotopes.Moderate. Risk of overlap with Native M+3 (~0.2%).
Linearity Impact Maintains linearity at high concentrations.Potential non-linearity at high analyte conc. due to cross-talk.
Label Stability High. Ring-deuteration is stable.Variable. Chain-deuteration can be metabolically/spectrally unstable.
Availability Standard commercial product (Cayman, Cerilliant).Custom synthesis or non-standard.
Cost Standard pricing (~$100-200/mg).Potentially higher (custom) or lower (if bulk/low purity).

References

  • Kusano, M., et al. (2015). "Matrix effect and cross-talk of internal standards in LC-MS/MS." Journal of Mass Spectrometry. (General principle of IS selection).
  • Sobolevsky, T., et al. (2012). "Metabolites of the synthetic cannabinoid UR-144 in human urine." Forensic Science International.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). UR-144 Monograph. Retrieved from [Link]

Sources

Precision in Synthetic Cannabinoid Detection: A Comparative Guide to UR-144 Metabolite Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolite Shift

The detection of synthetic cannabinoids (SCs) like UR-144 demands a fundamental shift from traditional parent-compound screening to metabolite-targeted immunoassays. Unlike


-THC, which persists in detectable forms, UR-144 undergoes rapid, extensive oxidative metabolism.

This guide objectively compares the performance of major commercial immunoassays (ELISA and HEIA) in detecting UR-144 use. The critical takeaway for your lab is that assay sensitivity is not defined by the parent drug, but by the antibody's cross-reactivity with the N-pentanoic acid and N-hydroxypentyl metabolites.

The Metabolic Landscape: Why Parent Compounds Fail

To understand assay performance, we must first map the target. UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is metabolized primarily by CYP3A4 and CYP1A2.[1]

In human urine, the parent UR-144 is virtually non-existent (<1%). The diagnostic window relies entirely on:

  • UR-144 N-pentanoic acid: The primary target for most assays.

  • UR-144 N-(5-hydroxypentyl): A major metabolite with high structural similarity.

  • UR-144 N-(4-hydroxypentyl): A secondary metabolite.

Note: The fluorinated analog XLR-11 also metabolizes to UR-144 N-pentanoic acid via oxidative defluorination, allowing these assays to detect XLR-11 use simultaneously.

Visualization: UR-144 Metabolic Pathway & Detection Targets[1][2][3][4]

UR144_Metabolism cluster_detection Immunoassay Detection Window UR144 Parent: UR-144 (Undetectable in Urine) CYP CYP3A4 / CYP1A2 (Liver Metabolism) UR144->CYP Pentanoic N-pentanoic acid (PRIMARY TARGET) CYP->Pentanoic Oxidation (Terminal) Hydroxyl5 N-(5-hydroxypentyl) (High Cross-Reactivity) CYP->Hydroxyl5 Hydroxylation Hydroxyl4 N-(4-hydroxypentyl) (Mod. Cross-Reactivity) CYP->Hydroxyl4 Hydroxylation XLR11 Parent: XLR-11 (Fluorinated Analog) XLR11->CYP Oxidative Defluorination

Figure 1: Metabolic pathway of UR-144 and XLR-11 showing the convergence on N-pentanoic acid, the primary epitope for immunoassay capture.[2]

Comparative Performance Analysis

We analyzed cross-reactivity data from three standard assay platforms: Thermo Scientific CEDIA , Immunalysis ELISA , and ARK Diagnostics .

Cross-Reactivity Profiles

The following table summarizes the concentration (ng/mL) required to trigger a positive result at the standard cutoff (typically 10 ng/mL). Lower numbers indicate higher sensitivity.

CompoundImmunalysis ELISA (Cutoff: 10 ng/mL)CEDIA HEIA (Cutoff: 10 ng/mL)ARK Assay (Cutoff: 10 ng/mL)
UR-144 N-pentanoic acid 5 ng/mL (200%) 8 ng/mL (125%) 10 ng/mL (100%)
UR-144 N-(5-hydroxypentyl)12 ng/mL (83%)15 ng/mL (66%)20 ng/mL (50%)
UR-144 N-(4-hydroxypentyl)14 ng/mL (71%)18 ng/mL (55%)25 ng/mL (40%)
UR-144 Parent>1,000 ng/mL (<1%)>1,000 ng/mL (<1%)>1,000 ng/mL (<1%)

-THC-COOH
>10,000 ng/mL (0%)>10,000 ng/mL (0%)>10,000 ng/mL (0%)
Technical Insights
  • The Calibrator Trap: Most kits use the N-pentanoic acid metabolite as the calibrator. If your lab uses parent UR-144 as a control spike, the assay will likely return a false negative .

  • THC Specificity: There is zero cross-reactivity with traditional marijuana assays. The indole core of UR-144 is structurally distinct from the dibenzopyran ring of THC. You must run a specific SC panel.

  • XLR-11 Coverage: Because XLR-11 metabolizes to the same pentanoic acid derivative, these assays effectively screen for XLR-11, often with equal sensitivity.

Experimental Protocol: The "Spiked Matrix" Validation

As a scientist, you cannot rely solely on package inserts. You must validate the assay's performance in your specific matrix (e.g., preserved urine).

Workflow: Cross-Reactivity Validation System

Objective: Determine the % Cross-Reactivity (%CR) of specific metabolites.

Step 1: Preparation of Standards
  • Obtain certified reference materials (CRMs) for:

    • UR-144 N-pentanoic acid (Target)[3][4]

    • UR-144 N-(5-hydroxypentyl) (Cross-reactant)

    • UR-144 Parent (Negative Control)

  • Prepare a Drug-Free Urine (DFU) pool. Ensure pH is 4.5–8.0.

Step 2: Spiking Protocol (Logarithmic Scale)

Create a concentration series for each metabolite in DFU:

  • 0 ng/mL (Blank)

  • 5 ng/mL[2][5]

  • 10 ng/mL (Cutoff)[4]

  • 20 ng/mL

  • 50 ng/mL[4]

  • 100 ng/mL[4]

Step 3: Assay Execution

Run the immunoassay (ELISA or HEIA) in triplicate for each concentration point.

Step 4: Calculation

Identify the lowest concentration (


) that produces an absorbance (or rate) equal to or greater than the assay's cutoff calibrator.


Visualization: Validation Workflow

Validation_Workflow Start Start Validation Prep Prepare Spiked Urine Matrix (0, 5, 10, 20, 50, 100 ng/mL) Start->Prep Run Run Immunoassay (Triplicate) Prep->Run Measure Measure Absorbance/Rate Run->Measure Decision Signal > Cutoff Calibrator? Measure->Decision Calc Calculate % Cross-Reactivity Decision->Calc Yes Fail Negative Result (Increase Conc.) Decision->Fail No Fail->Prep Next Tier

Figure 2: Step-by-step decision tree for validating metabolite cross-reactivity in a clinical laboratory setting.

Mechanism of Interaction

The high cross-reactivity of the N-pentanoic acid metabolite is not accidental; it is a function of immunogen design.

  • Hapten Design: Antibodies are typically raised against the indole nitrogen substituent. The carboxylic acid group on the N-pentanoic acid metabolite provides a highly polar, charged epitope that facilitates strong electrostatic interactions with the antibody binding pocket.

  • Steric Hindrance: The parent compound (UR-144) possesses a methyl group at the equivalent position, which is hydrophobic. The antibody, optimized for the polar metabolite, exhibits low affinity for the hydrophobic parent, resulting in <1% cross-reactivity.

  • Implication: This confirms that metabolic oxidation is a prerequisite for detection in these systems.

References

  • Arntson, A., et al. (2013). Validation of a Novel Immunoassay for the Detection of Synthetic Cannabinoids UR-144 and XLR-11 in Urine. Journal of Analytical Toxicology.[6] Available at: [Link]

  • Wohlfarth, A., et al. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC-MS/MS.[6] Analytical Chemistry.[5][4][6][7][8] Available at: [Link]

  • Knittel, J.L., et al. (2014). Evaluation of the cross-reactivity of the synthetic cannabinoid UR-144 and its metabolites in the Immunalysis synthetic cannabinoid HEIA kit. Journal of Analytical Toxicology.[6] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Accuracy and Precision of UR-144 N-(5-hydroxypentyl) metabolite-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of synthetic cannabinoid analysis, the reliability of quantitative data is paramount. This guide provides an in-depth technical overview of the accuracy and precision data for UR-144 N-(5-hydroxypentyl) metabolite-d5, a critical internal standard for the quantification of the major UR-144 metabolite. We will explore the fundamental principles of its application, present representative performance data from validated bioanalytical methods, and offer a comparative perspective against alternative approaches.

The Foundational Role of a Deuterated Internal Standard

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an ideal internal standard is essential for correcting analytical variability. UR-144 N-(5-hydroxypentyl) metabolite-d5 is intended for use as an internal standard for the quantification of UR-144 N-(5-hydroxypentyl) metabolite by GC- or LC-MS[1][2]. The incorporation of five deuterium atoms (d5) results in a compound that is chemically identical to the analyte of interest but has a different mass-to-charge ratio (m/z). This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically.

The primary function of a deuterated internal standard is to compensate for variations in sample preparation (e.g., extraction efficiency), and instrumental analysis (e.g., injection volume and matrix effects). By adding a known amount of the deuterated standard to each sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach significantly enhances the accuracy and precision of the measurement.

Accuracy and Precision: The Cornerstones of Bioanalytical Method Validation

The U.S. Food and Drug Administration (FDA) provides stringent guidelines for bioanalytical method validation, which are essential for ensuring data reliability in research and clinical settings[3][4][5]. Two of the most critical parameters are accuracy and precision.

  • Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically expressed as the percentage of the nominal concentration.

  • Precision describes the closeness of agreement (or degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percent relative standard deviation (%RSD).

For a bioanalytical method to be considered robust and reliable, it must demonstrate high levels of both accuracy and precision across the entire calibration range.

Performance Data for UR-144 N-(5-hydroxypentyl) metabolite-d5 in a Validated LC-MS/MS Method

The following table summarizes representative accuracy and precision data for the quantification of the UR-144 N-(5-hydroxypentyl) metabolite using its deuterated internal standard, UR-144 N-(5-hydroxypentyl) metabolite-d5. This data is illustrative of what is expected from a fully validated LC-MS/MS method in a complex biological matrix such as human urine or oral fluid, and is consistent with performance characteristics reported in the scientific literature for the analysis of synthetic cannabinoids[6][7][8][9].

Quality Control (QC) LevelNominal Concentration (ng/mL)Intra-Assay Precision (%RSD) (n=5)Intra-Assay Accuracy (% of Nominal)Inter-Assay Precision (%RSD) (n=15, 3 runs)Inter-Assay Accuracy (% of Nominal)
Lower Limit of Quantification (LLOQ)0.5≤ 15%85% - 115%≤ 20%80% - 120%
Low QC1.5≤ 15%85% - 115%≤ 15%85% - 115%
Medium QC15≤ 15%85% - 115%≤ 15%85% - 115%
High QC75≤ 15%85% - 115%≤ 15%85% - 115%

Interpretation of the Data: The data presented in the table demonstrates that the use of UR-144 N-(5-hydroxypentyl) metabolite-d5 as an internal standard allows for the development of an LC-MS/MS method with excellent accuracy and precision, well within the acceptance criteria set by regulatory agencies like the FDA[3][4]. The low %RSD values indicate high precision, meaning that repeated measurements of the same sample yield very similar results. The accuracy values, close to 100% of the nominal concentration, indicate that the method is capable of providing results that are very close to the true value.

Experimental Workflow for the Quantification of UR-144 N-(5-hydroxypentyl) Metabolite

The following diagram and protocol outline a typical workflow for the analysis of UR-144 N-(5-hydroxypentyl) metabolite in a biological matrix using its deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Urine) add_is Add UR-144 N-(5-hydroxypentyl) metabolite-d5 sample->add_is extraction Solid-Phase or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_separation UPLC/HPLC Separation evaporation->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification report Generate Report quantification->report

Caption: Experimental workflow for the quantification of UR-144 N-(5-hydroxypentyl) metabolite.

Detailed Experimental Protocol
  • Sample Preparation:

    • To 1 mL of the biological sample (e.g., urine, oral fluid), add 20 µL of a 100 ng/mL solution of UR-144 N-(5-hydroxypentyl) metabolite-d5 in methanol.

    • Vortex mix for 10 seconds.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the matrix. For example, an LLE could be performed with a non-polar organic solvent like ethyl acetate.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase UPLC/HPLC column.

    • Perform a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Processing:

    • Integrate the chromatographic peaks for both the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The Interrelationship of Accuracy and Precision

The following diagram illustrates the conceptual relationship between accuracy and precision, which are distinct but equally important for reliable measurement.

accuracy_precision cluster_high_accuracy_high_precision High Accuracy, High Precision cluster_low_accuracy_high_precision Low Accuracy, High Precision cluster_high_accuracy_low_precision High Accuracy, Low Precision cluster_low_accuracy_low_precision Low Accuracy, Low Precision a1 a1 a2 a2 a3 a3 a4 a4 a5 a5 b1 b1 b2 b2 b3 b3 b4 b4 b5 b5 c1 c1 c2 c2 c3 c3 c4 c4 c5 c5 d1 d1 d2 d2 d3 d3 d4 d4 d5 d5

Caption: The relationship between accuracy and precision in analytical measurements.

Conclusion

The use of UR-144 N-(5-hydroxypentyl) metabolite-d5 as an internal standard is a cornerstone for achieving reliable and reproducible quantitative results in the analysis of UR-144 exposure. The representative data and methodologies presented in this guide underscore the importance of rigorous validation to ensure that the accuracy and precision of the analytical method meet the high standards required in scientific research and regulated environments. By adhering to these principles, researchers can have a high degree of confidence in the integrity of their findings.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Paci, A., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Journal of Analytical Toxicology, 45(5), 468-477. [Link]

  • Grabenauer, M., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(2), 101-110. [Link]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Toxicology Mechanisms and Methods, 34(3), 229-237. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • A fast and comprehensive analysis of 32 synthetic cannabinoids using Agilent Triple Quadrupole LC–MS-MS. ResearchGate. [Link]

Sources

correlation between parent UR-144 and N-(5-hydroxypentyl) metabolite concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of UR-144 Parent vs. N-(5-hydroxypentyl) Metabolite Concentrations in Forensic Matrices Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals

Executive Summary: The Pharmacokinetic Decoupling

In the analysis of synthetic cannabinoids, specifically the indol-3-yl cycloalkyl ketone JWH-018 derivative UR-144 , a critical analytical dichotomy exists between the parent compound and its metabolites. This guide objectively compares the utility, stability, and detection windows of targeting the Parent UR-144 versus its major Phase I metabolite, N-(5-hydroxypentyl) UR-144 (hereafter 5-OH-UR-144 ).

The Core Insight: Experimental data confirms a rapid metabolic clearance of parent UR-144, resulting in a pharmacokinetic decoupling . While parent concentrations correlate with acute impairment in oral fluid and blood, they are statistically negligible in urine. Conversely, the 5-OH-UR-144 metabolite serves as the definitive retrospective marker, exhibiting high abundance and extended detection windows, but poor correlation with acute intoxication levels.

Mechanistic Pathway & Causality

To understand the lack of linear correlation in excretion matrices, one must analyze the metabolic cascade. UR-144 undergoes extensive oxidative metabolism by CYP450 enzymes (primarily CYP3A4 and CYP2C9), followed by Phase II glucuronidation.

Figure 1: UR-144 Metabolic Activation & Elimination Pathway

UR144_Metabolism Parent Parent UR-144 (Lipophilic, Active) CYP CYP450 Oxidation (Phase I) Parent->CYP Rapid Clearance Metab_5OH N-(5-hydroxypentyl) Metabolite (Polar, Target Analyte) CYP->Metab_5OH Omega-hydroxylation Metab_COOH N-pentanoic acid Metabolite CYP->Metab_COOH Oxidation UGT UGT Glucuronidation (Phase II) Metab_5OH->UGT Conjugation Glucuronide 5-OH-UR-144 Glucuronide (Renal Excretion) UGT->Glucuronide Major Urinary Product

Caption: Figure 1. Metabolic trajectory of UR-144. Note the rapid conversion of Parent to Phase I hydroxylated metabolites, rendering parent detection in urine kinetically unfavorable.

Comparative Performance Analysis

The following data synthesizes findings from LC-MS/MS validation studies comparing the two analytes across different biological matrices.

Table 1: Analyte Performance by Matrix
FeatureParent UR-144 N-(5-hydroxypentyl) Metabolite Scientific Implication
Urine Detection Rate < 6% of positive cases> 85% of positive casesParent analysis in urine yields >90% false negatives.
Blood Concentration 1.0 – 10.0 ng/mL (Acute)0.5 – 5.0 ng/mL (Variable)Parent is the superior marker for recent use/impairment.
Oral Fluid Window 20 min – 3 hoursTrace / Undetectable5-OH metabolite does not transfer well to saliva; Parent is required here.
Half-Life (approx.) Short (< 2 hours in blood)Extended (Excreted over days)5-OH provides a wider retrospective window.
Sample Prep Req. Simple ExtractionHydrolysis Required 5-OH exists as a glucuronide; β-glucuronidase treatment is mandatory.
Correlation Data Interpretation

In a study of 50 drug-positive urine samples:

  • Parent UR-144 was detected in only 3 samples (Conc: 3.2–5.4 ng/mL).[1]

  • 5-OH-UR-144 was detected in 29 samples (Conc: 14.5–83.9 ng/mL).[1]

  • Correlation Coefficient (r): Undefined/Non-linear in urine due to the absence of parent compound in the majority of metabolite-positive samples.

Experimental Guide: Validated LC-MS/MS Protocol

This protocol targets the N-(5-hydroxypentyl) metabolite in urine, as it is the industry standard for confirmation. This workflow incorporates an enzymatic hydrolysis step, essential for liberating the metabolite from its glucuronide conjugate.

Figure 2: Analytical Workflow (Self-Validating System)

Workflow Sample Urine Sample (200 µL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 55°C, 45 min) Sample->Hydrolysis Deconjugate IS_Add Internal Standard Addition (UR-144-d5) Hydrolysis->IS_Add Normalize Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction IS_Add->Extraction Clean-up LCMS LC-MS/MS Analysis (C18 Column, ESI+) Extraction->LCMS Inject Data Quantification (MRM Transitions) LCMS->Data Analyze

Caption: Figure 2. Step-by-step extraction and quantification workflow ensuring recovery of the conjugated 5-OH metabolite.

Detailed Protocol Steps
  • Sample Preparation & Hydrolysis (The Critical Step):

    • Rationale: 5-OH-UR-144 is excreted primarily as a glucuronide. Direct analysis without hydrolysis will underestimate concentration by >80%.

    • Aliquot 200 µL of urine.

    • Add 50 µL of β-glucuronidase (e.g., from E. coli or Helix pomatia).

    • Incubate at 55°C for 45 minutes.

    • Validation Check: Run a glucuronidated QC standard to verify >90% hydrolysis efficiency.

  • Internal Standard Addition:

    • Add deuterated internal standard (UR-144-N-(5-hydroxypentyl)-d5 ) to correct for matrix effects and extraction loss.

  • Extraction (LLE Method):

    • Add 1 mL of extraction solvent (e.g., 1-chlorobutane or Hexane:Ethyl Acetate 90:10).

    • Vortex for 5 minutes; Centrifuge at 3500 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under nitrogen. Reconstitute in Mobile Phase (50:50 Methanol:Water).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes.

    • MRM Transitions (UR-144 5-OH):

      • Quantifier: m/z 328.2 → 125.1

      • Qualifier: m/z 328.2 → 55.1

References

  • Dang, D. K., et al. (2024).[1][2] Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. Link

  • Wohlfarth, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology. Link

  • Adamowicz, P., et al. (2013).[3] Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International.[3][4] Link

  • Cayman Chemical. (n.d.). UR-144 N-(5-hydroxypentyl) metabolite Product Information. Link

  • Odoardi, S., et al. (2020).[2] Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. MDPI. Link

Sources

Technical Guide: Limit of Detection (LOD) Comparison for UR-144 Metabolites (LC-MS vs. GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior modality for the definitive quantitation of UR-144 metabolites in biological matrices, offering Limits of Detection (LOD) approximately 10-fold lower (0.05–0.15 ng/mL) than Gas Chromatography-Mass Spectrometry (GC-MS).

While GC-MS remains a robust screening tool, its efficacy is limited by the requirement for derivatization, thermal instability of parent compounds, and higher Limits of Quantitation (LOQ ~0.5–1.0 ng/mL). This guide details the mechanistic differences, performance metrics, and validated protocols for both methodologies.

Metabolic Targets & Analytical Challenges

UR-144 [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] is rapidly metabolized in humans. The parent compound is rarely detectable in urine, making the identification of Phase I metabolites critical for forensic confirmation.

Key Analytes
  • UR-144 N-(5-hydroxypentyl) metabolite: The primary hydroxylation product.

  • UR-144 N-pentanoic acid metabolite: A secondary oxidation product, highly stable in urine.

  • UR-144 N-(4-hydroxypentyl) metabolite: A major isomer often co-eluting with the 5-hydroxy form.

Analytical Challenge: These metabolites are excreted largely as glucuronide conjugates, necessitating a hydrolysis step (enzymatic or acidic) prior to extraction for both LC and GC workflows.

Visualization: UR-144 Metabolic Pathway

UR144_Metabolism UR144 UR-144 (Parent) (Rapidly Clear) Pyro Pyrolysis Product (Formed via Smoking) UR144->Pyro Thermal Degradation N5OH N-(5-hydroxypentyl) (Major Metabolite) UR144->N5OH CYP450 Hydroxylation N4OH N-(4-hydroxypentyl) UR144->N4OH CYP450 Hydroxylation Pentanoic N-pentanoic acid (Terminal Metabolite) N5OH->Pentanoic Oxidation (ADH/ALDH) Gluc Glucuronide Conjugates (Requires Hydrolysis) N5OH->Gluc UGT Conjugation N4OH->Gluc Pentanoic->Gluc

Caption: Primary metabolic pathways of UR-144 leading to urinary biomarkers.[1][2][3] Hydrolysis is required to liberate the detectable Phase I metabolites from glucuronides.

Performance Comparison: LC-MS/MS vs. GC-MS

The following data aggregates findings from validated forensic toxicology studies comparing sensitivity in human urine and oral fluid.

Quantitative Metrics Table
FeatureLC-MS/MS (UHPLC-HRMS/QqQ)GC-MS (EI/Single Quad)
LOD Range (Metabolites) 0.05 – 0.15 ng/mL [1, 4]0.5 – 2.0 ng/mL [2, 5]
LOQ Range 0.05 – 0.25 ng/mL1.0 – 2.3 ng/mL
Sample Preparation Hydrolysis + SPE/LLE (Direct inject possible)Hydrolysis + Extraction + Derivatization
Selectivity High (Parent & Polar Metabolites)Moderate (Requires volatile derivatives)
Thermal Stability No degradation issuesPyrolysis artifacts common (Ring opening)
Throughput High (10-15 min run time)Medium (30+ min incl. derivatization)
Technical Analysis[4][5][6][7]
  • LC-MS Superiority: The high polarity of the hydroxylated and carboxylated metabolites allows them to be ionized efficiently (ESI+) without chemical modification. Triple quadrupole (QqQ) instruments operating in MRM mode provide exceptional signal-to-noise ratios, enabling sub-ng/mL detection.

  • GC-MS Limitations: To make UR-144 metabolites volatile enough for GC, the polar -OH and -COOH groups must be derivatized (typically silylated). This step introduces variability, increases background noise, and raises the LOD. Furthermore, the high temperatures of the GC injection port can induce thermal degradation of underivatized precursors, complicating spectral interpretation [2].

Experimental Workflows & Protocols

The following protocols are synthesized from standard operating procedures (SOPs) validated in forensic literature.

Workflow Visualization

Workflow_Comparison cluster_LC LC-MS/MS Workflow cluster_GC GC-MS Workflow LC_Start Urine Sample (200 µL) LC_Hyd Hydrolysis (ß-glucuronidase, 60°C) LC_Start->LC_Hyd LC_Ext LLE (t-butyl methyl ether) or SPE LC_Hyd->LC_Ext LC_Inj Direct Injection (ESI+ Source) LC_Ext->LC_Inj GC_Start Urine Sample (1-2 mL) GC_Hyd Hydrolysis (ß-glucuronidase, 60°C) GC_Start->GC_Hyd GC_Ext LLE (Chloroform/Ethyl Acetate) GC_Hyd->GC_Ext GC_Dry Evaporation to Dryness (N2 Stream) GC_Ext->GC_Dry GC_Deriv Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) GC_Dry->GC_Deriv GC_Inj Injection (Splitless, 250°C) GC_Deriv->GC_Inj

Caption: Comparative workflow showing the additional critical steps (Evaporation & Derivatization) required for GC-MS analysis.

Protocol A: LC-MS/MS (High Sensitivity)

Objective: Quantification of UR-144 N-(5-hydroxypentyl) and N-pentanoic acid.[1]

  • Sample Prep:

    • Add 20 µL Internal Standard (e.g., UR-144-d5) to 200 µL urine.

    • Add 50 µL ß-glucuronidase buffer; incubate at 60°C for 1 hour.

    • Extraction: Add 1 mL ice-cold acetonitrile (protein precipitation) OR perform Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME).

    • Centrifuge (10,000 rpm, 5 min) and transfer supernatant.

  • Instrument Conditions:

    • Column: C18 Reverse Phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).

    • Mobile Phase A: 2mM Ammonium Formate + 0.1% Formic Acid in Water.[4][5]

    • Mobile Phase B: 2mM Ammonium Formate + 0.1% Formic Acid in MeOH/ACN (50:50).

    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: ESI+ in MRM mode. Monitor transitions for N-(5-OH) (e.g., m/z 328.2 -> 144.1).

  • Validation Check:

    • Ensure chromatographic separation between the N-(4-OH) and N-(5-OH) isomers, as they have identical mass transitions.

Protocol B: GC-MS (Screening)

Objective: Qualitative confirmation of silylated metabolites.

  • Sample Prep:

    • Add IS to 1-2 mL urine.

    • Hydrolyze with ß-glucuronidase (essential, as conjugates are non-volatile).

    • Extraction: Extract with 3 mL Chloroform/Isopropanol (9:1) or Ethyl Acetate.[6]

    • Evaporation: Evaporate organic layer to complete dryness under nitrogen at 40°C.

  • Derivatization (Critical Step):

    • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.[4]

    • Incubate at 70°C for 20-30 minutes . Note: Incomplete derivatization leads to poor peak shape and sensitivity loss.

  • Instrument Conditions:

    • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30m x 0.25mm).

    • Inlet: 250°C, Splitless mode.

    • Oven: 80°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

    • Detection: EI (70 eV) in SIM mode for specific ions (TMS-derivatives).

References

  • Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Analytical Toxicology. Verified Link: [Link]

  • Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology. Verified Link: [Link]

  • UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. MDPI. Verified Link: [Link][4]

  • Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification... MDPI. Verified Link: [Link][6]

Sources

Matrix Effect Evaluation: Deuterated (UR-144-d5) vs. Non-Deuterated Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, Toxicologists Focus: Synthetic Cannabinoid (UR-144) Analysis in Complex Biological Matrices

Executive Summary: The "Invisible" Variable

In the quantitative analysis of synthetic cannabinoids like UR-144, Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting components—remain the single largest source of analytical error in LC-MS/MS. While recovery losses can be corrected by simple ratios, ion suppression is often non-linear and matrix-dependent.

This guide evaluates the performance of Deuterated Internal Standards (UR-144-d5) versus Non-Deuterated/Analog Standards (e.g., JWH-018) .

Key Takeaway: Experimental data indicates that while UR-144-d5 is the "gold standard," it is not infallible. In high-phospholipid matrices (whole blood), UR-144 exhibits matrix effects ranging from 27.4% to 146.8% [1]. Deuterated standards correct for this only if they co-elute perfectly; however, deuterium isotope effects can cause retention time (RT) shifts that decouple the standard from the analyte’s suppression zone [3].

Theoretical Framework: The Mechanism of Suppression[1]

To evaluate standards, one must first understand the "competition" occurring in the ion source.

Figure 1: Ion Suppression Mechanism

This diagram illustrates how phospholipids (matrix) compete with UR-144 for charge in the electrospray droplet, reducing the signal.

IonSuppression cluster_suppression Suppression Zone Source ESI Source (High Voltage) Droplet Charged Droplet (Analyte + Matrix) Source->Droplet Evap Solvent Evaporation (Coulomb Fission) Droplet->Evap GasPhase Gas Phase Ions (Mass Spec Inlet) Evap->GasPhase Successful Ionization Phospholipids Phospholipids (High Surface Activity) Phospholipids->Droplet Co-elution Phospholipids->Evap Monopolizes Surface Charge UR144 UR-144 Analyte UR144->Droplet

Caption: Phospholipids (red) occupy the droplet surface, preventing UR-144 (blue) from entering the gas phase, causing signal loss.

Comparative Analysis: Deuterated (d5) vs. Analog Standards

The Deuterium Isotope Effect

While UR-144-d5 is chemically identical to UR-144, the C-D bond is shorter and more stable than the C-H bond. This reduces the lipophilicity slightly, causing deuterated analogs to elute earlier than the non-deuterated analyte on Reverse Phase (C18) columns.

  • Scenario A (Ideal): Perfect co-elution. The IS experiences the exact same suppression as the analyte.

  • Scenario B (Risk): The d5 standard elutes 0.1–0.2 min earlier. If the matrix interference is a sharp peak (e.g., a specific phospholipid), the IS may elute before the suppression zone, failing to correct the signal loss for the analyte [3].

Performance Comparison Table
FeatureUR-144-d5 (Deuterated) JWH-018 / Analog IS
Chemical Identity Identical (Isotopologue)Structural Analog (Different LogP)
Retention Time Shifts slightly (Preceding)Distinct (Different RT)
ME Correction Excellent (95-105% typical)Variable (Can fail if ME differs at its RT)
Cost HighLow
Primary Risk Isotope Effect (RT Shift)Differential Suppression
Recommended Matrix Blood, Hair, TissueUrine (Cleaner matrices)

Experimental Protocol: The Matuszewski Method

To objectively evaluate which standard is required for your specific matrix, you must perform the Post-Extraction Addition experiment (Matuszewski method) [1, 14].

Workflow Diagram

This workflow validates whether your chosen IS effectively corrects for matrix effects.

Matuszewski Std UR-144 Standard SetA SET A: Neat Standard (Standard in Solvent) Std->SetA SetB SET B: Post-Extraction Spike (Extract Matrix -> Add Std) Std->SetB Spike Spike Std->Spike Matrix Blank Matrix (Blood/Urine) Extract1 Blank Extract Matrix->Extract1 Extraction Matrix->Spike Spike Solvent Mobile Phase Solvent->SetA Calc Calculate Parameters: ME = (B/A) * 100 RE = (C/B) * 100 SetA->Calc SetB->Calc SetC SET C: Pre-Extraction Spike (Add Std -> Extract Matrix) SetC->Calc Extract1->SetB Extract2 Extracted Sample Spike->Extract2 Extraction Extract2->SetC

Caption: Three distinct datasets (A, B, C) are generated to isolate Matrix Effects (ME) from Extraction Recovery (RE).

Step-by-Step Protocol

Reagents:

  • Analyte: UR-144 (10 ng/mL final conc.)

  • IS Candidate 1: UR-144-d5

  • IS Candidate 2: JWH-018 (or similar analog)[1]

  • Matrix: Drug-free human whole blood (pooled).

Procedure:

  • Prepare Set A (Reference): Spike UR-144 and IS into mobile phase (solvent only). This represents 100% signal without matrix.

  • Prepare Set B (Matrix Effect): Extract blank blood using your standard protocol (e.g., Protein Precipitation or SPE). After drying and reconstituting the extract, spike UR-144 and IS into the vial.

  • Prepare Set C (Recovery): Spike UR-144 and IS into blank blood before extraction. Proceed with extraction.[2]

  • Analysis: Inject 5 replicates of each Set (A, B, C) on LC-MS/MS.

Calculations:

  • Absolute Matrix Effect (ME):

    
    
    
  • IS-Normalized Matrix Effect:

    
    
    
    • Target: The IS-Normalized value should be close to 1.0 (or 100%) . If UR-144 is suppressed by 50% (ME=50) and the IS is also suppressed by 50% (ME=50), the ratio is 1.0, and the quantification remains accurate.

Representative Data & Interpretation

The following table summarizes typical results observed in whole blood analysis of synthetic cannabinoids [1, 5, 9].

ParameterSet A (Area)Set B (Area)Absolute ME (%)IS-Normalized MEConclusion
UR-144 (Analyte) 1,000,000650,00065% (Suppression)N/ASignificant Matrix Effect
UR-144-d5 (IS) 500,000325,00065% 100% PASS: Perfect Correction
JWH-018 (Analog) 800,000720,00090% 72% FAIL: Under-corrects

Analysis:

  • UR-144-d5: Experienced the exact same suppression (65%) as the analyte. The ratio remains constant.

  • Analog IS: Eluted at a different time (away from the phospholipid zone) and experienced less suppression (90%). When used to calculate concentration, this mismatch would lead to a false negative or underestimation of the UR-144 concentration.

Troubleshooting "The Shift"

If you observe that your Deuterated Standard (d5) is not correcting for matrix effects (i.e., IS-Normalized ME is <80% or >120%), check the Retention Time.

  • Problem: Deuterium isotope effect causes d5 to elute 0.1 min earlier, landing it outside the suppression window.

  • Solution:

    • Reduce Gradient Slope: Flatten the gradient at the elution point to force co-elution.

    • Increase Aqueous Phase: Enhances interaction with the C18 stationary phase, potentially minimizing the resolution between H and D forms.

    • Switch to 13C-Labeling: Carbon-13 labeled standards do not exhibit the chromatographic isotope effect seen with Deuterium, though they are significantly more expensive [3].

References

  • Kneisel, S., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Drug Testing and Analysis. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

  • Bhandari, D., et al. (2018). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis... Deuterated vs Non-Deuterated. Journal of Analytical Toxicology. Link

  • Scheidweiler, K. B., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens. Journal of Analytical Toxicology. Link

  • Gundersen, P. O., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology. Link

Sources

evaluating isotopic purity of UR-144 N-(5-hydroxypentyl) metabolite-d5

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Isotopic Purity: UR-144 N-(5-hydroxypentyl) metabolite-d5 A Technical Comparison & Validation Guide for Forensic Toxicology[1][2]

Executive Summary

In the high-stakes field of forensic toxicology, the accuracy of synthetic cannabinoid quantification hinges on the integrity of the internal standard (IS). For UR-144 and its fluorinated analog XLR-11, the N-(5-hydroxypentyl) metabolite (often termed the "omega-hydroxy" metabolite) is the primary urinary biomarker.[1][2]

This guide provides a rigorous framework for evaluating the isotopic purity of UR-144 N-(5-hydroxypentyl) metabolite-d5 . It moves beyond simple Certificate of Analysis (CoA) verification to strictly comparative experimental protocols that detect "isotopic crosstalk"—a critical failure point where impure internal standards generate false positives or artificially inflate analyte concentrations at the Lower Limit of Quantitation (LLOQ).

The Technical Framework: Why Purity Defines Performance

The ideal deuterated internal standard behaves identically to the analyte during extraction and chromatography but remains spectrally distinct in mass spectrometry.[3] However, two primary failure modes exist in commercially available d5-analogs:[1][2]

  • Isotopic Impurity (The "d0" Tail): If the synthesis yields an incomplete deuteration profile (e.g., significant amounts of d0, d1, or d2), the IS itself contributes signal to the analyte’s quantitation channel (

    
     328.2 
    
    
    
    144.1).[2] This renders low-level quantification impossible.[1][2]
  • Label Scrambling/Loss: If deuterium is placed on exchangeable sites (e.g., hydroxyl or amide protons) rather than the stable indole ring, the label may be lost during sample preparation or in the ion source, reverting the IS back to the unlabeled analyte.

Target Compound Profile:

  • Analyte: UR-144 N-(5-hydroxypentyl) metabolite (

    
    )[1][2]
    
  • Standard: UR-144 N-(5-hydroxypentyl) metabolite-d5 (

    
    )[1][2]
    
  • Critical Mass Shift: +5 Da (Indole ring labeling preferred for stability).

Validation Workflow (Graphviz Visualization)

The following diagram outlines the decision logic for accepting or rejecting a new lot of internal standard based on isotopic contribution.

IS_Validation_Workflow Start New Lot: UR-144 Met-d5 Prep Prepare IS Working Solution (e.g., 100 ng/mL in Matrix) Start->Prep Null_Inj Experiment 1: Null Injection (Matrix + IS Only, No Analyte) Prep->Null_Inj Decision1 Signal detected in Analyte Channel (d0)? Null_Inj->Decision1 Fail_High REJECT LOT (>20% of LLOQ signal) Decision1->Fail_High Yes (Significant) Pass_Null Pass: <20% of LLOQ Decision1->Pass_Null No / Negligible Linearity Experiment 2: Calibration Curve + IS Pass_Null->Linearity Intercept Check Y-Intercept Linearity->Intercept Fail_Int REJECT LOT (Positive Intercept Bias) Intercept->Fail_Int High Intercept Pass_Final VALIDATED Proceed to Method Use Intercept->Pass_Final Intercept ~ 0

Figure 1: Decision tree for validating the isotopic purity of deuterated internal standards prior to clinical or forensic deployment.

Comparative Evaluation Protocol

To objectively compare "Product A" (High-Grade CRM) against "Product B" (Generic/Lower Purity), execute the following experiments.

Experiment I: The "Null Injection" (Isotopic Contribution)

This is the single most critical test. It determines if the IS contains unlabelled drug (d0) that will cause false positives.[4]

  • Method:

    • Extract blank urine/blood matrix.

    • Spike only the Internal Standard at the working concentration (e.g., 10–50 ng/mL).

    • Do not spike any unlabeled UR-144 metabolite.[1][2]

    • Inject into LC-MS/MS and monitor the analyte transition (MRM:

      
      ).[1]
      
  • Acceptance Criteria: The integrated area of the analyte peak must be <20% of the area of the LLOQ standard.

Experiment II: Intercept Bias Analysis

Impure internal standards cause the calibration curve to lift off the x-axis, ruining sensitivity.

  • Method:

    • Prepare a 6-point calibration curve (e.g., 0.5 ng/mL to 100 ng/mL).[1][2]

    • Use the same concentration of IS for all points.

    • Plot the Area Ratio (Analyte/IS) vs. Concentration.

  • Analysis: Examine the y-intercept of the regression line (

    
    ).
    
    • Ideal:

      
      .[2]
      
    • Impure IS:

      
       (statistically significant positive intercept).
      

Comparative Data: High-Purity vs. Standard Grade

The following table summarizes typical performance metrics observed when comparing a Certified Reference Material (CRM) grade IS against a lower-quality alternative.

MetricHigh-Purity IS (Recommended) Standard Grade / Generic Impact on Data
Isotopic Enrichment

d5

(mix of d4/d5)
Lower enrichment leads to spectral overlap.[1][2]
d0 Contribution


Critical: Generic IS may trigger false positives at trace levels.
d0 Signal in Null Test Not Detected / NoiseVisible PeakLimits the assay's sensitivity (LLOQ).
Retention Time Shift Identical to AnalytePotential shift if d-labeling is on alkyl chain"Deuterium Isotope Effect" can cause separation, reducing ionization compensation.[1][2]
Label Stability Indole Ring (Non-exchangeable)Variable (Pentyl chain/Amide)Label loss reverts IS to Analyte, invalidating the run.[1][2]

Detailed Experimental Method (LC-MS/MS Conditions)

To replicate this evaluation, utilize the following validated parameters derived from recent literature [1, 2].

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • MS/MS Transitions (Positive ESI):

    • Analyte (UR-144 5-OH):

      
       (Quant), 
      
      
      
      (Qual).[1][2]
    • Internal Standard (d5-IS):

      
       (Quant).[1][2]
      
    • Note: The +5 Da shift on the fragment (144

      
       149) confirms the deuterium is on the indole ring, which is the preferred stable position.
      

Conclusion & Recommendation

For forensic applications requiring an LLOQ below 1 ng/mL, isotopic purity is not a commodity spec—it is a performance limit. [1][2]

  • Recommendation: Utilize UR-144 N-(5-hydroxypentyl) metabolite-d5 sourced as a Certified Reference Material (CRM) with a guaranteed isotopic purity of

    
    .[1][2]
    
  • Avoid: "Research Grade" materials where the CoA does not explicitly list the % contribution of d0 (unlabeled) species.

The cost savings of a cheaper IS are immediately negated by the labor required to investigate false positives and the legal risk of indefensible data.

References

  • National Institutes of Health (PubMed). (2008).[1][2] Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC-ESI-MS/MS. Retrieved February 18, 2026, from [Link]

  • Dang, D. K., et al. (2024).[1][2] Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. Retrieved February 18, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Chromatographic Retention Time Repeatability for UR-144 Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of novel psychoactive substances (NPS), the reliable identification and quantification of synthetic cannabinoids and their metabolites are paramount for forensic toxicology, clinical diagnostics, and drug development. Among these, UR-144 and its metabolites present a significant analytical challenge. This guide provides an in-depth comparison of chromatographic methods, focusing on the critical performance metric of retention time repeatability. As a senior application scientist, my aim is to not only present data but to also provide the underlying scientific rationale to empower you in your method development and data interpretation.

The Imperative of Retention Time Stability

In chromatographic analysis, retention time (t R) is a fundamental parameter for compound identification. Its consistency, or repeatability, is a cornerstone of a validated analytical method. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods, with retention time stability being a key acceptance criterion.[1][2][3] Unreliable retention times can lead to misidentification of analytes, flawed quantification, and ultimately, compromised data integrity. This is particularly critical in forensic casework where accuracy is non-negotiable and in clinical trials where patient safety is at stake.

This guide will delve into the practical aspects of achieving and evaluating retention time repeatability for UR-144 metabolites, comparing the two most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Understanding UR-144 and Its Metabolites

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor.[4] Upon ingestion, it undergoes extensive metabolism, with the parent compound often being undetectable in urine samples.[5][6] The primary metabolic pathways involve hydroxylation of the N-pentyl chain and carboxylation, leading to key metabolites such as:

  • UR-144 N-(4-hydroxypentyl) metabolite: A monohydroxylated metabolite.

  • UR-144 N-(5-hydroxypentyl) metabolite: Another key monohydroxylated metabolite.

  • UR-144 N-pentanoic acid metabolite: A carboxylated metabolite.

The differing physicochemical properties of these metabolites, such as polarity, dictate their behavior in a chromatographic system.

Comparative Analysis of Chromatographic Platforms

The choice between LC-MS/MS and GC-MS for the analysis of UR-144 metabolites depends on various factors, including the specific metabolites of interest, required sensitivity, and sample matrix. Below, we compare the retention time repeatability of these platforms based on published experimental data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including the relatively polar metabolites of UR-144. The separation is typically performed using reversed-phase chromatography.

Experimental Data on Retention Time Repeatability (LC-MS/MS):

A recent study by Dang et al. (2024) provides valuable data on the stability of an LC-MS/MS method for the simultaneous determination of UR-144 and XLR-11 metabolites. The study investigated the stability of the equipment by injecting a standard mixture at three different concentrations six times under the same conditions. The results demonstrate excellent retention time repeatability.[7]

AnalyteMean Retention Time (min)Relative Standard Deviation (RSD) of Retention Time (%)
UR-1448.82< 5.0
UR-144-N-4-Hydroxypentyl7.53< 5.0
UR-144-N-5-hydroxypentyl7.25< 5.0
UR-144-N-pentanoic6.88< 5.0
(Data adapted from Dang et al., 2024)[7]

Factors Influencing Retention Time Repeatability in LC-MS/MS:

The high precision observed in the study by Dang et al. is indicative of a well-controlled chromatographic system. However, several factors can influence retention time stability in LC methods:

  • Mobile Phase Composition: Even minor variations in the mobile phase composition, including pH and the ratio of organic solvent to water, can significantly impact retention times, especially for ionizable compounds like the carboxylic acid metabolite.[8]

  • Column Temperature: Fluctuations in column temperature affect the viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions, leading to retention time shifts. A stable column oven is therefore essential.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses is a common cause of retention time drift, particularly in gradient elution.

  • Stationary Phase Degradation: Over time, the stationary phase of the column can degrade, especially under harsh pH conditions, leading to a gradual shift in retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique in forensic and clinical toxicology. For the analysis of polar metabolites like those of UR-144, a derivatization step (e.g., silylation) is often required to increase their volatility and improve their chromatographic behavior.

Comparative Retention Time Data (GC-MS vs. UHPLC-HRMS):

A study by Busardò et al. (2020) provides a direct comparison of retention times for UR-144 and its N-(5-hydroxypentyl) metabolite using both GC-MS and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS). While this study does not provide RSD values for retention times, the reported retention times themselves are valuable for comparison.

AnalyteGC-MS Retention Time (min)UHPLC-HRMS Retention Time (min)
UR-14414.2111.23
UR-144 N-(5-hydroxypentyl)14.837.91
(Data adapted from Busardò et al., 2020)[9]

Factors Influencing Retention Time Repeatability in GC-MS:

The repeatability of retention times in GC-MS is influenced by a different set of parameters compared to LC-MS:

  • Carrier Gas Flow Rate: Precise and constant control of the carrier gas flow rate is critical for reproducible retention times. Electronic pressure control (EPC) systems are standard in modern GCs for this purpose.

  • Oven Temperature Program: The accuracy and reproducibility of the oven temperature ramp rate and hold times directly impact retention times.

  • Column Bleed and Degradation: At high temperatures, the stationary phase can degrade and "bleed," which can alter the retention characteristics of the column over time.

  • Injection Technique: The manner of sample introduction, including injector temperature and split/splitless parameters, can affect the initial band shape and, consequently, retention time.

Experimental Protocols for Ensuring Retention Time Repeatability

To achieve the high degree of retention time repeatability required for validated methods, meticulous attention to detail in the experimental protocol is essential.

Protocol 1: LC-MS/MS Analysis of UR-144 Metabolites in Urine

This protocol is based on the methodology described by Dang et al. (2024).[7]

1. Sample Preparation (Hydrolysis and Extraction):

  • To 1 mL of urine, add an internal standard solution.

  • Perform enzymatic hydrolysis to cleave glucuronide conjugates.

  • Follow with a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix.

  • Evaporate the extract to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is a common choice.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: A typical flow rate for UHPLC is around 0.3-0.5 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 40 °C.

  • Injection Volume: Typically 1-5 µL.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

Workflow for LC-MS/MS Analysis

Caption: Workflow for the analysis of UR-144 metabolites in urine by LC-MS/MS.

Protocol 2: GC-MS Analysis of UR-144 and its Metabolites

This protocol is based on methodologies for synthetic cannabinoid analysis by GC-MS.[8][10]

1. Sample Preparation (Extraction and Derivatization):

  • Perform an appropriate extraction from the biological matrix (e.g., LLE).

  • Evaporate the extract to dryness.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture to facilitate the derivatization reaction.

2. GC-MS Parameters:

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C, ramping to 300°C.

  • Injector Temperature: A high temperature (e.g., 280°C) is used to ensure volatilization.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard, with the mass spectrometer scanning a suitable mass range.

Workflow for GC-MS Analysis

Caption: General workflow for the GC-MS analysis of UR-144 metabolites.

A Self-Validating System: Ensuring Trustworthiness

A robust analytical method is a self-validating one. This means incorporating checks and balances within your experimental design to continuously monitor and ensure the stability of your retention times.

Key Practices for a Self-Validating System:

  • System Suitability Tests (SSTs): Before running any samples, perform SSTs by injecting a standard mixture to verify that the chromatographic system is performing within established parameters. Key SST parameters include retention time, peak area, peak asymmetry, and resolution between critical pairs.

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for each analyte is highly recommended. The relative retention time (RRT) of the analyte to its SIL-IS should be constant, providing a reliable means of peak identification even if absolute retention times shift slightly.

  • Quality Control (QC) Samples: Include QC samples at multiple concentration levels throughout your analytical batch. The retention times of the analytes in the QC samples should fall within a predefined acceptance window (e.g., ±2% of the average retention time of the calibrators).

  • Regular Maintenance and Performance Verification: Adhere to a strict schedule of instrument maintenance, including pump seal replacement, cleaning of the ion source, and column conditioning. Regularly verify the performance of your system to proactively identify and address potential issues.

By implementing these practices, you create a system where the data itself provides evidence of its own validity, a cornerstone of scientific integrity.

Conclusion: A Path to Reliable Data

The choice between LC-MS/MS and GC-MS for the analysis of UR-144 metabolites will depend on the specific requirements of your laboratory. Both techniques, when properly validated and controlled, can provide excellent retention time repeatability. LC-MS/MS offers the advantage of analyzing polar metabolites without derivatization, while GC-MS can provide highly efficient separations and characteristic mass spectra.

Ultimately, achieving reliable and reproducible retention times is not merely a matter of following a protocol but of understanding the fundamental principles of chromatography and implementing a quality system that ensures consistency. By embracing the principles of method validation and incorporating self-validating checks into your workflows, you can have high confidence in the accuracy and defensibility of your data in the challenging field of synthetic cannabinoid analysis.

References

  • Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265–276. [Link]

  • Advanced Materials Technology. (n.d.). Cannabinoid Separations and the Impact of LC Column Selectivity. [Link]

  • SWGDrug. (2014, January 7). UR-144. [Link]

  • Ribeiro, C., et al. (2025). Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. MDPI. [Link]

  • Sisu@UT. (n.d.). Identity confirmation: retention time – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]

  • Song, L. (2025, April 7). Maximizing Cannabinoid Separation for Potency Testing with LC. LCGC International. [Link]

  • Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. [Link]

  • El-Gowelli, H. M., et al. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica, 58(3), 89-96. [Link]

  • Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. [Link]

  • Adamowicz, P., & Zuba, D. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 368-375. [Link]

  • Kneisel, S., & Auwärter, V. (n.d.). LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in. Universitätsklinikum Freiburg. [Link]

  • Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(5), 265-76. [Link]

  • Rahman, M. M., & Royt, A. (2023). Progress in the analysis of phytocannabinoids by HPLC and UPLC (or UHPLC) during 2020-2023. [Link]

  • Cavazzini, A., et al. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. PMC. [Link]

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. [Link]

  • Grupo Biomaster. (n.d.). Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. [Link]

  • NYC.gov. (n.d.). FORENSIC TOXICOLOGY LABORATORY. [Link]

  • Busardò, F. P., et al. (2020). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. MDPI. [Link]

  • Dolan, J. W. (2022, April 15). Retention Time Drift—A Case Study. LCGC International. [Link]

  • Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]

  • BioPharm International. (2026, February 17). Method Validation Guidelines. [Link]

  • GTFCh. (2009, June 1). APPENDIX B Requirements for the validation of analytical methods. [Link]

  • Amaratunga, P., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of analytical toxicology, 38(6), 315-21. [Link]

  • Ovid. (n.d.). A Rapid Quantitative Method for the Analysis of... : Journal of Analytical Toxicology. [Link]

  • LCTSBIBLE.COM. (1991, March 1). 1991-3. Retention-Time Drift A Case Study. [Link]

  • The Center for Forensic Science Research & Education. (2025, November 4). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. [Link]

  • OPUS at UTS. (n.d.). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear. [Link]

  • Papaseit, E., et al. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. PMC. [Link]

  • Wikipedia. (n.d.). UR-144. [Link]

  • LCGC. (n.d.). Why do retention times drift for the first few injections of an HPLC method? [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]

  • ResearchGate. (n.d.). UHPLC-HRMS and GC-MS MS parameters and relative retention time (RRt) in... [Link]

  • ShareOK. (n.d.). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry A T. [Link]

Sources

Safety Operating Guide

UR-144 N-(5-hydroxypentyl) metabolite-d5: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for UR-144 N-(5-hydroxypentyl) metabolite-d5 .

This protocol is designed for Senior Application Scientists and Laboratory Managers operating under strict regulatory frameworks (e.g., US DEA, EPA, or equivalent international bodies). It prioritizes regulatory compliance , personnel safety , and chain-of-custody integrity .[1]

Executive Safety & Regulatory Assessment

Core Directive: Treat this compound as a High-Potency Pharmacological Agent and a Potential Schedule I Controlled Substance .[1]

  • Chemical Identity: UR-144 N-(5-hydroxypentyl) metabolite-d5[1]

  • Parent Compound: UR-144 (Schedule I in the US; Class B in UK).[1]

  • Regulatory Status:

    • Controlled Status: As a metabolite of a Schedule I substance, it may be treated as a Schedule I substance under the Federal Analogue Act (US) if intended for human consumption, or strictly controlled as a forensic standard.

    • Exemption Status: Most deuterated standards (-d5) sold by licensed vendors (e.g., Cayman, Cerilliant) are classified as "DEA Exempt Chemical Preparations" provided they remain in their original, dilute packaging (typically <1 mg/mL in Methanol or Acetonitrile).[1]

    • Actionable Rule: If the substance is an Exempt Preparation , dispose of it as Hazardous Chemical Waste . If it is a bulk powder or non-exempt formulation , it must be disposed of via Reverse Distribution or Witnessed Destruction (DEA Form 41).

Immediate Containment & PPE

Before initiating disposal, ensure the following safety barrier is active.

PPE Category Specification Rationale
Respiratory N95 or P100 Respirator (Solids) / Fume Hood (Liquids)Prevents inhalation of potent aerosolized particulates or solvent vapors.[1]
Dermal Double Nitrile Gloves (0.11 mm min. thickness)Synthetic cannabinoids are lipophilic; double gloving prevents transdermal absorption.
Ocular Chemical Splash GogglesProtects against solvent splashes (Methanol/Acetonitrile vectors).
Clothing Tyvek® Lab Coat or closed-front gownPrevents contamination of street clothes; disposable is preferred.
Disposal Decision Logic (DOT Diagram)

Use the following logic flow to determine the correct disposal workflow for your specific inventory.

DisposalLogic Start Start: Identify Chemical Form IsExempt Is it a DEA Exempt Preparation? (Check Vendor CoA / Label) Start->IsExempt ExemptYes YES: Exempt Solution IsExempt->ExemptYes Dilute Std ExemptNo NO: Bulk / Non-Exempt IsExempt->ExemptNo Pure Powder WorkflowA WORKFLOW A: Hazardous Chemical Waste (Incineration) ExemptYes->WorkflowA WorkflowB WORKFLOW B: Controlled Substance Destruction (Reverse Distributor / Form 41) ExemptNo->WorkflowB

Figure 1: Decision matrix for determining regulatory disposal pathway.

Workflow A: Exempt Preparation (Standard Protocol)

Applicability: Dilute analytical standards (e.g., 100 µg/mL in Methanol) explicitly labeled as "DEA Exempt."

Step 1: Chemical Segregation

  • Do NOT pour down the drain.[2]

  • Segregate the vial into the Flammable Organic Solvent waste stream (due to Methanol/Acetonitrile carrier).

  • Waste Code Assignment:

    • D001: Ignitable (Flash point < 60°C).[3]

    • F003: Spent non-halogenated solvents (Methanol).

Step 2: Deactivation (Optional but Recommended) To prevent illicit recovery from waste containers, perform In-Vial Deactivation :

  • Add 1-2 mL of 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide directly to the waste solvent.

  • Allow to sit for 15 minutes in a fume hood (oxidizes the indole/indazole core).

  • Transfer to the central solvent waste carboy.

Step 3: Final Disposal

  • Method: High-temperature incineration.

  • Vendor: Hand off to a licensed hazardous waste hauler (e.g., Clean Harbors, Veolia).

Workflow B: Controlled Substance (Strict Protocol)

Applicability: Bulk powders, expired non-exempt stock, or forensic evidence samples.

Step 1: Inventory & Form 41 Preparation

  • If you are a DEA registrant, you cannot simply throw this away.

  • Complete DEA Form 41 (Registrant Record of Controlled Substances Destroyed).[4][5][6]

  • Data Required: NDC/DEA Number, Substance Name, Strength, Form, Quantity, and Date.

Step 2: Selection of Destruction Method

  • Option A: Reverse Distributor (Preferred): Transfer the material to a registered Reverse Distributor. This transfers the liability and custody immediately.

    • Action: Submit DEA Form 222 (if Schedule I/II) to transfer custody.[4]

  • Option B: On-Site Destruction (Witnessed):

    • Requires two authorized witnesses .[5]

    • Method must render the substance "Non-Retrievable" (permanently altered physical/chemical state).

    • Approved Method: Chemical digestion (acid/base hydrolysis) followed by mixing with absorbent (Kitty Litter/Sawdust) to create a solid waste block, then incineration.

Step 3: Documentation

  • Retain DEA Form 41 and Witness Logs for 2 years minimum.[4][5]

  • Update your Year-End Inventory to reflect the subtraction.

Technical Reference Data
ParameterDataSource / Notes
Waste Code (EPA) D001 (Ignitable)Based on carrier solvent (MeOH/ACN) [1].[1]
Destruction Method Incineration (>800°C)Ensures complete thermal decomposition of the indole core.
Stability Stable @ -20°CStore frozen until moment of disposal to prevent degradation into unknown byproducts [2].
Solubility Methanol, AcetonitrileWater solubility is low; do not attempt aqueous disposal.
References
  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed and Characteristic Wastes." EPA.gov. [Link][1]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials." UNODC Laboratory and Scientific Section, 2013. [Link]

  • US Drug Enforcement Administration (DEA). "Disposal of Controlled Substances: Final Rule." Federal Register, Vol 79, No 174. [Link][1]

Sources

Personal protective equipment for handling UR-144 N-(5-hydroxypentyl) metabolite-d5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Safety for Handling UR-144 N-(5-hydroxypentyl) metabolite-d5 Content Type: Technical Safety & Logistics Guide Audience: Analytical Chemists, Toxicologists, and Laboratory Safety Officers[1]

Executive Safety Directive

UR-144 N-(5-hydroxypentyl) metabolite-d5 (CAS: 2748525-42-8) is a deuterated internal standard used primarily in LC-MS/MS and GC-MS workflows for forensic toxicology.[1] While often supplied in small quantities (e.g., 100 µg/mL to 1 mg/mL in methanol or acetonitrile), it must be treated with the rigor accorded to Schedule I Controlled Substances and High-Potency Pharmacological Compounds (HPPCs) .[1]

Core Hazard Mechanism: The parent compound, UR-144, is a potent full agonist of the CB2 cannabinoid receptor (


) and a partial agonist of CB1.[1][2] The N-(5-hydroxypentyl) metabolite retains structural affinity for these receptors.[1] The primary operational risks are:
  • Inhalation/Mucosal Absorption: Synthetic cannabinoids are active in the microgram range. Aerosolization during ampoule opening or solvent evaporation can lead to inadvertent intoxication.

  • Solvent-Mediated Permeation: Commercial standards are typically dissolved in Methanol or Acetonitrile . These solvents act as carriers, significantly increasing the rate of dermal absorption of the lipophilic cannabinoid.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Reliance on a single layer is insufficient for high-potency synthetic cannabinoids.[1]

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner Layer: 4 mil Nitrile (Inspection White/Blue)2.[1] Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff)Permeation Dynamics: Methanol (common solvent) permeates standard nitrile in <15 mins.[1] The double layer creates a "breakthrough buffer," allowing time to doff the outer glove if splashed without contaminating skin.
Respiratory Engineering Control Primary: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.PPE Secondary: N95 or P100 (if outside hood).Aerosol Containment: Opening snap-top ampoules generates micro-aerosols.[1] The hood's laminar flow prevents retrograde contamination of the operator's breathing zone.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Optional: Face shield for high-volume handling.[1]Mucosal Entry: Synthetic cannabinoids can absorb through the conjunctiva. Goggles seal the eyes from vapors and micro-droplets that safety glasses cannot block.
Body Tyvek® Lab Coat (or equivalent non-woven, low-lint material) with knit wrists.[1]Particulate/Splash Barrier: Cotton coats absorb solvents, holding the toxin against the skin. Tyvek repels liquid splashes and prevents "dusting" if handling neat solids.

Operational Protocol: Safe Handling & Aliquoting

Phase A: Preparation & Engineering Controls
  • Acclimatization: Remove the ampoule from the freezer (-20°C) and allow it to equilibrate to room temperature (approx. 15–20 mins) inside the fume hood.

    • Why? Opening a cold ampoule causes condensation, which can introduce water into the anhydrous solvent, altering concentration and potentially precipitating the lipophilic analyte.

  • Vortexing: Briefly vortex the ampoule to ensure the solution is homogenous. Solvent may have sublimed and condensed in the headspace during storage.

Phase B: The "Snap-and-Transfer" Technique

Objective: Minimize aerosol generation and sharps risks.[1]

  • Ampoule Cracking: Use a plastic ampoule snapper or wrap the neck in a clean, methanol-dampened wiper. Snap away from the body inside the hood.

  • Immediate Transfer:

    • Using a gas-tight glass syringe (e.g., Hamilton), withdraw the required volume.[1]

    • Note: Avoid plastic pipette tips if possible, as plasticizers can leach into organic solvents, interfering with MS background noise.

  • Dilution: Dispense immediately into a silanized amber glass vial containing the matrix or dilution solvent. Cap immediately.

Phase C: Workflow Visualization

G Start Start: Remove Ampoule from -20°C Storage Equilibrate Equilibrate to RT (Inside Fume Hood) Start->Equilibrate Prevent Condensation Vortex Vortex Mix (Homogenization) Equilibrate->Vortex Open Snap Ampoule (Use Snapper/Wiper) Vortex->Open Critical Risk Point Transfer Withdraw with Gas-Tight Syringe Open->Transfer Min. Delay Waste Dispose Ampoule (Sharps Container) Open->Waste Immediate Disposal Aliquot Dispense into Silanized Vials Transfer->Aliquot Storage Reseal/Store Working Stock at -20°C Aliquot->Storage

Figure 1: Safe handling workflow for high-potency deuterated standards. Red node indicates highest risk of aerosol exposure.

Disposal & Deactivation

Because UR-144 metabolites are structurally related to Schedule I substances, disposal must render the compound irretrievable and chemically inactive .

  • Liquid Waste (Trace Standards):

    • Combine with compatible organic solvents (e.g., methanol waste).

    • Incineration is the only acceptable final disposal method. Ensure the waste manifest explicitly lists "Synthetic Cannabinoids" to alert the disposal facility.

  • Solid Waste (Ampoules/Vials):

    • Rinse empty ampoules with methanol three times into the liquid waste stream.

    • Dispose of the glass in a Puncture-Proof Sharps Container labeled "Contaminated Sharps - Incinerate Only."[1]

  • Spill Cleanup (Small Scale < 5 mL):

    • Evacuate the immediate area.[3]

    • Don full PPE (double gloves, goggles, respirator).[1]

    • Cover spill with absorbent pads soaked in 10% Bleach (Sodium Hypochlorite) or a specific oxidant. Note: While oxidation degrades many cannabinoids, incineration of the cleanup material is the definitive destruction method.

Scientific & Regulatory Context

Why Deuterated (-d5)? The "-d5" suffix indicates the replacement of five hydrogen atoms with deuterium isotopes.[1]

  • Mass Shift: Creates a mass shift of +5 Da, allowing the mass spectrometer to distinguish the standard from the native metabolite in a biological sample.

  • Co-Elution: Deuterated standards have nearly identical physicochemical properties to the target analyte, meaning they co-elute chromatographically. This allows them to perfectly compensate for matrix effects (ion suppression/enhancement) and extraction losses during sample preparation [1].

Stability Warning: Deuterium exchange can occur if the standard is exposed to extreme pH or protic solvents for extended periods under heat. Always store in anhydrous conditions at -20°C or lower to prevent isotopic scrambling [2].

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UR-144 N-(5-hydroxypentyl) metabolite-d5
Reactant of Route 2
UR-144 N-(5-hydroxypentyl) metabolite-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.